molecular formula C12H26 B14539741 3-Ethyl-2,6-dimethyloctane CAS No. 62183-51-1

3-Ethyl-2,6-dimethyloctane

Cat. No.: B14539741
CAS No.: 62183-51-1
M. Wt: 170.33 g/mol
InChI Key: WAFCPUFGSNTFSP-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-dimethyloctane is an organic compound with the molecular formula C12H26 and a molecular weight of 170.33 g/mol . Its CAS Registry Number is 62183-51-1 . As a branched-chain alkane, this compound is part of a class of hydrocarbons frequently studied in chemical synthesis and material science. While specific applications for this exact isomer are not detailed in public databases, related dimethyloctane isomers have been identified in specialized research contexts. For instance, the structural isomer 3-Ethyl-2,7-dimethyl octane has been identified as a testosterone-dependent urinary volatile compound in male mouse pheromonal communication, suggesting potential interest in the study of semiochemicals and animal behavior . This product is intended for research and development purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62183-51-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,6-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-11(5)8-9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3

InChI Key

WAFCPUFGSNTFSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(CC)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 3-Ethyl-2,6-dimethyloctane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of this compound's physicochemical characteristics. Due to a scarcity of direct experimental data for this specific isomer, this guide presents a combination of computed properties and relevant data from closely related isomers to offer a thorough assessment.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other properties are largely based on computational models and data from isomeric compounds, which should be considered as estimations.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
Boiling Point Not available (Data for isomer 3-Ethyl-2,7-dimethyloctane: 196°C)[3]
Melting Point Not available (Estimated for isomer 3-Ethyl-2,7-dimethyloctane: -50.8°C)[3]
Density Not available (Data for isomer 3-Ethyl-2,7-dimethyloctane: 0.7546 g/cm³)[3]
Refractive Index Not available (Data for isomer 3-Ethyl-2,7-dimethyloctane: 1.4229)[3]
CAS Registry Number 62183-51-1[1][2]

Experimental Protocols

As specific experimental procedures for determining the physical properties of this compound are not documented in the provided search results, this section outlines general methodologies applicable to the characterization of alkanes.

Boiling Point Determination: The boiling point of a liquid alkane can be determined using methods such as distillation or by employing a capillary tube method (Thiele tube). The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure. For small sample sizes, a micro-boiling point apparatus is often utilized.

Melting Point Determination: For solid alkanes, the melting point is typically measured using a melting point apparatus where a small sample in a capillary tube is heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded.

Density Measurement: The density of liquid alkanes can be determined using a pycnometer or a hydrometer. These methods involve measuring the mass of a known volume of the substance at a specific temperature.

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index of a liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of this compound.

G Molecular_Structure Molecular Structure (this compound) Molecular_Formula Molecular Formula (C12H26) Molecular_Structure->Molecular_Formula Physical_Properties Physical Properties Molecular_Structure->Physical_Properties Molecular_Weight Molecular Weight (170.33 g/mol) Molecular_Formula->Molecular_Weight Boiling_Point Boiling Point Physical_Properties->Boiling_Point Melting_Point Melting Point Physical_Properties->Melting_Point Density Density Physical_Properties->Density Refractive_Index Refractive Index Physical_Properties->Refractive_Index

Physical Properties Hierarchy

As a branched alkane, this compound is a non-polar molecule. This inherent lack of polarity governs its solubility characteristics, making it immiscible with polar solvents like water but soluble in non-polar organic solvents. The physical state of alkanes is directly related to the strength of the intermolecular van der Waals forces; shorter chain alkanes are typically gases at room temperature, while longer chains, like this C12 alkane, are liquids. The degree of branching also influences physical properties such as the boiling point; more highly branched isomers tend to have lower boiling points compared to their straight-chain counterparts due to a smaller surface area for intermolecular interactions.

References

An In-depth Technical Guide to 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,6-dimethyloctane, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its structure, properties, and analytical characterization, alongside generalized experimental protocols relevant to its synthesis.

Chemical Structure and Identification

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its structure consists of an eight-carbon (octane) backbone with an ethyl substituent at the third carbon atom and methyl substituents at the second and sixth carbon atoms.

IUPAC Name: this compound[1] CAS Number: 62183-51-1[1][2] Molecular Formula: C₁₂H₂₆[1] Canonical SMILES: CCC(C)CCC(CC)C(C)C[1] InChI: InChI=1S/C12H26/c1-6-11(5)8-9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3[1] InChIKey: WAFCPUFGSNTFSP-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyThis compound (Computed)3-Ethyl-2,7-dimethyloctane (Experimental/Computed)
Molecular Weight 170.33 g/mol [1]170.33500 g/mol [3]
Boiling Point Not available196°C[3]
Density Not available0.7546 g/cm³[3]
Melting Point Not available-50.8°C (estimate)[3]
Refractive Index Not available1.4229[3]
XLogP3 5.8[1]5.8[4]
Topological Polar Surface Area 0 Ų[1]0 Ų[4]
Heavy Atom Count 12[1]12[4]

Synthesis Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, the synthesis of branched alkanes can be achieved through established organometallic and reduction reactions. The following are generalized protocols that can be adapted for the synthesis of such compounds.

Grignard Reagent-based Synthesis

This approach involves the coupling of a Grignard reagent with a suitable alkyl halide, followed by reduction.

Experimental Workflow:

Grignard Reagent-based Synthesis of Branched Alkanes cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Alkyl Halide (R-X)->Grignard Reagent (R-MgX) + Mg Mg metal Mg metal Mg metal->Grignard Reagent (R-MgX) Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent (R-MgX) Coupled Alkane (R-R') Coupled Alkane (R-R') Grignard Reagent (R-MgX)->Coupled Alkane (R-R') + R'-X Second Alkyl Halide (R'-X) Second Alkyl Halide (R'-X) Second Alkyl Halide (R'-X)->Coupled Alkane (R-R')

Caption: Generalized workflow for the synthesis of branched alkanes using a Grignard reaction.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent.

  • Coupling Reaction: A second alkyl halide (e.g., 1-bromo-3-methylpentane) is added to the Grignard reagent. The reaction mixture is stirred, and the progress is monitored by gas chromatography (GC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield the desired branched alkane.

Hydrogenation of Alkenes

This method involves the synthesis of an alkene with the desired carbon skeleton, followed by catalytic hydrogenation.

Experimental Workflow:

Alkene Hydrogenation for Branched Alkane Synthesis cluster_0 Step 1: Alkene Synthesis cluster_1 Step 2: Catalytic Hydrogenation Precursors Precursors Wittig or Grignard Reaction Wittig or Grignard Reaction Precursors->Wittig or Grignard Reaction Branched Alkene Branched Alkene Wittig or Grignard Reaction->Branched Alkene Branched Alkane Branched Alkane Branched Alkene->Branched Alkane + H2, Catalyst H2 gas H2 gas Branched Alkane) Branched Alkane) H2 gas->Branched Alkane) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->Branched Alkane

Caption: Generalized workflow for the synthesis of branched alkanes via alkene hydrogenation.

Methodology:

  • Alkene Synthesis: A branched alkene with the carbon skeleton of this compound is synthesized using a suitable method, such as a Wittig reaction or dehydration of a tertiary alcohol formed from a Grignard reaction.

  • Hydrogenation: The synthesized alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation apparatus. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude branched alkane, which can be further purified by distillation.

Spectroscopic and Analytical Data

No experimental spectroscopic data (NMR, Mass Spectrometry) for this compound has been found in the public domain. However, the characterization of such a compound would rely on standard analytical techniques.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of branched alkanes typically shows characteristic fragmentation patterns. The molecular ion peak (M+) for C₁₂H₂₆ would be at m/z 170. The fragmentation would likely involve the loss of alkyl radicals, with preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent methylene (B1212753) (-CH₂-) and methine (-CH-) groups. The methyl (-CH₃) groups would appear as doublets and triplets in the upfield region (typically 0.8-1.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, confirming its asymmetry. The chemical shifts would be in the typical range for aliphatic carbons.

Isomeric Relationship

This compound is one of many structural isomers of dodecane (B42187) (C₁₂H₂₆). The connectivity of the atoms differs between these isomers, leading to different physical and chemical properties.

Caption: Relationship between n-dodecane and some of its branched structural isomers.

Conclusion

This compound is a branched alkane with a defined chemical structure. While specific experimental data for this isomer is scarce, its properties can be inferred from computational models and by comparison with related isomers. Its synthesis can be approached through established methods for constructing carbon-carbon bonds and subsequent reduction, such as Grignard reactions and the hydrogenation of alkenes. Further experimental investigation is required to fully characterize its physicochemical properties and to develop optimized synthetic routes.

References

An In-depth Technical Guide to 3-Ethyl-2,6-dimethyloctane (CAS Number: 62183-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,6-dimethyloctane, a branched-chain alkane. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the structurally similar C12 branched alkane, 2,2,4,6,6-pentamethylheptane (B104275), as a representative example for analytical characterization. This document covers chemical and physical properties, plausible synthetic routes, detailed analytical methodologies, and a discussion of the potential biological activities of branched alkanes. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] As a branched-chain alkane, its physical properties are influenced by its molecular structure, which results in a lower boiling point and melting point compared to its linear isomer, n-dodecane. The quantitative properties for this compound and the representative compound 2,2,4,6,6-pentamethylheptane are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and a Representative C12 Branched Alkane

PropertyThis compound (Computed)2,2,4,6,6-pentamethylheptane (Experimental/Computed)
CAS Number 62183-51-113475-82-6[2]
Molecular Formula C12H26[1]C12H26[1][2]
Molecular Weight 170.33 g/mol [1]170.33 g/mol [1][2]
Boiling Point Not available177-178 °C[3]
Flash Point Not available58.4 °C (est.)[3]
logP (o/w) Not available6.156 (est.)[3]
Vapor Pressure Not available1.422 mmHg @ 25 °C (est.)[3]

Synthesis of Branched Alkanes: Experimental Protocols

Alkylation of Isobutane (B21531) with Butenes (Representative Protocol)

This protocol describes a general industrial process for the synthesis of trimethylpentanes, which are structurally related to this compound.

Objective: To synthesize a mixture of branched alkanes, primarily trimethylpentanes, through the acid-catalyzed alkylation of isobutane with a butene feed.

Materials:

  • Isobutane

  • Butene (typically a mixture of 1-butene (B85601) and 2-butene)

  • Sulfuric acid (concentrated) or Hydrofluoric acid (as catalyst)[6]

Procedure:

  • The isobutane and butene feedstocks are cooled and mixed.

  • The hydrocarbon mixture is brought into contact with the strong acid catalyst in a reactor. Vigorous agitation is necessary to ensure good mixing between the hydrocarbon and acid phases.[5]

  • The reaction is highly exothermic and requires cooling to maintain the optimal reaction temperature, which influences the product distribution and quality.

  • The reactor effluent is sent to a separator where the hydrocarbon phase is separated from the acid catalyst.

  • The acid is recycled back to the reactor.

  • The hydrocarbon phase is treated to remove residual acid and then fractionated by distillation to separate the desired branched alkane products (alkylate) from unreacted isobutane and lighter or heavier byproducts.

  • The unreacted isobutane is recycled back to the reactor feed.

G cluster_feed Feed Preparation cluster_reaction Alkylation Reaction cluster_separation Product Separation isobutane Isobutane mixer Mixing & Cooling isobutane->mixer butene Butene butene->mixer reactor Reactor mixer->reactor separator Acid Separator reactor->separator catalyst Acid Catalyst (H2SO4 or HF) catalyst->reactor separator->catalyst Recycled Acid fractionation Fractionation Column separator->fractionation fractionation->isobutane Recycled Isobutane product Branched Alkane Product (Alkylate) fractionation->product

Caption: Industrial Alkylation Process for Branched Alkane Synthesis.

Analytical Characterization

The analysis of volatile hydrocarbons like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis of Volatile Hydrocarbons:

  • Sample Preparation: Samples containing volatile hydrocarbons are prepared by dissolution in a suitable volatile solvent (e.g., hexane (B92381) or pentane). For trace analysis in complex matrices, purge and trap or headspace sampling techniques can be employed.[10][11]

  • GC Separation:

    • Injector: A split/splitless injector is typically used. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of, for example, 40-400 amu.

    • Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification.

Mass Spectrum of a Representative C12 Branched Alkane (2,2,4,6,6-pentamethylheptane):

The mass spectrum of 2,2,4,6,6-pentamethylheptane is characterized by extensive fragmentation, which is typical for branched alkanes.[2][12] The molecular ion peak (m/z 170) is often of very low abundance or absent. The fragmentation pattern is dominated by the formation of stable tertiary carbocations.

G 2,2,4,6,6-pentamethylheptane 2,2,4,6,6-pentamethylheptane Molecular Ion (m/z 170) Molecular Ion (m/z 170) 2,2,4,6,6-pentamethylheptane->Molecular Ion (m/z 170) Fragment Ion (m/z 57)\n[C4H9]+ (tert-butyl cation)\n(Base Peak) Fragment Ion (m/z 57) [C4H9]+ (tert-butyl cation) (Base Peak) Molecular Ion (m/z 170)->Fragment Ion (m/z 57)\n[C4H9]+ (tert-butyl cation)\n(Base Peak) Fragment Ion (m/z 85)\n[C6H13]+ Fragment Ion (m/z 85) [C6H13]+ Molecular Ion (m/z 170)->Fragment Ion (m/z 85)\n[C6H13]+ Other Fragments Other Fragments Molecular Ion (m/z 170)->Other Fragments

Caption: Simplified Fragmentation Pathway of a Branched C12 Alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a branched alkane like this compound, ¹H and ¹³C NMR would reveal the number of different types of protons and carbons and their connectivity.

Predicted Spectral Features for this compound:

  • ¹H NMR: The spectrum would be complex, with overlapping signals in the aliphatic region (typically 0.8-1.5 ppm). The protons of the methyl, methylene, and methine groups would appear as multiplets due to spin-spin coupling.

  • ¹³C NMR: The spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would be in the typical range for saturated hydrocarbons (approximately 10-60 ppm).

¹³C NMR Data for a Representative C12 Branched Alkane (2,2,4,6,6-pentamethylheptane):

The ¹³C NMR spectrum of 2,2,4,6,6-pentamethylheptane has been reported and shows the expected signals for its structure.[13]

Biological Activity and Signaling Pathways

Specific information on the biological activity or involvement in signaling pathways of this compound is not available in the public domain. However, general trends for branched alkanes can be discussed.

Biodegradation

Microorganisms, particularly certain bacteria and yeasts, are capable of degrading alkanes. The aerobic degradation pathway typically begins with the oxidation of the alkane to an alcohol by enzymes such as alkane monooxygenases or cytochrome P450s. This is followed by further oxidation to an aldehyde and a carboxylic acid, which can then enter the beta-oxidation pathway for energy production. The high degree of branching in molecules like this compound may render them more resistant to biodegradation compared to linear alkanes.

G cluster_pathway Aerobic Alkane Degradation Pathway Alkane Branched Alkane Alcohol Alcohol Alkane->Alcohol Alkane Monooxygenase / Cytochrome P450 Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pathway Carboxylic_Acid->Beta_Oxidation

Caption: Generalized Aerobic Degradation Pathway of Alkanes.

Toxicology

The toxicological profile of this compound has not been specifically evaluated. However, data on mixtures of C10-C13 isoalkanes suggest a low order of acute toxicity.[14] The primary concern with such hydrocarbons is aspiration into the lungs, which can cause chemical pneumonitis. Prolonged or repeated skin contact may lead to defatting and dermatitis. Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.[15]

Conclusion

This compound is a branched-chain alkane for which specific experimental data is scarce. This guide has provided a comprehensive overview of its known properties and has utilized data from a structurally similar C12 alkane to illustrate analytical characterization methods. The synthetic and analytical protocols described herein provide a framework for researchers working with this or related compounds. The discussion on biological activity highlights the general behavior of branched alkanes in biological systems, underscoring the need for further research to elucidate the specific properties of this compound.

References

Technical Guide: 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of its Molecular Weight and Characterization

This document provides a comprehensive overview of the molecular properties of 3-Ethyl-2,6-dimethyloctane, with a primary focus on its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require precise chemical data and standardized experimental protocols for molecular characterization.

Core Molecular Data

This compound is a saturated hydrocarbon, an isomer of dodecane. Its structural and molecular properties are fundamental to its chemical behavior and identification.

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1], NIST[2]
Molecular Weight 170.33 g/mol PubChem[1]
Exact Mass 170.3348 g/mol NIST[2]
CAS Registry Number 62183-51-1NIST[2]

Experimental Determination of Molecular Weight

While the molecular weight of this compound can be calculated from its formula, experimental verification is crucial for sample confirmation and purity analysis. The most common and precise method for determining the molecular weight of a volatile organic compound like this is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS is a powerful analytical technique that combines two methods to identify and quantify substances in a sample.[3]

  • Gas Chromatography (GC): This component separates the individual compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column.[3][4]

  • Mass Spectrometry (MS): After separation, the compounds are introduced into the mass spectrometer, where they are ionized. The resulting ions and their fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[3][5]

The following protocol outlines the steps for determining the molecular weight of a pure sample of this compound.

Objective: To confirm the molecular weight and purity of a this compound sample.

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Helium (carrier gas)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.[4][5]

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column.[4] The column temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source.[6] Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺). This process also causes fragmentation.[5]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them according to their mass-to-charge ratio.[3][5]

  • Detection: A detector, such as an electron multiplier, records the abundance of each ion at each m/z value, generating a mass spectrum.[3]

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. For this compound (C₁₂H₂₆), the molecular ion peak (M⁺) will appear at an m/z value corresponding to its molecular weight, approximately 170.33. The fragmentation pattern serves as a fingerprint for structural confirmation.

Logical and Experimental Workflows

Visualizing the workflow is essential for understanding the sequence of operations in the experimental determination of molecular weight.

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) A 1. Sample Injection (Vaporization) B 2. Separation in GC Column A->B Carrier Gas (He) C 3. Ionization (Electron Impact) B->C Transfer Line D 4. Mass Analysis (m/z Separation) C->D E 5. Detection (Electron Multiplier) D->E F 6. Data Analysis (Mass Spectrum) E->F Data Acquisition

GC-MS Experimental Workflow for Molecular Weight Determination.

Applicability in Research and Development

Accurate molecular weight determination is a foundational step in chemical research and drug development. For a compound like this compound, this data is critical for:

  • Quality Control: Ensuring the identity and purity of starting materials or synthesized compounds.

  • Chemical Analysis: Identifying components in complex mixtures, such as fuels or environmental samples.

  • Metabolite Identification: In biological studies, identifying metabolites of larger molecules.

It is important to note that as a simple, non-polar alkane, this compound is not typically involved in biological signaling pathways or direct drug development applications. Its relevance is primarily as a chemical standard, a component of hydrocarbon mixtures, or a structural motif in larger, more complex molecules.

References

An In-depth Guide to the IUPAC Nomenclature of 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) name for the branched alkane, 3-Ethyl-2,6-dimethyloctane. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical nomenclature.

Chemical Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] It is a structural isomer of dodecane. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-51-1NIST WebBook[2]
IUPAC Name This compoundPubChem[1]

Step-by-Step IUPAC Nomenclature Determination

The IUPAC nomenclature of organic compounds follows a systematic set of rules to provide a unique and unambiguous name for any given structure. The following sections detail the application of these rules to confirm the name this compound.

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule.[3][4][5] This chain forms the base name of the alkane.

  • Analysis: In the structure corresponding to this compound, the longest continuous carbon chain consists of eight carbon atoms. An eight-carbon alkane is named octane (B31449) .

Any carbon groups attached to the parent chain that are not part of the main chain are considered substituents.[4][5] These are named by changing the "-ane" suffix of the corresponding alkane to "-yl".[6]

  • Analysis: In this molecule, there are three substituents attached to the octane parent chain:

    • Two methyl groups (-CH₃)

    • One ethyl group (-CH₂CH₃)

The parent chain must be numbered to assign a "locant" to each substituent. The numbering should start from the end of the chain that gives the substituents the lowest possible set of locants.[7][8][9]

  • Analysis: There are two possible ways to number the octane chain. Let's examine both:

    • Numbering from left to right: The substituents are located at positions 3 (ethyl), 2 (methyl), and 6 (methyl). This gives the locant set (2, 3, 6).

    • Numbering from right to left: The substituents would be at positions 3 (methyl), 7 (methyl), and 6 (ethyl). This gives the locant set (3, 6, 7).

    To determine the correct numbering, we compare the locant sets at the first point of difference. The set (2, 3, 6) is lower than (3, 6, 7) because at the first point of difference, 2 is less than 3. Therefore, the correct numbering is from left to right.

The final step is to assemble the name by listing the substituents in alphabetical order, preceded by their locants.[4][7] Prefixes such as "di-", "tri-", etc., are used if the same substituent appears more than once, but these prefixes are ignored for alphabetization.[4][9]

  • Analysis:

    • The substituents are ethyl and methyl. Alphabetically, "ethyl" comes before "methyl".

    • The ethyl group is at position 3.

    • The two methyl groups are at positions 2 and 6. The presence of two methyl groups is indicated by the prefix "di-".

    • Combining these elements gives the final IUPAC name: This compound .

Visualization of the Naming Process

The following diagrams, generated using the DOT language, illustrate the logical workflow for determining the IUPAC name of this compound.

IUPAC_Nomenclature_Workflow Start Start with the chemical structure Find_Parent Identify the longest continuous carbon chain (Parent Chain) Start->Find_Parent Identify_Substituents Identify all substituent groups attached to the parent chain Find_Parent->Identify_Substituents Number_Chain Number the parent chain to give the substituents the lowest possible locants Identify_Substituents->Number_Chain Alphabetize Arrange substituents alphabetically Number_Chain->Alphabetize Assemble_Name Assemble the full IUPAC name: (Locant)-(Substituent)(Parent Chain) Alphabetize->Assemble_Name End This compound Assemble_Name->End

Caption: Workflow for IUPAC Naming of Branched Alkanes.

Structure_Analysis Structure Structure of this compound C-C-C(CH2CH3)-C-C-C(CH3)-C-C (Incorrect Numbering: R to L) Parent_Chain Parent Chain Longest chain has 8 carbons octane Structure->Parent_Chain Substituents Substituents One ethyl group (-CH2CH3) Two methyl groups (-CH3) Structure->Substituents Numbering Correct Numbering (L to R) C1-C2(CH3)-C3(CH2CH3)-C4-C5-C6(CH3)-C7-C8 Locants: 2, 3, 6 Parent_Chain->Numbering Substituents->Numbering Final_Name Final IUPAC Name Alphabetical Order: Ethyl, Methyl This compound Numbering->Final_Name

Caption: Structural Analysis for IUPAC Nomenclature.

Experimental Protocols

While this guide focuses on nomenclature, experimental determination of the structure of this compound would typically involve techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the compound from a mixture and determine its molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Detailed experimental protocols for these techniques are standardized and can be found in various organic chemistry laboratory manuals. The interpretation of the resulting spectra would confirm the presence of the ethyl and two distinct methyl groups, as well as the eight-carbon backbone, and their respective positions, thus validating the IUPAC name.

References

Physicochemical Properties of 3-Ethyl-2,6-dimethyloctane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the boiling and melting points of the branched alkane 3-Ethyl-2,6-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from a closely related isomer, 3-Ethyl-2,7-dimethyloctane, as a reliable estimate. For comparative purposes, data for the straight-chain isomer, n-dodecane, is also presented. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the fundamental physical properties of long-chain alkanes.

Data on Physicochemical Properties

The boiling and melting points are critical physical constants that provide insight into the intermolecular forces and molecular structure of a compound. For alkanes, these properties are primarily influenced by molecular weight and the degree of branching. Increased branching generally leads to a lower boiling point due to a reduction in the surface area available for London dispersion forces.

CompoundIUPAC NameCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)
Isomer Approximation 3-Ethyl-2,7-dimethyloctane62183-55-5C₁₂H₂₆196[3][4]-50.8 (estimate)[3][4]
Straight-Chain Analog n-Dodecane112-40-3C₁₂H₂₆216.3[5]-9.6[5][6]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical analysis for identifying substances and assessing their purity. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7] The apparatus utilizes a specialized glass tube designed to allow for uniform heating of a liquid bath (typically mineral oil) through convection currents.[7][8]

Apparatus:

  • Thiele Tube

  • Thermometer (-10°C to 250°C)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid sample (approx. 0.5 mL)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.[9]

  • The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][10] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][11]

Determination of Melting Point (Mel-Temp Apparatus)

For solid compounds, the melting point is a sharp temperature range over which the substance transitions from a solid to a liquid. A Mel-Temp apparatus or a similar device provides a controlled method for this determination using a heated metal block.[12][13]

Apparatus:

  • Mel-Temp apparatus or similar melting point device

  • Capillary tubes (open at one end)

  • Solid sample

  • Mortar and pestle (if sample is crystalline)

Procedure:

  • A small amount of the dry, finely powdered solid sample is introduced into the open end of a capillary tube.

  • The tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end, to a height of about 2-3 mm.[12][14]

  • The prepared capillary tube is inserted into the heating block of the Mel-Temp apparatus.

  • If the approximate melting point is unknown, a rapid preliminary heating is performed to get an estimated range.[13][14] The apparatus is then allowed to cool.

  • For an accurate measurement, the sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[12][13]

  • The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[13][15] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[13]

Experimental Workflow Visualization

The logical flow for the experimental determination of the boiling and melting points of a chemical compound like this compound can be visualized as follows. This workflow outlines the key steps from sample preparation to final data recording.

G cluster_0 Physicochemical Property Determination start Start: Obtain Sample prep Sample Preparation (Drying, Grinding if Solid) start->prep is_solid Is Sample Solid or Liquid? prep->is_solid load_mp Load Sample into Capillary Tube is_solid->load_mp Solid load_bp Place Sample & Inverted Capillary in Test Tube is_solid->load_bp Liquid mp_apparatus Insert into Mel-Temp Apparatus load_mp->mp_apparatus heat_mp Heat Slowly (1-2°C/min) mp_apparatus->heat_mp observe_mp Observe & Record Melting Range heat_mp->observe_mp end_node End: Data Analysis observe_mp->end_node bp_apparatus Assemble with Thermometer in Thiele Tube load_bp->bp_apparatus heat_bp Heat until Rapid Bubbling bp_apparatus->heat_bp cool_observe_bp Cool & Observe Liquid Entering Capillary heat_bp->cool_observe_bp record_bp Record Boiling Point cool_observe_bp->record_bp record_bp->end_node

Workflow for Determining Physical Properties.

References

Technical Guide: Spectroscopic Data for 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the request for a comprehensive overview of spectroscopic data for the compound 3-Ethyl-2,6-dimethyloctane. Despite a thorough search of established chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, no publicly available experimental or calculated spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, or Infrared Spectroscopy) was found for this specific molecule.

While information on isomers and similar compounds exists, data for this compound (CAS Registry Number: 62183-51-1) remains elusive in the public domain.[1][2]

General Properties of this compound

While spectroscopic data is unavailable, basic chemical and physical properties have been computed and are available through resources like PubChem.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 62183-51-1PubChem[1], NIST[2]
InChIKey WAFCPUFGSNTFSP-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCC(C)CCC(CC)C(C)CPubChem[1]

Experimental Protocols

The absence of published spectroscopic data for this compound means there are no specific experimental protocols to report for this compound. However, the following section outlines generalized methodologies that would be employed to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be acquired on a spectrometer (e.g., 400 MHz or higher) to determine the chemical shifts, integration, and coupling constants of the protons, revealing the connectivity of the molecule.

  • ¹³C NMR: A ¹³C NMR spectrum would be obtained to identify the number of unique carbon environments. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

  • A sample would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this. Electron Ionization (EI) would be a common method to induce fragmentation. The resulting mass spectrum would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that could be used to deduce the structure.

Infrared (IR) Spectroscopy

  • An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectrum would show characteristic C-H stretching and bending vibrations for an alkane.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR MS Mass Spectrometry (GC-MS, EI) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While a comprehensive technical guide with specific spectroscopic data for this compound cannot be provided due to the lack of available public data, this document outlines the standard procedures and methodologies that would be used for such an analysis. Researchers requiring this data would need to perform the synthesis and subsequent spectroscopic characterization of the compound. The provided workflow and general protocols can serve as a foundational guide for such an endeavor.

References

A Technical Guide to the Thermodynamic Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with 355 structural isomers, each exhibiting unique physical and thermodynamic properties.[1][2] These properties are critical in various scientific and industrial applications, including their use as solvents, components in jet fuel surrogates, and as reference compounds in thermodynamic studies.[1][3] This guide provides an in-depth look at the core thermodynamic properties of n-dodecane and several of its branched isomers, details the experimental protocols for their determination, and presents logical workflows for these processes.

Core Thermodynamic Data of Select C12H26 Isomers

The following tables summarize key thermodynamic and physical property data for n-dodecane and a selection of its isomers. These values are essential for comparative analysis and for modeling chemical processes. All data pertains to standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Physical Properties of Select C12H26 Isomers

Isomer NameIUPAC NameBoiling Point (K)Melting Point (K)Density (g/mL at 20°C)
n-DodecaneDodecane489.5[3]263.6[3]0.749[3]
2-Methylundecane2-Methylundecane482.8215.10.749
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane450.7151.20.747
2,2,3,3,4,4-Hexamethylhexane2,2,3,3,4,4-Hexamethylhexane485.7376.80.837

Note: Data for branched isomers can be sparse and values presented are compiled from various predictive and experimental sources.

Table 2: Thermodynamic Properties of Select C12H26 Isomers (Gas Phase)

Isomer NameStandard Enthalpy of Formation (ΔfH°gas) (kJ/mol)Standard Molar Entropy (S°gas) (J/mol·K)Molar Heat Capacity (Cp,gas) (J/mol·K)
n-Dodecane-291.0638.1249.4
2-Methylundecane-297.8630.2249.2
2,2,4,6,6-Pentamethylheptane-336.5586.4254.4
2,2,3,3,4,4-Hexamethylhexane-343.8569.8258.9

Data compiled from the NIST Chemistry WebBook and other thermochemical databases. Values for branched isomers are often derived from estimation methods benchmarked against experimental data for similar compounds.[4][5]

Table 3: Thermodynamic Properties of n-Dodecane (Liquid Phase)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°liquid)-350.7 to -353.5[1]kJ/mol
Standard Enthalpy of Combustion (ΔcH°liquid)-7901.74[6]kJ/mol
Standard Molar Entropy (S°liquid)490.66[1]J/mol·K
Molar Heat Capacity (Cp,liquid)376.00[1]J/mol·K
Enthalpy of Vaporization (ΔvapH°)61[7]kJ/mol
Enthalpy of Fusion (ΔfusH)38.9kJ/mol

Experimental Protocols for Thermodynamic Property Determination

The precise and accurate determination of thermodynamic properties relies on well-established experimental techniques. The primary methods for alkanes like C12H26 isomers are detailed below.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is not typically measured directly. Instead, it is calculated from the standard enthalpy of combustion (ΔcH°), which is determined experimentally using calorimetry.[8]

Methodology: Oxygen Bomb Calorimetry

This technique measures the heat released during a combustion reaction at constant volume.[9]

  • Sample Preparation: A precise mass of the C12H26 isomer is placed in a sample holder (crucible) inside a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited remotely via an electrical fuse.

  • Temperature Measurement: The temperature of the water is meticulously recorded before and after combustion. The maximum temperature rise (ΔT) is used for calculations.

  • Calculation:

    • The heat released by the reaction (q_reaction) is absorbed by the calorimeter and the water. This is calculated using the total heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance with a known heat of combustion, like benzoic acid.[9] q_calorimeter = C_cal * ΔT q_reaction = -q_calorimeter

    • The heat of combustion at constant volume (ΔcU) is found by dividing the heat released by the number of moles of the sample.

    • This value is then converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas in the reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced combustion reaction (e.g., for dodecane: C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(l)) and the known standard enthalpies of formation for CO2 and H2O.[10]

Determination of Heat Capacity (Cp)

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Sample Preparation: A small, precisely weighed amount of the liquid C12H26 isomer is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument and heated at a controlled, linear rate (e.g., 10 K/min).

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

  • Calculation: The heat capacity at constant pressure (Cp) is calculated by comparing the heat flow signal of the sample to that of a known standard (like sapphire) run under identical conditions. The heat capacity is directly proportional to the measured differential heat flow.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and conceptual relationships involved in thermodynamic analysis.

G cluster_exp Experimental Measurement cluster_calc Calculation Steps sample 1. Weigh C12H26 Isomer bomb 2. Place in Bomb Calorimeter sample->bomb combust 3. Ignite in excess O2 bomb->combust temp 4. Measure Temperature Rise (ΔT) combust->temp q_cal 5. Calculate Heat Absorbed q_cal = C_cal * ΔT temp->q_cal delta_U 6. Determine ΔcU (Constant Volume) ΔcU = -q_cal / moles q_cal->delta_U delta_H 7. Convert to ΔcH° (Constant Pressure) delta_U->delta_H hess 8. Apply Hess's Law delta_H->hess result Standard Enthalpy of Formation (ΔfH°) hess->result

Caption: Workflow for determining Standard Enthalpy of Formation.

G H_comb Enthalpy of Combustion (ΔcH°) H_form Enthalpy of Formation (ΔfH°) H_comb->H_form Calculated via Hess's Law H_vap Enthalpy of Vaporization (ΔvapH°) liquid Liquid State (ΔfH°_liquid) gas Gas State (ΔfH°_gas) liquid->gas ΔvapH° products Combustion Products (CO2, H2O) liquid->products ΔcH°_liquid elements Constituent Elements (C, H2) elements->liquid ΔfH°_liquid elements->gas ΔfH°_gas elements->products ΣΔfH°(products)

Caption: Conceptual relationships between key thermodynamic enthalpies.

References

An In-depth Technical Guide on 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,6-dimethyloctane, a saturated hydrocarbon. Due to the limited specific research available on this particular isomer, this document aggregates data from chemical databases and proposes a plausible synthetic pathway based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of its properties and potential synthesis.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26. As a member of the alkane family, it is a nonpolar, saturated hydrocarbon. While this specific isomer is not extensively documented in scientific literature, its structural characteristics suggest properties typical of similar branched alkanes, which are often components of fuel mixtures and lubricants. This guide aims to consolidate the known information and provide a theoretical framework for its synthesis.

Discovery and History

Physicochemical Properties

The known physicochemical properties of this compound are summarized from available chemical database entries. These properties are largely computed predictions based on its chemical structure.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-51-1NIST[2]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 5.8PubChem[1]
Computed Boiling Point Not available-
Computed Density Not available-

Proposed Experimental Protocol: Synthesis of this compound

Given the lack of a published, specific synthesis for this compound, a plausible experimental protocol can be devised based on the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[3][4][5][6][7] This proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

4.1. Overall Synthetic Scheme

The synthesis can be envisioned in three main stages:

  • Formation of a Grignard Reagent: Preparation of a suitable Grignard reagent from an alkyl halide.

  • Reaction with a Ketone: Nucleophilic addition of the Grignard reagent to a ketone to form a tertiary alcohol.

  • Dehydration and Hydrogenation: Conversion of the tertiary alcohol to an alkene, followed by reduction to the final alkane.

4.2. Detailed Methodology

Step 1: Synthesis of 4-methyl-2-hexanone (B86756) This starting ketone can be prepared via various established methods, such as the acetoacetic ester synthesis.

Step 2: Synthesis of the Grignard Reagent (sec-butylmagnesium bromide)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling), add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 3: Grignard Reaction to form 3-Ethyl-2,6-dimethyl-3-octanol

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of 4-methyl-2-hexanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Step 4: Dehydration of 3-Ethyl-2,6-dimethyl-3-octanol

  • To the crude tertiary alcohol, add a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to induce dehydration, collecting the resulting alkene mixture by distillation.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the alkene mixture over anhydrous calcium chloride.

Step 5: Hydrogenation of the Alkene Mixture

  • Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by fractional distillation.

Visualizations

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Hydrogenation 2-bromobutane 2-bromobutane Mg_ether Mg / dry ether 2-bromobutane->Mg_ether Reacts with sec-butylmagnesium_bromide sec-butylmagnesium bromide Mg_ether->sec-butylmagnesium_bromide Forms reaction_step2 Nucleophilic Addition sec-butylmagnesium_bromide->reaction_step2 4-methyl-2-hexanone 4-methyl-2-hexanone 4-methyl-2-hexanone->reaction_step2 tertiary_alcohol 3-Ethyl-2,6-dimethyl-3-octanol reaction_step2->tertiary_alcohol Forms dehydration Acid-catalyzed Dehydration tertiary_alcohol->dehydration Undergoes alkene_mixture Alkene Mixture dehydration->alkene_mixture Forms hydrogenation Hydrogenation (H2, Pd/C) alkene_mixture->hydrogenation Undergoes final_product This compound hydrogenation->final_product Yields

References

Potential Research Areas for Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, hydrocarbons featuring alkyl side chains on a primary carbon backbone, exhibit unique physicochemical properties that distinguish them from their linear isomers. These structural variations significantly influence their applications, opening up promising research avenues in diverse fields, from high-performance fuels to advanced drug delivery systems. This technical guide provides an in-depth exploration of key research areas for branched alkanes, focusing on their synthesis, characterization, and applications. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and workflows to support further scientific investigation and development.

Introduction

The seemingly subtle addition of branching to an alkane's structure dramatically alters its physical and chemical characteristics. Compared to their linear counterparts, branched alkanes generally exhibit lower boiling points, higher octane (B31449) ratings, and, in the case of semifluorinated alkanes, unique solvent properties.[1][2] These differences are fundamental to their current and potential applications. In the petroleum industry, branched alkanes are prized for their anti-knock properties in gasoline.[3] In materials science, they serve as building blocks for various polymers.[4] More recently, the unique properties of highly branched and functionalized alkanes, such as semifluorinated alkanes (SFAs), are being exploited in the pharmaceutical and biomedical fields as novel excipients and drug delivery vehicles.[5][6] Furthermore, branched-chain fatty acids (BCFAs), which share structural similarities with branched alkanes, are emerging as bioactive molecules with the potential to modulate key signaling pathways involved in inflammation and metabolic diseases.[7][8] This guide will delve into these research areas, providing the technical details necessary for researchers to explore and expand upon the potential of branched alkanes.

Synthesis of Branched Alkanes

The controlled synthesis of branched alkanes with specific structures is crucial for investigating their properties and applications. Several classical and modern organic synthesis methods can be employed.

Grignard Reaction

The Grignard reaction is a powerful tool for creating carbon-carbon bonds, making it well-suited for the synthesis of tertiary alcohols, which are excellent precursors to highly branched alkanes.[9][10]

Objective: To synthesize a tertiary alcohol as a precursor for a branched alkane.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., 1-bromobutane)

  • Ketone (e.g., 3-heptanone)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be rigorously dried to exclude moisture.

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere.[9]

    • In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. Initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.[9]

    • Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C using an ice-water bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[9]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol by flash column chromatography.

Wittig Reaction and Subsequent Hydrogenation

The Wittig reaction provides a reliable method for forming alkenes, which can then be hydrogenated to yield the desired saturated branched alkanes. This two-step process is particularly useful for synthesizing long-chain alkanes with a specific branching point.[8][11]

Objective: To synthesize a long-chain branched alkane in a two-step process.

Part 1: Synthesis of a Long-Chain Alkene via Wittig Reaction

Materials:

  • (Nonyl)triphenylphosphonium bromide

  • Sodium amide (NaNH₂) or n-butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Myristaldehyde (Tetradecanal)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (nonyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[8]

    • Cool the suspension to 0°C and slowly add a strong base such as sodium amide or n-butyllithium (1.05 equivalents). The formation of the ylide is indicated by a color change (often orange or deep red).[8]

    • Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Dissolve myristaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[8]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous NH₄Cl solution.

    • Extract the mixture with hexane, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[8]

    • Filter and concentrate the solvent. Purify the crude alkene using silica gel column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

Part 2: Catalytic Hydrogenation of the Alkene

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve the purified long-chain alkene (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).[8]

  • Hydrogenation:

    • Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).[8]

  • Work-up:

    • Vent the hydrogen gas and purge the system with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final branched alkane.

Dehydration of Tertiary Alcohols and Hydrogenation

An alternative route from the tertiary alcohol intermediate (from the Grignard reaction) involves dehydration to an alkene, followed by hydrogenation.

Objective: To convert a tertiary alcohol to a branched alkane.

Part 1: Acid-Catalyzed Dehydration of a Tertiary Alcohol

Materials:

  • Tertiary alcohol (from Grignard synthesis)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Place the tertiary alcohol in a round-bottom flask equipped for distillation.

    • Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄.[12][13]

    • Heat the mixture to the appropriate temperature for the specific alcohol (tertiary alcohols dehydrate under mild conditions, often 25°– 80°C).[13]

    • The alkene product will distill as it is formed.

  • Work-up and Purification:

    • Wash the collected distillate with sodium bicarbonate solution to neutralize any acid, then with water.

    • Dry the organic layer over anhydrous MgSO₄ and distill to purify the alkene.

Part 2: Catalytic Hydrogenation of the Alkene

  • Follow the procedure outlined in Part 2 of the Wittig reaction protocol.

Characterization of Branched Alkanes

The structural elucidation and purity assessment of synthesized branched alkanes require specialized analytical techniques due to the often subtle differences between isomers.

High-Temperature Gas Chromatography (HTGC)

HTGC is essential for the analysis of high-molecular-weight (>C40) and low-volatility branched alkanes.[14]

Objective: To separate and identify high-molecular-weight branched alkanes.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a high-temperature Flame Ionization Detector (FID).

  • Column: HP-5MS fused silica capillary column (30 m × 0.25 mm internal diameter, 0.25 µm film thickness).[15]

  • Injector: Split/splitless injector at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

  • Oven Program: Initial temperature of 40°C, ramp at 10°C/min to 300°C, and hold for 10 minutes.[15]

  • Detector: FID at 320°C.

Procedure:

  • Sample Preparation: Dissolve a small amount of the branched alkane sample in a suitable solvent (e.g., hexane) in a GC vial.

  • Injection: Inject 1.0 µL of the sample into the GC.

  • Data Analysis: Identify the peaks based on their retention times relative to known standards. The elution order generally follows the boiling point of the alkanes.

2D NMR Spectroscopy

For complex branched alkanes, 1D NMR spectra can be difficult to interpret due to signal overlap. 2D NMR techniques, such as DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy), are invaluable for unambiguous structural assignment.[16][17]

Objective: To elucidate the structure of a branched alkane.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified branched alkane in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra.

    • Set up and run a 2D DQF-COSY experiment. This experiment reveals correlations between protons that are J-coupled (typically on adjacent carbons).

  • Data Analysis:

    • Process the 2D data to generate the COSY spectrum.

    • Identify cross-peaks, which indicate coupled protons. By tracing these correlations, the carbon backbone and the positions of branching can be determined. For example, a methine proton (CH) will show cross-peaks to the protons on all adjacent carbons.

Research Area: Branched Alkanes in Fuels and Lubricants

A primary research and application area for branched alkanes is in the formulation of fuels and lubricants. Their molecular structure directly impacts performance metrics.[7]

Impact on Fuel Performance

Branched alkanes are preferred over their linear isomers in gasoline due to their higher octane rating, which relates to their resistance to autoignition (knocking) in an engine.[1][3]

PropertyLinear Alkane (n-Octane)Branched Alkane (Iso-octane)
Research Octane Number (RON) -20[3][7]100[7]
Heat of Combustion (kJ/mol) -5470[7]-5458[7]
Density (g/mL at 20°C) ~0.703[7]~0.692[7]

FuelPerformance

Caption: Relationship between alkane structure and fuel performance.

Low-Temperature Properties

Highly branched alkanes can also have very low freezing points, making them valuable as components in jet fuels and lubricants for cold environments.[18] Research in this area focuses on designing structures that optimize both octane rating and cold-flow properties.

Research Area: Branched Alkanes in Drug Development

The unique properties of certain classes of branched alkanes are creating new opportunities in pharmaceutical sciences, particularly in drug delivery.

Semifluorinated Alkanes (SFAs) as Drug Carriers

SFAs are linear alkanes with a perfluorinated segment and a hydrocarbon segment. They are chemically and biologically inert, and their amphiphilic nature allows them to dissolve lipophilic drugs that are poorly soluble in aqueous or traditional lipid-based carriers.[5][19]

A key research area is the use of SFAs to improve the bioavailability of topical and pulmonary drugs. For example, SFAs have been shown to significantly enhance the corneal penetration of cyclosporine A compared to conventional formulations.[6]

FormulationMax. Concentration in Anterior Chamber (ng/mL) - Repeated Application
Restasis® (0.05% CsA in castor oil) 21.07[6]
0.05% CsA in F4H5/Ethanol 247.62[6]
0.05% CsA in F6H8/Ethanol 174.5[6]

Objective: To determine the solubility of a lipophilic drug in an SFA carrier.

Materials:

  • Lipophilic drug (e.g., ibuprofen)

  • Semifluorinated alkane (e.g., F6H8)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the drug to a known volume of the SFA in a vial.

    • Vortex the mixture vigorously for several minutes.

    • Equilibrate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours with continuous agitation to ensure saturation.

  • Sample Preparation for HPLC:

    • Centrifuge the saturated solution to pellet the undissolved drug.

    • Carefully withdraw an aliquot of the supernatant.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol) to bring the drug concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a standard calibration curve of the drug in the same solvent used for dilution.

    • Inject the diluted samples and standards onto the HPLC system.

    • Quantify the drug concentration in the diluted samples based on the calibration curve.

  • Calculation:

    • Calculate the original concentration of the drug in the SFA, accounting for the dilution factor. This value represents the solubility of the drug in the SFA.

Research Area: Bioactivity of Branched-Chain Fatty Acids (BCFAs)

BCFAs are fatty acids with one or more methyl branches. They are found in dairy products and are also produced by gut microbiota.[20] Emerging research indicates that BCFAs can act as signaling molecules, influencing inflammatory and metabolic pathways.[7][8]

Modulation of Inflammatory Signaling

BCFAs have been shown to exert anti-inflammatory effects, in part by modulating the NF-κB (nuclear factor kappa-B) signaling pathway.[7][8] The NF-κB pathway is a central regulator of the inflammatory response.

NFkB_Pathway

Caption: Simplified NF-κB signaling pathway and proposed inhibition by BCFAs.

Objective: To measure the effect of BCFAs on NF-κB activation in a cell-based assay.

Materials:

  • HeLa or similar cell line

  • Cell culture medium and supplements

  • BCFA of interest (e.g., 14-methylpentadecanoic acid)

  • Inflammatory stimulus (e.g., IL-1α or TNF-α)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the BCFA for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., 50 ng/mL IL-1α) for the optimal time determined by a time-course experiment (typically 30-60 minutes).[10]

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-NF-κB p65 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear translocation of the NF-κB p65 subunit. The ratio of nuclear to cytoplasmic fluorescence intensity is a measure of NF-κB activation.[10]

    • Compare the translocation in BCFA-treated cells to the stimulated and unstimulated controls.

Regulation of Metabolic Pathways

BCFAs and their CoA thioesters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in regulating lipid and glucose metabolism.[6][9]

PPAR_Pathway

Caption: Activation of PPARα signaling by BCFA-CoA esters.

Objective: To quantify the activation of a specific PPAR isoform by a BCFA.

Materials:

  • COS-7 or similar cells

  • Expression plasmid for the human PPAR isoform of interest (e.g., PPARα)

  • Reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • BCFA of interest

  • Luciferase assay reagent

Procedure:

  • Transfection:

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of the BCFA or a known PPAR agonist (positive control) for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[15]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the BCFA concentration and determine the EC50 value using non-linear regression.

Conclusion and Future Outlook

The research areas highlighted in this guide demonstrate the vast potential of branched alkanes and their derivatives. In fuel science, the focus remains on optimizing branched structures for enhanced combustion efficiency and reduced emissions. In materials science, the incorporation of branched alkanes into polymers can be further explored to fine-tune material properties. The most dynamic and perhaps most impactful research, however, lies in the biomedical and pharmaceutical fields. The use of SFAs as drug delivery vehicles is a promising strategy to overcome the challenges of poor drug solubility and bioavailability. Further research should focus on optimizing SFA formulations for targeted delivery and controlled release. The discovery of BCFAs as bioactive signaling molecules opens up new therapeutic possibilities for inflammatory and metabolic diseases. Future studies should aim to elucidate the precise molecular mechanisms of their action and to evaluate their efficacy and safety in preclinical and clinical settings. The synthesis of novel branched structures and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for new innovations across these scientific disciplines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Ethyl-2,6-dimethyloctane, a branched alkane of interest in various chemical and biological research fields. The document details its synonyms, structurally related compounds, and key physicochemical properties. It also outlines a plausible synthetic methodology and analytical techniques for its characterization, addressing the needs of researchers in organic synthesis and analysis.

Core Compound: this compound

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the third carbon and methyl groups at the second and sixth carbons.

Synonyms and Identifiers

A variety of synonyms and database identifiers are used to refer to this compound in chemical literature and databases.[1] These are crucial for comprehensive literature searches and substance identification.

Identifier Type Identifier
IUPAC NameThis compound[1]
CAS Number62183-51-1[1]
PubChem CID17946459[1]
InChIInChI=1S/C12H26/c1-6-11(5)8-9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3[1]
SMILESCCC(C)CCC(CC)C(C)C[1]
Other SynonymsOctane, 3-ethyl-2,6-dimethyl-[1]
Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

Property Value
Molecular Weight170.33 g/mol [1]
XLogP3-AA5.8[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count6[1]
Exact Mass170.203450829 Da[1]
Heavy Atom Count12[1]

Related Compounds

The structural landscape around this compound includes a vast number of isomers and other related branched alkanes. Understanding these relationships is vital for distinguishing them analytically and for structure-activity relationship studies.

Isomers of this compound (C12H26)

Numerous structural isomers exist for the molecular formula C12H26. The degree and position of branching significantly influence their physical properties, such as boiling point and viscosity.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature
n-DodecaneC12H26170.34Linear alkane[2]
3-Ethyl-2,7-dimethyloctaneC12H26170.33Isomer with altered methyl position[3]
3-Ethyl-3,6-dimethyloctaneC12H26170.33Isomer with altered ethyl and methyl positions[4]
3-Ethyl-2,6-dimethylheptaneC11H24156.31Shorter carbon chain[5]
Structurally Similar Compounds
Compound Name Molecular Formula Molecular Weight ( g/mol ) Relationship to Core Compound
3-Ethyl-2,6-dimethyl-5-propyloctaneC15H32212.41Longer carbon chain with additional propyl group[6]
3-Ethyl-3-fluoro-2,6-dimethyloctaneC12H25F188.32Fluorinated analog[7]

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Step 1: Synthesis of the Grignard Reagent (sec-butylmagnesium bromide)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction Initiation: Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

  • Completion: After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Methyl-2-hexanone (B86756)

  • Ketone Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 4-methyl-2-hexanone in anhydrous diethyl ether dropwise with stirring.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration of the Tertiary Alcohol

  • Acid-Catalyzed Dehydration: Add a strong acid catalyst, such as p-toluenesulfonic acid, to the crude alcohol.

  • Elimination: Heat the mixture and distill the resulting alkene to drive the equilibrium towards the product.

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain the purified alkene mixture.

Step 4: Hydrogenation of the Alkene

  • Catalytic Hydrogenation: Dissolve the alkene in a suitable solvent like ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation Reaction: Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).

  • Completion and Filtration: Monitor the reaction by the uptake of hydrogen. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Final Product: Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by fractional distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the final product and to identify it based on its retention time and mass spectrum.

  • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating branched alkanes.[11]

  • Expected Mass Spectrum: Branched alkanes typically show a smaller or absent molecular ion peak due to preferential fragmentation at the branching points, leading to the formation of more stable carbocations.[12] The fragmentation pattern will be characteristic of the specific branching structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the various methyl, methylene, and methine protons.

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the degree of substitution of each carbon.

Biological Activity and Significance

While alkanes are generally considered to have low biological reactivity, specific branched alkanes can act as semiochemicals, influencing the behavior of other organisms.[13][14]

A closely related isomer, 3-Ethyl-2,7-dimethyloctane , has been identified as a testosterone-dependent urinary sex pheromone in male mice (Mus musculus).[3][15] This compound was found to be attractive to females, suggesting a role in chemical communication related to mating.[15] The production of this pheromone is under the control of androgen.[15]

The biological activity of this compound itself has not been extensively studied. However, its structural similarity to a known pheromone suggests that it could potentially have a role as a semiochemical in other organisms or exhibit other subtle biological effects. Further research is warranted to explore the potential pheromonal or kairomonal activity of this compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow 2-Bromobutane 2-Bromobutane Grignard Reagent Grignard Reagent 2-Bromobutane->Grignard Reagent + Mg, Et2O Mg, Et2O Mg, Et2O Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol + 4-Methyl-2-hexanone 4-Methyl-2-hexanone 4-Methyl-2-hexanone Alkene Mixture Alkene Mixture Tertiary Alcohol->Alkene Mixture Dehydration (H+) This compound This compound Alkene Mixture->this compound Hydrogenation (H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Structural Relationship of Isomers

This diagram shows the structural relationship between this compound and some of its isomers.

Isomer_Relationship C12H26 C12H26 This compound This compound C12H26->this compound n-Dodecane n-Dodecane C12H26->n-Dodecane 3-Ethyl-2,7-dimethyloctane 3-Ethyl-2,7-dimethyloctane C12H26->3-Ethyl-2,7-dimethyloctane 3-Ethyl-3,6-dimethyloctane 3-Ethyl-3,6-dimethyloctane C12H26->3-Ethyl-3,6-dimethyloctane

Caption: Structural isomers of C12H26.

References

Methodological & Application

Application Note: A Proposed Multi-Step Synthesis of 3-Ethyl-2,6-dimethyloctane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed protocol for a proposed three-step synthesis of the branched alkane, 3-Ethyl-2,6-dimethyloctane. This compound can serve as a valuable reference standard in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS) in fields such as petrochemical analysis and environmental science. The synthetic route employs a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. This application note provides comprehensive experimental procedures, expected analytical data, and graphical representations of the synthetic workflow.

Introduction

Branched alkanes are significant components of fuels and lubricants and are often used as standards in chemical analysis. The synthesis of specific, highly-branched isomers like this compound is crucial for building spectral libraries and for structure-property relationship studies. The proposed synthesis is a robust and adaptable method for obtaining this target molecule in a laboratory setting. The chosen pathway involves the nucleophilic addition of a Grignard reagent to a ketone, a classic and effective method for C-C bond formation.[1][2] The subsequent dehydration and hydrogenation steps are standard procedures for converting the resulting tertiary alcohol into the desired saturated alkane.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the following three steps:

  • Step 1: Grignard Reaction. The reaction of sec-butylmagnesium bromide with 4-methyl-2-hexanone (B86756) will form the tertiary alcohol, 3-ethyl-2,6-dimethyl-3-octanol.

  • Step 2: Dehydration. Acid-catalyzed dehydration of the tertiary alcohol will yield a mixture of isomeric alkenes, predominantly 3-ethyl-2,6-dimethyloct-3-ene and 3-ethyl-2,6-dimethyloct-2-ene.

  • Step 3: Hydrogenation. Catalytic hydrogenation of the alkene mixture over a palladium on carbon catalyst will afford the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on typical literature values for similar reactions. The spectroscopic data are predicted based on the structure of the compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm-1)
3-Ethyl-2,6-dimethyl-3-octanolC12H26O186.3480-900.8-1.5 (m, CH3, CH2), 1.5-1.8 (m, CH), 2.0-2.5 (s, OH)10-40 (alkane region), 70-80 (C-OH)3300-3600 (br, O-H), 2850-2960 (s, C-H)
3-Ethyl-2,6-dimethyloctene (mixture)C12H24168.3285-950.8-1.6 (m, CH3, CH2), 1.6-2.1 (m, allylic H), 5.0-5.5 (m, vinylic H)10-40 (alkane region), 120-140 (C=C)2850-2960 (s, C-H), 1640-1680 (w, C=C), 890-970 (=C-H bend)
This compoundC12H26170.33>950.7-1.3 (m, CH3, CH2), 1.3-1.8 (m, CH)10-40 (alkane region)2850-2960 (s, C-H)

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,6-dimethyl-3-octanol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-bromobutane solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Cool the reaction flask in an ice bath.

  • Dissolve 4-methyl-2-hexanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 4-methyl-2-hexanone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-ethyl-2,6-dimethyl-3-octanol.

Step 2: Dehydration of 3-Ethyl-2,6-dimethyl-3-octanol

Materials:

  • Crude 3-ethyl-2,6-dimethyl-3-octanol

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Place the crude 3-ethyl-2,6-dimethyl-3-octanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting alkene mixture by distillation.

Step 3: Hydrogenation of 3-Ethyl-2,6-dimethyloctene

Materials:

  • 3-Ethyl-2,6-dimethyloctene mixture

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • Dissolve the 3-ethyl-2,6-dimethyloctene mixture in ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product 2-Bromobutane 2-Bromobutane Grignard Reaction Grignard Reaction 2-Bromobutane->Grignard Reaction Magnesium Magnesium Magnesium->Grignard Reaction 4-Methyl-2-hexanone 4-Methyl-2-hexanone 4-Methyl-2-hexanone->Grignard Reaction 3-Ethyl-2,6-dimethyl-3-octanol 3-Ethyl-2,6-dimethyl-3-octanol Grignard Reaction->3-Ethyl-2,6-dimethyl-3-octanol Dehydration Dehydration 3-Ethyl-2,6-dimethyloctene Mixture 3-Ethyl-2,6-dimethyloctene Mixture Dehydration->3-Ethyl-2,6-dimethyloctene Mixture Hydrogenation Hydrogenation This compound This compound Hydrogenation->this compound 3-Ethyl-2,6-dimethyl-3-octanol->Dehydration 3-Ethyl-2,6-dimethyloctene Mixture->Hydrogenation

Caption: Overall workflow for the synthesis of this compound.

Grignard_Mechanism sec-ButylMgBr sec-Butylmagnesium Bromide Intermediate Alkoxide Intermediate sec-ButylMgBr->Intermediate Nucleophilic Attack Ketone 4-Methyl-2-hexanone Ketone->Intermediate Alcohol 3-Ethyl-2,6-dimethyl-3-octanol Intermediate->Alcohol Protonation H3O+ H₃O⁺ (Workup) H3O+->Alcohol

References

Application Notes and Protocols for the GC-MS Analysis of 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,6-dimethyloctane (C₁₂H₂₆, Molar Mass: 170.33 g/mol ) is a branched-chain alkane that may be of interest in various fields, including chemical ecology, environmental analysis, and as a potential volatile organic compound (VOC) biomarker.[1][2] Its volatility and nonpolar nature make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

This document provides a detailed guide for the analysis of this compound by GC-MS, covering sample preparation, instrumental parameters, and expected results. While specific data for this compound is limited, this application note leverages data from its isomers and related branched alkanes to provide a robust analytical framework.

Applications

Branched-chain alkanes, including isomers of this compound, have been identified as significant compounds in chemical communication among insects and mammals. For instance, the closely related isomer, 3-Ethyl-2,7-dimethyloctane, has been identified as a testosterone-dependent urinary sex pheromone in male mice, playing a role in attracting females.[3] This highlights the potential for similar branched alkanes to be investigated as semiochemicals in various species.

In the context of drug development and clinical research, the analysis of VOCs in breath, urine, and blood is a growing field for non-invasive disease diagnosis. While this compound has not been specifically identified as a disease biomarker, other branched alkanes are being investigated as potential markers for various conditions, including cancer.[4][5] The protocols outlined herein can be adapted for such exploratory studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. The goal is to efficiently extract and concentrate this compound while minimizing interferences.

a) Liquid Samples (e.g., urine, plasma, cell culture media)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 1 mL of a nonpolar, volatile solvent such as hexane (B92381) or pentane.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean GC vial.

    • For dilute samples, the extract can be concentrated under a gentle stream of nitrogen.

  • Solid-Phase Microextraction (SPME):

    • Place 1-2 mL of the liquid sample into a headspace vial.

    • If desired, add a salt (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C).

    • Expose a nonpolar SPME fiber (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b) Solid Samples (e.g., tissue, feces)

  • Solvent Extraction:

    • Homogenize a known weight of the solid sample.

    • Add a suitable volume of a nonpolar solvent (e.g., hexane).

    • Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

    • The extract can be cleaned up using solid-phase extraction (SPE) with a silica (B1680970) or alumina (B75360) cartridge to remove polar interferences.

c) Air/Breath Samples

  • Sorbent Tube Trapping:

    • Draw a known volume of air or breath through a sorbent tube containing a nonpolar sorbent material (e.g., Tenax®, Carbotrap®).

    • The trapped volatile compounds are then thermally desorbed directly into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and are based on typical methods for branched alkanes.

Parameter Recommended Setting
Gas Chromatograph Agilent 6890 or similar
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes
Mass Spectrometer Agilent 5975 or similar
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/second
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C

Data Presentation

Retention Time

The retention time of this compound will depend on the specific GC conditions used. However, its retention can be estimated using the Kovats Retention Index (RI). The RI normalizes retention times relative to a series of n-alkanes, allowing for inter-laboratory comparisons. For a close isomer, 3-Ethyl-2,7-dimethyloctane, a Kovats retention index of 1180 has been reported on a semi-standard non-polar column.[6] It is expected that this compound will have a similar retention index on a non-polar column like an HP-5ms.

Mass Spectrum

As a proxy, the mass spectrum of the isomer 3-Ethyl-2,7-dimethyloctane from the NIST database is presented below, as it is expected to show a similar fragmentation pattern.[8]

Table of Expected Mass Fragments for a C12 Branched Alkane (based on 3-Ethyl-2,7-dimethyloctane)

m/z Relative Intensity (%) Possible Fragment Ion
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8545[C₆H₁₃]⁺
4140[C₃H₅]⁺
5635[C₄H₈]⁺
14110[M-C₂H₅]⁺
170<1[M]⁺

Note: The relative intensities are approximate and can vary depending on the instrument and tuning.

The fragmentation will be favored at the C-C bonds adjacent to the substituted carbons, leading to the loss of ethyl and methyl groups and the formation of characteristic carbocation fragments. The most abundant ions are typically smaller fragments corresponding to stable carbocations.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound from a liquid sample using liquid-liquid extraction.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (1 mL) Solvent Add Hexane (1 mL) Sample->Solvent Vortex Vortex (1 min) Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer GC_Vial GC Vial Transfer->GC_Vial Injector GC Injection GC_Vial->Injector Column Chromatographic Separation Injector->Column Ionization Electron Ionization (70 eV) Column->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Spectrum Mass Spectrum Chromatogram->Spectrum Identification Compound Identification Spectrum->Identification Quantification Quantification Identification->Quantification

A typical workflow for GC-MS analysis.
Logical Relationship of GC-MS Components

This diagram illustrates the logical flow of the analyte through the GC-MS system.

GCMS_Logic Injector Injector (Vaporization) GC_Column GC Column (Separation by Boiling Point and Polarity) Injector->GC_Column Carrier Gas Flow Ion_Source Ion Source (Fragmentation) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Ion Beam Detector Detector (Signal Generation) Mass_Analyzer->Detector Ion Detection Data_System Data System (Data Acquisition and Analysis) Detector->Data_System Electrical Signal

Logical flow through the GC-MS system.

References

Application Notes and Protocols for NMR Spectroscopy Analysis of 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 3-Ethyl-2,6-dimethyloctane. It includes detailed experimental protocols, predicted NMR data, and a workflow for structural elucidation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For branched alkanes like this compound, which lack functional groups that provide distinct spectral features, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is crucial for unambiguous signal assignment and structural verification. Protons in such molecules typically resonate in the upfield region of the ¹H NMR spectrum (0.5 - 2.0 ppm), often leading to significant signal overlap.[1] ¹³C NMR spectroscopy offers a wider chemical shift range, providing clearer resolution of individual carbon atoms.

Predicted NMR Data for this compound

Due to the complexity of assigning specific chemical shifts in branched alkanes without experimental data, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on typical chemical shift ranges for similar structural motifs in alkanes.[1] The numbering of the atoms is as follows:

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~ 0.8-0.9Doublet~ 6.5-7.0
H-2~ 1.5-1.7Multiplet-
H-3~ 1.2-1.4Multiplet-
H-4~ 1.1-1.3Multiplet-
H-5~ 0.8-0.9Triplet~ 7.0-7.5
CH₂ (unassigned)~ 1.1-1.4Multiplet-
H-6~ 1.4-1.6Multiplet-
H-7~ 0.8-0.9Doublet~ 6.5-7.0
CH₂ (unassigned)~ 1.1-1.3Multiplet-
CH₃ (unassigned)~ 0.8-1.0Triplet~ 7.0-7.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 10-15
C-2~ 30-35
C-3~ 40-45
C-4~ 25-30
C-5~ 10-15
C-6~ 35-40
C-7~ 20-25
C-8~ 10-15
Unassigned CH₂~ 20-40
Unassigned CH~ 30-45

Experimental Protocols

A logical combination of NMR experiments is essential to decipher the molecular structure by revealing the inter-atomic connections.[2]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

  • Analyte : this compound

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds.

  • Concentration :

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.[3]

    • For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Procedure :

    • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Ensure the sample is fully dissolved to create a homogeneous solution.[3]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • The optimal sample height in the tube should be between 4.0 and 5.0 cm.[3]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following experiments are recommended for the structural elucidation of this compound.

  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiments :

    • ¹H NMR : Provides information about the proton environment and their connectivity through scalar coupling.

    • ¹³C NMR : Shows the number of unique carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer) : Helps in distinguishing between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy) : A 2D experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : A 2D experiment that shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (1H, 13C, DEPT) filter->one_d Acquire Data two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d assign_1h Assign 1H Signals two_d->assign_1h Process & Analyze assign_13c Assign 13C Signals assign_1h->assign_13c structure Elucidate Structure assign_13c->structure

Caption: Experimental workflow for NMR analysis.

Data Analysis and Structure Elucidation

  • ¹H NMR Spectrum : Identify the different types of protons (methyl, methylene, methine) based on their chemical shifts and multiplicities. The integration of the signals will give the relative number of protons for each signal.

  • ¹³C NMR and DEPT Spectra : Determine the number of unique carbons and classify them as CH₃, CH₂, CH, or quaternary carbons.

  • COSY Spectrum : Establish proton-proton connectivities. For example, the protons of a methyl group will show a correlation to the proton of the adjacent methine group.

  • HSQC Spectrum : Correlate each proton signal to its directly attached carbon signal. This confirms the assignments made from the 1D spectra.

  • HMBC Spectrum : Use the long-range proton-carbon correlations to piece together the carbon skeleton. For instance, the protons of the methyl groups will show correlations to adjacent carbons, helping to place them within the structure.

By systematically analyzing the data from this suite of NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

References

Application Notes and Protocols for the Analytical Identification of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the identification and differentiation of C12H26 isomers, commonly known as dodecane (B42187) isomers. The methodologies outlined herein are essential for quality control, impurity profiling, and structural elucidation in various scientific and industrial settings.

Introduction

Dodecane (C12H26) has 355 structural isomers, each potentially exhibiting unique physical, chemical, and biological properties.[1] The complexity of mixtures containing these isomers necessitates robust analytical techniques for their separation and unambiguous identification. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of C12H26 isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and providing structural information based on their mass-to-charge ratio.[2] The separation of C12H26 isomers is typically achieved on non-polar capillary columns, with identification confirmed by retention indices and mass spectral fragmentation patterns.

Data Presentation: Kovats Retention Indices

The Kovats retention index (I) is a system-independent value that aids in the identification of compounds by comparing their retention times to those of n-alkane standards.[3][4] The following table summarizes the Kovats retention indices for several C12H26 isomers on a standard non-polar stationary phase.

Isomer NameIUPAC NameKovats Retention Index (I) on Standard Non-Polar Column
n-DodecaneDodecane1200
2-Methylundecane2-Methylundecane1165 - 1170[5]
3-Methylundecane3-Methylundecane1169 - 1173[6]
4-Methylundecane4-Methylundecane1160 - 1167[7]
5-Methylundecane5-Methylundecane1152 - 1159[8]
2,2-Dimethyldecane2,2-Dimethyldecane~1149
Experimental Protocol: GC-MS

This protocol outlines a general procedure for the separation and identification of C12H26 isomers. Optimization may be required based on the specific instrumentation and sample matrix.

2.2.1. Sample Preparation

  • Standard Solutions: Prepare individual or mixed isomer standard solutions in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) at a concentration of approximately 10-100 µg/mL.

  • Sample Dilution: If analyzing a complex mixture, dilute the sample in the same solvent to an appropriate concentration to avoid column overloading.

  • n-Alkane Standard: Prepare a homologous series of n-alkanes (e.g., C8-C16) in the same solvent to be co-injected or run separately for the calculation of Kovats retention indices.

2.2.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio) for concentrated samples or splitless for trace analysis.

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Final Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Speed: >1000 amu/s.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Data Analysis and Interpretation
  • Peak Identification: Identify the chromatographic peaks corresponding to the C12H26 isomers.

  • Retention Index Calculation: Calculate the Kovats retention index for each peak using the retention times of the n-alkane standards.

  • Mass Spectrum Analysis:

    • Examine the mass spectrum for each isomer. The molecular ion (M+) peak for C12H26 is at m/z 170.

    • Analyze the fragmentation pattern. Alkanes typically produce a series of fragment ions corresponding to the loss of alkyl radicals. Common fragment ions for C12H26 isomers will appear at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), 85 (C6H13+), etc.

    • The relative intensities of these fragment ions will vary depending on the branching of the isomer. More highly branched isomers tend to form more stable carbocations, leading to more intense fragmentation at the branching points. For example, a prominent M-15 peak (loss of a methyl group) or M-29 peak (loss of an ethyl group) can indicate the presence of methyl or ethyl branches.

  • Library Matching: Compare the obtained mass spectra and retention indices with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Start Standard_Prep Prepare Isomer and n-Alkane Standards Prep_Start->Standard_Prep Sample_Dilution Dilute Sample Standard_Prep->Sample_Dilution Prep_End Prepared Sample Sample_Dilution->Prep_End Injection Inject Sample into GC Prep_End->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Acquire Chromatogram and Mass Spectra Detection->Data_Acquisition RI_Calc Calculate Kovats Retention Indices Data_Acquisition->RI_Calc MS_Analysis Analyze Fragmentation Patterns Data_Acquisition->MS_Analysis Identification Isomer Identification RI_Calc->Identification Library_Search Compare with Spectral Libraries MS_Analysis->Library_Search MS_Analysis->Identification Library_Search->Identification

Caption: Workflow for the identification of C12H26 isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical shifts (δ) in NMR are highly sensitive to the molecular structure. The following table provides expected chemical shift ranges for different types of protons and carbons in C12H26 isomers.

NucleusFunctional GroupExpected Chemical Shift (δ) ppm
¹HPrimary (CH₃)0.8 - 1.0
¹HSecondary (CH₂)1.2 - 1.4
¹HTertiary (CH)1.4 - 1.7
¹³CPrimary (CH₃)10 - 25
¹³CSecondary (CH₂)20 - 40
¹³CTertiary (CH)30 - 50
¹³CQuaternary (C)30 - 50

Note: Specific chemical shifts can be found in spectral databases such as PubChem for known isomers like 2-methylundecane, 3-methylundecane, and 2,2-dimethyldecane.[5][6][9]

Experimental Protocol: NMR

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra of C12H26 isomers.

3.2.1. Sample Preparation

  • Sample Dissolution: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution into a clean NMR tube to remove any particulate matter.

3.2.2. NMR Instrumentation and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-60 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Analysis and Interpretation
  • Chemical Shift Analysis: Assign the observed signals to the corresponding protons or carbons in the proposed structure based on their chemical shifts.

  • Integration (¹H NMR): The integral of each signal is proportional to the number of protons it represents.

  • Splitting Patterns (¹H NMR): The multiplicity of a signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons (n+1 rule).

  • ¹³C and DEPT Spectra: Use the number of signals in the ¹³C spectrum to determine the number of unique carbon environments. Use DEPT spectra to confirm the type of each carbon atom.

  • 2D NMR: For complex isomers, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.

NMR Analysis Logical Flow

NMR_Analysis_Flow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_interpretation Spectral Interpretation Sample_Prep Dissolve Isomer in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Sample_Prep->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter H1_NMR Acquire ¹H NMR Spectrum Filter->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Filter->C13_NMR Analyze_Shifts Analyze Chemical Shifts H1_NMR->Analyze_Shifts Analyze_Integrals Analyze ¹H Integrals H1_NMR->Analyze_Integrals Analyze_Splitting Analyze ¹H Splitting Patterns H1_NMR->Analyze_Splitting DEPT_NMR Acquire DEPT Spectra C13_NMR->DEPT_NMR C13_NMR->Analyze_Shifts TwoD_NMR (Optional) Acquire 2D NMR (COSY, HSQC) DEPT_NMR->TwoD_NMR Analyze_DEPT Correlate ¹³C and DEPT data DEPT_NMR->Analyze_DEPT Structure_Elucidation Elucidate Isomer Structure TwoD_NMR->Structure_Elucidation Analyze_Shifts->Structure_Elucidation Analyze_Integrals->Structure_Elucidation Analyze_Splitting->Structure_Elucidation Analyze_DEPT->Structure_Elucidation

Caption: Logical workflow for the structural elucidation of C12H26 isomers using NMR spectroscopy.

Conclusion

The combination of GC-MS and NMR spectroscopy provides a powerful and comprehensive approach for the analytical identification of C12H26 isomers. GC-MS allows for the efficient separation of complex mixtures and tentative identification based on retention indices and fragmentation patterns. NMR spectroscopy, in turn, offers definitive structural confirmation. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

References

Application Notes and Protocols for 3-Ethyl-2,6-dimethyloctane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,6-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a saturated hydrocarbon, it exhibits low reactivity but possesses distinct physical and chemical properties that make it a suitable reference standard in various analytical applications.[2][3] Its primary use as a reference standard is in chromatographic techniques, particularly gas chromatography (GC), for the identification and quantification of structurally similar compounds in complex mixtures such as fuels, environmental samples, and potentially in metabolomics studies.[3][4] The well-defined structure and molecular weight of this compound allow for its use as an internal standard to improve the accuracy and precision of quantitative analyses by correcting for variations during sample preparation and injection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for its proper handling, storage, and application in analytical methods.

PropertyValueSource
Molecular FormulaC12H26PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
CAS Number62183-51-1PubChem[1]
AppearanceColorless liquid (expected)N/A
Boiling PointEstimated 190-210 °CGeneral alkane properties
SolubilitySoluble in nonpolar organic solvents (e.g., hexane (B92381), dichloromethane)General alkane properties
Insoluble in waterGeneral alkane properties

Applications as a Reference Standard

As a reference standard, this compound can be utilized in several key applications:

  • Qualitative Analysis: By determining its retention time under specific GC conditions, it can aid in the identification of unknown branched alkanes in a sample through retention time matching.

  • Quantitative Analysis (Internal Standard): A known amount of this compound can be added to a sample prior to analysis. By comparing the peak area of the analyte to the peak area of the internal standard, variations in sample injection volume and detector response can be compensated for, leading to more accurate quantification.

  • Method Development and Validation: It can be used to assess the performance of a chromatographic system, including column efficiency, resolution, and linearity of the detector response for branched alkanes.

  • Detailed Hydrocarbon Analysis (DHA): In the petroleum industry, complex mixtures of hydrocarbons are characterized using DHA. Branched alkanes like this compound can be used as part of a standard mixture to calibrate the chromatographic system for accurate group-type analysis (Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins - PIANO).[5]

Experimental Protocols

The following protocols are generalized for the use of this compound as a reference standard in GC-Mass Spectrometry (GC-MS). Instrument conditions and sample preparation may require optimization based on the specific application and sample matrix.

Protocol 1: Determination of Retention Index and Mass Spectrum

Objective: To determine the Kovats retention index and the electron ionization (EI) mass spectrum of this compound on a non-polar stationary phase.

Materials:

  • This compound standard

  • n-alkane standard mixture (e.g., C10-C15)

  • Hexane (or other suitable solvent), high-purity

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Standard Preparation:

    • Prepare a 100 µg/mL solution of this compound in hexane.

    • Prepare a separate solution of the n-alkane standard mixture in hexane at a similar concentration.

  • GC-MS Analysis:

    • Inject 1 µL of the n-alkane standard mixture into the GC-MS.

    • Inject 1 µL of the this compound solution under the same conditions.

    • A co-injection of both standards can also be performed.

  • Data Analysis:

    • Record the retention times of the n-alkanes and this compound.

    • Calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:

      • I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

      • Where:

        • t_x is the retention time of this compound

        • t_n is the retention time of the n-alkane eluting before the analyte

        • t_{n+1} is the retention time of the n-alkane eluting after the analyte

        • n is the carbon number of the n-alkane eluting before the analyte

    • Obtain the mass spectrum of this compound from the analysis.

Expected Results: The retention index provides a standardized measure of the compound's elution behavior, which is more reproducible between laboratories than the retention time alone. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a branched alkane.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

Objective: To quantify a target analyte in a sample matrix using this compound as an internal standard.

Materials:

  • Sample containing the target analyte

  • This compound (Internal Standard - IS) stock solution

  • Target analyte standard solution

  • Appropriate solvent for extraction and dilution

  • GC-MS system

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of the target analyte.

    • To each calibration standard, add a fixed concentration of the this compound internal standard.

    • Analyze each calibration standard by GC-MS.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Sample Preparation:

    • To a known amount of the sample, add the same fixed concentration of the this compound internal standard as used for the calibration curve.

    • Perform any necessary extraction or clean-up steps.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

  • Quantification:

    • Determine the ratio of the analyte peak area to the internal standard peak area in the sample chromatogram.

    • Use the calibration curve to determine the concentration of the analyte in the sample.

Data Presentation

Gas Chromatography Data (Estimated)

The following table presents estimated gas chromatographic data for this compound on a common non-polar column. Note: Experimental determination is required for accurate values.

ParameterEstimated ValueColumn Type
Kovats Retention Index (I)1170 - 1190Non-polar (e.g., DB-5ms)
Elution Temperature (°C)130 - 150(Dependent on temperature program)

The estimated Kovats Retention Index is based on the value for the similar isomer 3-Ethyl-2,7-dimethyloctane, which is reported to be 1180 on a semi-standard non-polar column.[1]

Mass Spectrometry Data (Theoretical)
m/z (mass-to-charge ratio)Proposed Fragment IonRelative Intensity (Predicted)
170[C12H26]⁺˙ (Molecular Ion)Very Low to Absent
141[M - C2H5]⁺Moderate
127[M - C3H7]⁺Low
99[M - C5H11]⁺Moderate
85[C6H13]⁺High
71[C5H11]⁺High
57[C4H9]⁺Base Peak
43[C3H7]⁺High

Note: The relative intensities are predictions and would need to be confirmed by experimental data. The base peak is often a stable carbocation fragment.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction / Dilution Add_IS->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Correction

IS_Logic cluster_process Analytical Process Variations Analyte Analyte Injection_Var Injection Volume Variation Analyte->Injection_Var Matrix_Effects Matrix Effects Analyte->Matrix_Effects IS Internal Standard (this compound) IS->Injection_Var IS->Matrix_Effects Analyte_Response Analyte Response (Peak Area) Injection_Var->Analyte_Response IS_Response IS Response (Peak Area) Injection_Var->IS_Response Matrix_Effects->Analyte_Response Matrix_Effects->IS_Response Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: How an internal standard corrects for analytical variability.

References

No Documented Geochemical Applications of 3-Ethyl-2,6-dimethyloctane Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific applications of the compound 3-Ethyl-2,6-dimethyloctane in the field of geochemistry have been documented. As a result, the requested detailed application notes, experimental protocols, and quantitative data for this specific molecule cannot be provided.

While the target compound itself does not appear to be a recognized biomarker or have established significance in geochemical studies, the broader class of molecules to which it belongs—branched alkanes—plays a crucial role in geochemical research. These related compounds are widely used as biomarkers to interpret the origin of organic matter, reconstruct past environmental conditions (paleoenvironments), and assess the thermal maturity of sediments and petroleum source rocks.

General Role of Branched Alkanes in Geochemistry

Branched alkanes are saturated hydrocarbons with a non-linear carbon skeleton. Their structure, abundance, and distribution in geological samples can provide valuable insights for geochemists.

  • Source Input: The presence and relative abundance of specific branched alkanes can indicate contributions from particular types of organisms. For example, certain isomers are known to be synthesized by bacteria, algae, or higher plants.

  • Depositional Environments: Ratios of specific branched alkanes to straight-chain alkanes (n-alkanes) or other biomarkers can help characterize the environmental conditions at the time of sediment deposition, such as the level of oxygen in the water column (redox conditions).

  • Thermal Maturity: The structure of some branched alkanes can be altered by heat over geological time. The extent of these alterations can serve as an indicator of the thermal history of the host rock or petroleum.

  • Biodegradation: The susceptibility of different branched alkanes to microbial alteration varies. Their distribution patterns can, therefore, provide clues about the extent of biodegradation in petroleum reservoirs.

A specific class of related compounds, branched alkanes with quaternary carbon atoms (BAQCs), have been identified as a distinct group of biomarkers.[1][2] These molecules have been detected in various modern and ancient geological settings, suggesting they may hold specific paleoenvironmental information.[1][2]

Analytical Approaches for Branched Alkanes

The analysis of branched alkanes in geochemical samples typically involves the following workflow. While no protocol exists for this compound, a general procedure for analyzing similar compounds is outlined below.

cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Sample Sediment/Rock Sample Crushing Crushing & Homogenization Sample->Crushing Extraction Solvent Extraction (e.g., Soxhlet) Crushing->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates Separation of compound classes GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Saturates->GCMS Data Data Analysis GCMS->Data Identification & Quantification

Caption: General workflow for biomarker analysis.

Experimental Protocols

Below is a generalized protocol for the analysis of saturated hydrocarbons, including branched alkanes, from sedimentary rocks.

1. Sample Preparation and Extraction:

  • Objective: To extract the total lipid content from a rock or sediment sample.

  • Protocol:

    • Clean the exterior of the rock sample to remove any modern contamination.

    • Crush the sample into a fine powder using a mortar and pestle or a mill.

    • Accurately weigh a known amount of the powdered sample (e.g., 50-100 g).

    • Perform solvent extraction using an automated solvent extractor (e.g., Soxhlet) with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v) for 72 hours.

    • Concentrate the resulting total lipid extract (TLE) using a rotary evaporator.

2. Fractionation:

  • Objective: To separate the TLE into different compound classes (saturates, aromatics, polars).

  • Protocol:

    • Prepare a chromatography column with activated silica (B1680970) gel.

    • Dissolve the TLE in a minimal amount of a non-polar solvent like hexane (B92381) and load it onto the column.

    • Elute the saturated hydrocarbon fraction (containing n-alkanes and branched alkanes) using a non-polar solvent such as hexane.

    • Subsequently, elute the aromatic and polar fractions with solvents of increasing polarity (e.g., DCM and MeOH).

    • Collect the saturated fraction and concentrate it.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To identify and quantify the individual compounds within the saturated hydrocarbon fraction.

  • Protocol:

    • Dissolve the saturated fraction in a suitable solvent for GC-MS analysis (e.g., hexane).

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

    • The gas chromatograph separates the compounds based on their boiling points and interaction with the capillary column. A typical temperature program might be: hold at 60°C for 2 minutes, then ramp to 300°C at 4°C/min, and hold for 20 minutes.

    • The mass spectrometer fragments the eluting compounds and records their mass spectra.

    • Identify individual compounds by comparing their retention times and mass spectra with those of authentic standards and library data.

    • Quantify the compounds by integrating the peak areas in the total ion chromatogram and comparing them to an internal standard.

References

Application Notes and Protocols for 3-Ethyl-2,6-dimethyloctane in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,6-dimethyloctane is a highly branched aliphatic hydrocarbon. Due to its structural characteristics, it holds potential as a component in fuel formulations, particularly in gasoline, to enhance combustion properties. Branched alkanes are known to be crucial for producing high-octane gasoline, as they are more resistant to autoignition (knocking) than their straight-chain counterparts.[1][2][3] In contrast, straight-chain alkanes are preferred for diesel fuels due to their shorter ignition delay, which is measured by the cetane number.[1][3]

These application notes provide an overview of the potential use of this compound in fuel studies, along with detailed protocols for its synthesis and analysis. While specific experimental data for this compound is limited, the information presented here is based on the well-understood properties of similar highly branched alkanes and provides a framework for its evaluation as a fuel component.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC12H26[4]
Molecular Weight170.33 g/mol [4]
CAS Number62183-51-1[4][5]

Quantitative Data on Fuel Properties

Fuel PropertyIsooctane (B107328) (2,2,4-trimethylpentane)Expected for this compound
Research Octane (B31449) Number (RON)100High
Motor Octane Number (MON)100High
Cetane Number (CN)~20Low

Experimental Protocols

Protocol 1: Synthesis of a Branched Alkane (Adapted from 2,6-Dimethyloctane Synthesis)

This protocol describes a representative two-step synthesis for a branched alkane, adapted from a known procedure for 2,6-dimethyloctane.[6] This can serve as a starting point for the synthesis of this compound, which would require different starting materials.

Step 1: Hydrogenation of a Branched Alkene

  • Reaction Setup: In a high-pressure reactor (e.g., Parr shaker), dissolve the corresponding branched alkene (e.g., 3-ethyl-2,6-dimethyloctene) in a suitable solvent like ethanol (B145695) or tetrahydrofuran.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and agitate at room temperature for 12-24 hours.

  • Workup: After the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield the pure branched alkane.

Step 2: Characterization

The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Determination of Hydrocarbon Composition by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of hydrocarbon components in a fuel sample.[7][8][9][10]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a Petrocol™ column) is required.

  • Sample Preparation: Dilute the fuel sample in a suitable solvent (e.g., pentane (B18724) or hexane) to a concentration appropriate for GC analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate to separate the different hydrocarbon components.

  • Data Analysis: Identify the individual hydrocarbon components by comparing their retention times with those of known standards. Quantify the components by integrating the peak areas.

Protocol 3: Cetane Number Determination (ASTM D613)

The cetane number is a measure of the ignition quality of diesel fuel.[11][12][13][14][15]

  • Instrumentation: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[13]

  • Procedure:

    • The engine is run on the test fuel.

    • The compression ratio is adjusted until the fuel ignites at a specific point after injection (a defined ignition delay).

    • The performance of the test fuel is bracketed by running the engine on two reference fuels with known cetane numbers.

    • The cetane number of the test fuel is calculated by interpolating between the results of the two reference fuels.

Diagrams

G cluster_synthesis Synthesis Workflow Branched Alkene Branched Alkene Hydrogenation (Pd/C, H2) Hydrogenation (Pd/C, H2) Branched Alkene->Hydrogenation (Pd/C, H2) Crude Product Crude Product Hydrogenation (Pd/C, H2)->Crude Product Purification (Distillation) Purification (Distillation) Crude Product->Purification (Distillation) This compound This compound Purification (Distillation)->this compound G cluster_analysis Fuel Analysis Workflow Fuel Sample Fuel Sample GC Analysis GC Analysis Fuel Sample->GC Analysis Composition Engine Testing Engine Testing Fuel Sample->Engine Testing Performance Hydrocarbon Profile Hydrocarbon Profile GC Analysis->Hydrocarbon Profile Octane/Cetane Number Octane/Cetane Number Engine Testing->Octane/Cetane Number G High Branching High Branching High Octane Number High Octane Number High Branching->High Octane Number Low Cetane Number Low Cetane Number High Branching->Low Cetane Number Low Branching (Straight Chain) Low Branching (Straight Chain) Low Octane Number Low Octane Number Low Branching (Straight Chain)->Low Octane Number High Cetane Number High Cetane Number Low Branching (Straight Chain)->High Cetane Number Good for Gasoline Good for Gasoline High Octane Number->Good for Gasoline Poor for Gasoline Poor for Gasoline Low Octane Number->Poor for Gasoline Poor for Diesel Poor for Diesel Low Cetane Number->Poor for Diesel Good for Diesel Good for Diesel High Cetane Number->Good for Diesel

References

Application Notes and Protocols for the Separation of Branched Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of branched alkane isomers. The separation of these isomers is a critical process in various fields, including petrochemical analysis, fuel development, and as starting materials in drug synthesis, where isomeric purity can significantly impact reaction outcomes and product efficacy.

Fractional Distillation

Fractional distillation is a fundamental technique for separating liquid mixtures based on differences in their boiling points. For alkane isomers, the boiling point generally decreases with increased branching due to reduced intermolecular van der Waals forces.[1] This method is most effective for isomers with significant boiling point differences.

Data Presentation: Boiling Points of Hexane (B92381) and Octane (B31449) Isomers

The successful separation of alkane isomers by fractional distillation is directly related to the differences in their boiling points. More branched isomers are more volatile and thus have lower boiling points.[1]

Table 1: Boiling Points of Hexane Isomers [2]

IsomerStructureBoiling Point (°C)
n-HexaneCH₃(CH₂)₄CH₃68.7
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃63.3
2-MethylpentaneCH₃CH(CH₃)CH₂CH₂CH₃60.3
2,3-DimethylbutaneCH₃CH(CH₃)CH(CH₃)CH₃58.0
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃49.7

Table 2: Boiling Points of Octane Isomers [3][4][5]

IsomerStructureBoiling Point (°C)
n-OctaneCH₃(CH₂)₆CH₃125.7
2-MethylheptaneCH₃CH(CH₃)(CH₂)₄CH₃117.6
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃118.9
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃117.7
3-EthylhexaneCH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₃118.6
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃106.8
2,3-DimethylhexaneCH₃CH(CH₃)CH(CH₃)CH₂CH₂CH₃115.7
2,4-DimethylhexaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₃109.4
2,5-DimethylhexaneCH₃CH(CH₃)CH₂CH₂CH(CH₃)CH₃109.1
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂CH₂CH₂CH₃112.0
3,4-DimethylhexaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃117.7
2,2,3-Trimethylpentane(CH₃)₃CCH(CH₃)CH₂CH₃110.1
2,2,4-Trimethylpentane(CH₃)₃CCH₂CH(CH₃)₂99.2
2,3,3-TrimethylpentaneCH₃CH(CH₃)C(CH₃)₂CH₂CH₃114.8
2,3,4-TrimethylpentaneCH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₃113.5
3-Ethyl-2-methylpentaneCH₃CH(CH₃)CH(CH₂CH₃)CH₂CH₃115.6
3-Ethyl-3-methylpentaneCH₃CH₂C(CH₃)(CH₂CH₃)CH₂CH₃118.3
2,2,3,3-Tetramethylbutane(CH₃)₃CC(CH₃)₃106.5
Experimental Protocol: Fractional Distillation of a Hexane Isomer Mixture

This protocol outlines the separation of a mixture of n-hexane and 2,2-dimethylbutane.

Materials:

  • Mixture of hexane isomers (e.g., 50:50 n-hexane and 2,2-dimethylbutane)

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped and sealed.[1][6]

  • Charging the Flask: Add the hexane isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Turn on the cooling water to the condenser. Begin gently heating the mixture with the heating mantle.

  • Distillation: Observe the temperature at the distillation head. The temperature will rise and then stabilize at the boiling point of the more volatile component (2,2-dimethylbutane, approx. 49.7°C).

  • Fraction Collection: Collect the first fraction (distillate) in a pre-weighed receiving flask as long as the temperature remains constant.

  • Second Fraction: As the more volatile component is depleted, the temperature will begin to rise again. Change the receiving flask to collect the intermediate fraction.

  • Third Fraction: Once the temperature stabilizes at the boiling point of the less volatile component (n-hexane, approx. 68.7°C), change to a new pre-weighed receiving flask to collect the second pure fraction.

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC-FID).

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Distillation Apparatus B Add Isomer Mixture & Boiling Chips A->B C Start Cooling Water B->C D Gently Heat Mixture C->D E Vapor Rises Through Column D->E F Monitor Temperature E->F G Collect Fraction 1 (Lower Boiling Point Isomer) F->G H Temperature Rises G->H I Collect Intermediate Fraction H->I J Temperature Stabilizes at Higher Boiling Point I->J K Collect Fraction 2 (Higher Boiling Point Isomer) J->K L Stop Heating K->L M Analyze Fractions by GC-FID L->M

Fractional Distillation Workflow

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating volatile compounds. In the context of alkane isomers, separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Generally, on non-polar columns, elution order follows the boiling points, with more branched isomers eluting earlier.

Data Presentation: Retention Indices of Hexane and Octane Isomers

Retention indices (RI) provide a standardized measure of retention that is more reproducible than retention times alone. The Kovats retention index system is commonly used, which relates the retention of an analyte to that of n-alkanes.

Table 3: Kovats Retention Indices of Hexane Isomers on a Non-Polar Column (e.g., DB-5) [4][7][8]

IsomerRetention Index (RI)
2,2-Dimethylbutane~500
2,3-Dimethylbutane~550
2-Methylpentane~570
3-Methylpentane~580
n-Hexane600

Table 4: Kovats Retention Indices of Selected Octane Isomers on a Non-Polar Column (e.g., DB-5) [4][9]

IsomerRetention Index (RI)
2,2,4-Trimethylpentane~690
2,5-Dimethylhexane~750
2,4-Dimethylhexane~760
2,3,4-Trimethylpentane~770
2,3-Dimethylhexane~780
3-Methylheptane~790
n-Octane800

Note: Retention indices can vary slightly depending on the specific column and analytical conditions.

Experimental Protocol: GC-FID Analysis of an Octane Isomer Mixture

This protocol describes the separation of a mixture of octane isomers using a gas chromatograph with a flame ionization detector (GC-FID).

Materials and Equipment:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column (e.g., Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Hydrogen (carrier gas)

  • Air and Hydrogen (for FID)

  • Syringe for liquid injection

  • Vials with septa

  • Mixture of octane isomers in a volatile solvent (e.g., pentane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the octane isomer mixture (e.g., 1% v/v) in a volatile solvent like pentane (B18724).

  • Instrument Setup:

    • Inlet: Set the injector temperature to 250°C. Use a split injection with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase the temperature at a rate of 5°C/min to 150°C.

      • Hold: Maintain the temperature at 150°C for 2 minutes.

    • Column Flow: Set the carrier gas (Helium) flow rate to 1.5 mL/min (constant flow).

    • Detector: Set the FID temperature to 280°C.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition software to record the chromatogram.

  • Analysis: Identify the peaks based on their retention times or retention indices by comparing them to known standards or literature data. The peak area is proportional to the concentration of each isomer.

Gas_Chromatography_Workflow cluster_prep Preparation cluster_gc_setup GC Instrument Setup cluster_analysis_gc Analysis A Prepare Dilute Sample of Isomer Mixture F Inject Sample into GC A->F B Set Inlet Temperature and Split Ratio C Program Oven Temperature (Initial, Ramp, Hold) B->C D Set Carrier Gas Flow Rate C->D E Set FID Detector Temperature D->E E->F G Start Data Acquisition F->G H Components Separate in the Column G->H I Components Detected by FID H->I J Record Chromatogram I->J K Identify Peaks and Quantify J->K

Gas Chromatography Workflow

Molecular Sieve Separation

Molecular sieves, particularly zeolites like 5A, offer a highly selective method for separating linear alkanes from their branched isomers. The separation is based on the principle of size exclusion. The pores of 5A molecular sieves have a diameter of approximately 5 angstroms, which allows the smaller, linear n-alkanes to enter and be adsorbed, while the bulkier branched isomers are excluded.[10][11]

Data Presentation: Adsorption Selectivity of 5A Zeolite

The efficiency of molecular sieve separation is determined by its selectivity for linear alkanes over branched ones.

Table 5: Qualitative Adsorption of Hexane Isomers on 5A Zeolite

IsomerAdsorption on 5A Zeolite
n-HexaneAdsorbed
2-MethylpentaneExcluded
3-MethylpentaneExcluded
2,2-DimethylbutaneExcluded
2,3-DimethylbutaneExcluded

Quantitative data shows that under certain conditions, the adsorption capacity for n-hexane can be significant, while it is negligible for branched isomers. For example, at 300°F and 1 atmosphere, the adsorption of n-hexane on 5A molecular sieve can be around 9.8 pounds per 100 pounds of sieve material.[11]

Experimental Protocol: Adsorptive Separation of n-Hexane from a Mixture

This protocol describes a laboratory-scale procedure for the separation of n-hexane from a mixture containing branched hexane isomers using 5A molecular sieves.

Materials:

  • Mixture of hexane isomers (e.g., containing n-hexane, 2-methylpentane, and 3-methylpentane)

  • Activated 5A molecular sieve beads

  • Chromatography column

  • Collection flasks

  • Pentane (as a non-adsorbing solvent)

Procedure:

  • Activation of Molecular Sieves: Activate the 5A molecular sieve beads by heating them in an oven at a controlled temperature (e.g., 200-300°C) for several hours under a stream of dry nitrogen or under vacuum to remove any adsorbed water.[12]

  • Column Packing: Pack a chromatography column with the activated molecular sieve beads.

  • Sample Loading: Dissolve the hexane isomer mixture in a minimal amount of a non-adsorbing solvent like pentane and load it onto the top of the column.

  • Elution: Elute the column with pentane. The branched isomers, which are not adsorbed, will pass through the column and be collected in the initial fractions.

  • Monitoring: Monitor the composition of the eluted fractions using GC-FID.

  • Desorption of n-Hexane: Once all the branched isomers have been eluted, the adsorbed n-hexane can be recovered by:

    • Thermal Swing Adsorption (TSA): Increasing the temperature of the column to desorb the n-hexane.

    • Pressure Swing Adsorption (PSA): Reducing the pressure in the column.

    • Displacement: Using a more strongly adsorbing, but easily separable, compound to displace the n-hexane.

  • Analysis: Analyze the purity of the collected fractions and the desorbed n-hexane.

Molecular_Sieve_Separation cluster_prep_ms Preparation cluster_separation Separation Process cluster_recovery Product Recovery cluster_analysis_ms Analysis A Activate 5A Molecular Sieves (Heating under Vacuum/N2) B Pack Chromatography Column A->B C Load Isomer Mixture onto Column B->C D Elute with Non-adsorbing Solvent C->D E Linear Alkanes Adsorbed D->E F Branched Alkanes Pass Through D->F H Desorb Linear Alkanes (e.g., by Heating) E->H G Collect Fractions of Branched Alkanes F->G J Analyze Purity of All Fractions by GC-FID G->J I Collect Desorbed Linear Alkanes H->I I->J

Molecular Sieve Separation Workflow

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a powerful technique that combines the advantages of gas and liquid chromatography. It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[13][14] For alkane isomers, especially those with chiral centers, SFC can offer excellent resolution and faster separation times compared to traditional HPLC.

Application Notes

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent such as methanol (B129727) or ethanol.[15] The separation of chiral alkane isomers requires a chiral stationary phase (CSP). The development of an SFC method for a new chiral separation often involves screening a variety of CSPs and co-solvents to find the optimal conditions.[13][14]

Experimental Protocol: Chiral SFC Method Development for Branched Alkanes

This protocol provides a general strategy for developing a chiral SFC method for the separation of enantiomers of a branched alkane.

Materials and Equipment:

  • Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometric detector

  • A selection of chiral stationary phase columns (e.g., polysaccharide-based columns)

  • Supercritical CO₂

  • Co-solvents (e.g., methanol, ethanol, isopropanol)

  • Sample of the racemic branched alkane dissolved in a suitable solvent

Procedure:

  • Column and Co-solvent Screening:

    • Screen a set of 3-4 different chiral columns with a generic gradient.

    • For each column, run the gradient with different co-solvents (e.g., methanol, ethanol).

    • A typical screening gradient might be from 5% to 40% co-solvent over 5-10 minutes.

  • Method Optimization:

    • From the screening results, select the column and co-solvent combination that shows the best initial separation (or any separation).

    • Optimize the separation by adjusting:

      • Gradient slope: A shallower gradient can improve resolution.

      • Flow rate: Higher flow rates can reduce analysis time.

      • Back pressure: This affects the density of the supercritical fluid and can influence retention and selectivity.

      • Temperature: Temperature can affect the kinetics of the separation.

  • Isocratic Method Development: If a simple isocratic method is desired, determine the percentage of co-solvent at which the enantiomers elute with good resolution from the optimized gradient run and set the system to that isocratic condition.

  • Analysis: Once a suitable method is developed, inject the sample and acquire the chromatogram to determine the enantiomeric purity.

SFC_Method_Development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_final_method Final Method A Select a Set of Chiral Columns C Run Generic Gradient for each Column/Co-solvent Pair A->C B Select a Set of Co-solvents B->C D Evaluate Screening Results for Enantioseparation C->D E Choose Best Column and Co-solvent D->E F Optimize Gradient Slope E->F G Optimize Flow Rate F->G H Optimize Back Pressure and Temperature G->H I Achieve Baseline Resolution H->I J Finalize Gradient or Convert to Isocratic Method I->J K Analyze Samples J->K

Chiral SFC Method Development Workflow

References

Application Note: High-Throughput Analysis of Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of volatile organic compounds (VOCs) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are applicable to a wide range of sample matrices, including environmental, biological, and pharmaceutical samples. This document includes comprehensive procedures for sample preparation utilizing headspace, solid-phase microextraction (SPME), and purge and trap techniques. Detailed instrument parameters for GC-MS operation and a workflow for data analysis are also provided. Quantitative data for a selection of common VOCs are presented to demonstrate the performance of the described methods.

Introduction

Volatile organic compounds are a broad class of chemicals that are of significant interest in various scientific disciplines due to their roles as environmental pollutants, biomarkers of disease, and residual solvents in pharmaceutical products.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of VOCs.[3] The coupling of gas chromatography's high-resolution separation capabilities with the mass spectrometer's high sensitivity and specificity allows for the robust analysis of complex mixtures of volatile analytes.[4] This application note details standardized protocols for the analysis of VOCs by GC-MS, ensuring reliable and reproducible results.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for the accurate analysis of VOCs and depends on the sample matrix and the target analytes.[3] Three common and effective methods are detailed below.

2.1.1. Static Headspace (HS) Analysis

This technique is suitable for the analysis of VOCs in liquid or solid samples.[1]

  • Protocol:

    • Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).

    • If required, add an internal standard and a matrix modifier (e.g., sodium chloride to increase the vapor pressure of analytes in aqueous samples).[5]

    • Immediately seal the vial with a septum and cap.

    • Incubate the vial at a specific temperature (e.g., 80-120°C) for a set period (e.g., 15-30 minutes) to allow the VOCs to partition into the headspace.[6]

    • Using a gas-tight syringe, withdraw a known volume of the headspace (e.g., 1 mL) and inject it into the GC-MS system.

2.1.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate VOCs from a sample.[7]

  • Protocol:

    • Place the sample into a vial as described for headspace analysis.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 10-30 minutes) at a controlled temperature.[7] The choice of fiber coating depends on the polarity of the target analytes. A common fiber for broad-range VOC analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8]

    • Retract the fiber into the needle and introduce it into the hot GC inlet.

    • Desorb the trapped analytes from the fiber onto the GC column by exposing the fiber in the injector port for a set time (e.g., 2-5 minutes).[6]

2.1.3. Purge and Trap (P&T)

This dynamic headspace technique is highly sensitive and ideal for trace-level analysis of VOCs in water and soil samples.[9][10]

  • Protocol:

    • Place the sample (e.g., 5-25 mL of water) into a purging vessel.

    • Inert gas (e.g., helium or nitrogen) is bubbled through the sample at a controlled flow rate for a specific time (e.g., 10-15 minutes).[11]

    • The purged VOCs are carried out of the sample and trapped on an adsorbent trap.

    • After purging, the trap is rapidly heated, and the desorbed VOCs are backflushed with GC carrier gas onto the analytical column.

GC-MS Instrumentation

The following table outlines typical instrument parameters for the GC-MS analysis of VOCs. These parameters may require optimization based on the specific application and analytes of interest.

Parameter Setting
Gas Chromatograph
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Oven ProgramInitial temperature 40°C, hold for 2-5 min, ramp at 10°C/min to 250°C, hold for 2-5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35-350 amu (Scan Mode)
Solvent Delay2-3 minutes

Data Presentation

Quantitative analysis of VOCs is typically performed using an external standard calibration. The following table summarizes representative quantitative data for a selection of common VOCs.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Dichloromethane3.50.10.5
Benzene5.20.10.5
Toluene7.80.10.5
Ethylbenzene9.10.10.5
m,p-Xylene9.30.20.7
o-Xylene9.80.10.5
Styrene10.50.20.8
Naphthalene15.20.51.5

Note: LOD and LOQ values are estimates and can vary depending on the sample matrix and instrumentation.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of volatile organic compounds.

GCMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Analysis SampleCollection Sample Collection Headspace Headspace (HS) SampleCollection->Headspace Select Method SPME Solid-Phase Microextraction (SPME) SampleCollection->SPME Select Method PurgeTrap Purge and Trap (P&T) SampleCollection->PurgeTrap Select Method GCMS GC-MS System Headspace->GCMS Introduction SPME->GCMS Introduction PurgeTrap->GCMS Introduction Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of VOCs.

Conclusion

The protocols and methods detailed in this application note provide a robust framework for the analysis of volatile organic compounds by GC-MS. The selection of the appropriate sample preparation technique is crucial for achieving the desired sensitivity and accuracy. The provided instrument parameters serve as a starting point for method development, and the workflow diagram offers a clear overview of the entire analytical process. By following these guidelines, researchers, scientists, and drug development professionals can obtain high-quality, reproducible data for their specific applications.

References

Application Note: A Comprehensive Guide to 1H and 13C NMR Assignments for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable analytical technique for the structural elucidation of organic molecules, including branched-chain alkanes.[1] While alkanes are composed of only C-C and C-H single bonds, the structural complexity introduced by branching necessitates a multi-faceted NMR approach for unambiguous characterization. The ¹H NMR spectra of branched alkanes are often challenging to interpret due to severe signal overlap and small chemical shift dispersion in the upfield region (typically 0.5 - 2.0 ppm).[2] However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the complete and accurate assignment of all proton and carbon signals. This application note provides a detailed guide and protocols for assigning the ¹H and ¹³C NMR spectra of branched alkanes, a critical skill for confirming molecular identity and purity in research and development.

Principles of NMR Spectroscopy for Branched Alkanes

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[1] In alkanes, the degree of substitution on a carbon atom is the primary factor influencing the chemical shifts of both the carbon itself and its attached protons.

  • ¹H NMR Spectroscopy : Protons in alkanes are shielded and resonate in the 0.7-1.5 ppm range.[3] The chemical shift is influenced by the substitution pattern, with methyl (primary, R-CH₃) protons generally appearing most upfield, followed by methylene (B1212753) (secondary, R₂-CH₂) and methine (tertiary, R₃-CH) protons.[2] Spin-spin coupling between non-equivalent protons on adjacent carbons provides crucial connectivity information.[4]

  • ¹³C NMR Spectroscopy : The chemical shift range for sp³-hybridized carbons in alkanes is typically between 10 and 50 ppm.[5] Branching significantly influences these shifts. The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of chemically non-equivalent carbons, which is a direct reflection of the molecule's symmetry.[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is invaluable for determining the number of hydrogens attached to each carbon.[7] A standard DEPT experiment provides two key spectra:

    • DEPT-90 : Shows signals only for methine (CH) carbons.[8][9]

    • DEPT-135 : Shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons.[8][9] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[8][9]

  • 2D NMR Spectroscopy : Two-dimensional NMR experiments are essential for resolving signal overlap and establishing the complete bonding framework.

    • ¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are spin-coupled to each other, typically over two or three bonds.[4][10] Cross-peaks in a COSY spectrum connect signals from neighboring protons, allowing for the mapping of proton-proton connectivity within the carbon skeleton.[11]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[4][12][13] This experiment is highly effective for assigning carbons that have attached protons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH).[12] The HMBC experiment is critical for connecting molecular fragments and for assigning quaternary carbons, which have no attached protons and thus do not appear in an HSQC spectrum.[14]

Data Presentation: Characteristic NMR Data

The chemical shifts in alkanes are predictable based on the local substitution. The following tables summarize typical chemical shift ranges and provide an example of assigned data for 2-methylpentane.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Branched Alkanes.

Proton Type Structure Typical ¹H Chemical Shift (δ, ppm) Carbon Type Structure Typical ¹³C Chemical Shift (δ, ppm)
Primary (methyl) R-CH₃ 0.7 - 1.3[2] Primary (methyl) R-CH₃ 10 - 15[15]
Secondary (methylene) R₂-CH₂ 1.2 - 1.6 Secondary (methylene) R₂-CH₂ 16 - 25[15]
Tertiary (methine) R₃-CH 1.4 - 1.8 Tertiary (methine) R₃-CH 25 - 35[15]

| | | | Quaternary | R₄-C | 30 - 40[3] |

Table 2: ¹H and ¹³C NMR Assignments for 2-Methylpentane.

PositionCarbon Type¹³C Shift (δ, ppm)Proton Type¹H Shift (δ, ppm)MultiplicityCoupling (J, Hz)¹H-¹H COSY Correlations¹H-¹³C HMBC Correlations (Proton → Carbon)
1CH₃22.6H-10.88d6.6H-2C-2, C-2'
2CH34.3H-21.60mH-1, H-2', H-3C-1, C-2', C-3, C-4
2' (Methyl)CH₃22.6H-2'0.88d6.6H-2C-1, C-2
3CH₂36.5H-31.15-1.35mH-2, H-4C-2, C-4, C-5
4CH₂20.7H-41.15-1.35mH-3, H-5C-2, C-3, C-5
5CH₃14.1H-50.89t7.0H-4C-3, C-4

Note: Data is representative and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[16]

  • Analyte Quantity : For ¹H NMR, use 5-25 mg of the compound.[17] For ¹³C NMR, which is inherently less sensitive, use 50-100 mg.[17]

  • Solvent Selection : Use a deuterated solvent (e.g., Chloroform-d, CDCl₃) to avoid large solvent signals in the ¹H spectrum.[18] The deuterium (B1214612) signal is also used by the spectrometer for field-frequency locking.[16]

  • Procedure :

    • Weigh the desired amount of the alkane sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[17]

    • Gently swirl the vial to dissolve the sample completely.

    • To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[16][19]

    • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition

The following are general guidelines for acquiring a standard suite of NMR experiments for structural elucidation. Specific parameters will vary depending on the spectrometer and sample concentration.

  • ¹H NMR : Acquire a standard one-dimensional proton spectrum. This provides initial information on the number and type of protons present.

  • ¹³C and DEPT NMR :

    • Acquire a standard broadband proton-decoupled ¹³C spectrum. This shows all unique carbon signals as singlets.

    • Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[20]

  • ¹H-¹H COSY : Acquire a gradient-enhanced DQF-COSY experiment to establish proton-proton connectivities.[10]

  • ¹H-¹³C HSQC : Acquire a gradient-enhanced HSQC experiment to identify one-bond C-H correlations.

  • ¹H-¹³C HMBC : Acquire a gradient-enhanced HMBC experiment to identify two- and three-bond C-H correlations, which is essential for piecing together the carbon skeleton and assigning quaternary centers.

Visualization of Workflows

Diagrams created using Graphviz help to visualize the logical processes involved in NMR data analysis and the overall experimental procedure.

G cluster_exp Experimental Workflow cluster_analysis Data Analysis & Assignment Logic SamplePrep Sample Preparation (Dissolve & Filter) NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Insert into Spectrometer DataProc Data Processing (FT & Phasing) NMR_Acq->DataProc Generate FIDs H1_NMR 1. Analyze ¹H NMR (Shifts, Integrals, Splitting) DataProc->H1_NMR C13_DEPT 2. Analyze ¹³C & DEPT (Identify C, CH, CH₂, CH₃) H1_NMR->C13_DEPT HSQC 3. Analyze ¹H-¹³C HSQC (Assign protonated carbons) C13_DEPT->HSQC COSY 4. Analyze ¹H-¹H COSY (Establish H-H connectivity) HSQC->COSY HMBC 5. Analyze ¹H-¹³C HMBC (Connect fragments, assign quats) COSY->HMBC Structure 6. Propose Structure HMBC->Structure

Caption: Overall workflow from sample preparation to final structure elucidation.

G Start Start with Spectra: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC Step1 Step 1: Carbon Multiplicity Use ¹³C and DEPT spectra to classify each carbon signal as C, CH, CH₂, or CH₃. Start->Step1 Step2 Step 2: Direct C-H Assignment Use HSQC to connect each proton signal to its directly attached carbon signal. Step1->Step2 Step3 Step 3: Build Spin Systems Use COSY to trace H-H coupling networks. Identify adjacent protons and build molecular fragments (e.g., -CH-CH₂-CH₃). Step2->Step3 Step4 Step 4: Connect Fragments Use HMBC long-range correlations (²J, ³J) to connect the fragments identified in Step 3. Crucial for linking across quaternary carbons or heteroatoms. Step3->Step4 Step5 Step 5: Assign Quaternary Carbons Identify quaternary carbons from the ¹³C spectrum (no signal in DEPT/HSQC). Assign them based on HMBC correlations from nearby protons. Step4->Step5 End Complete Assignment & Verified Structure Step5->End

Caption: Logical workflow for assigning NMR signals of a branched alkane.

References

Application Notes and Protocols for 3-Ethyl-2,6-dimethyloctane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general properties of branched alkanes and their potential applications in material science. Direct experimental data for 3-Ethyl-2,6-dimethyloctane in these specific applications is limited in publicly available literature. These protocols are intended to be illustrative and should be adapted and validated experimentally.

Introduction

This compound is a branched-chain saturated hydrocarbon with the molecular formula C12H26. Its non-polar nature and branched structure suggest potential utility in material science, particularly in the development of hydrophobic surfaces and as a component in lubricating formulations. Branched alkanes are known to influence properties such as viscosity, thermal stability, and surface energy, making them candidates for specialized applications.[1] This document outlines potential applications and provides exemplary experimental protocols for researchers and scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS Number 62183-51-1
Appearance Likely a colorless liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Application Note 1: Development of Hydrophobic Coatings

Potential Use: Due to its non-polar hydrocarbon structure, this compound is inherently hydrophobic.[2][3] This property can be exploited to create water-repellent surfaces on various substrates. Such coatings are valuable for protecting materials from moisture, preventing corrosion, and creating self-cleaning surfaces.[4] The branched structure of the molecule may influence the packing density of the coating, potentially affecting its durability and the resulting contact angle with water.

Principle: The hydrophobicity of a surface is determined by its surface energy. Low surface energy materials, such as alkanes, prevent water from spreading and instead cause it to bead up, forming droplets with a high contact angle. A higher contact angle indicates greater hydrophobicity.

Experimental Protocols

Protocol 1: Preparation and Application of a this compound-based Hydrophobic Coating

This protocol describes a method for applying a thin film of this compound to a glass slide to create a hydrophobic surface.

Materials:

  • This compound

  • Volatile, non-polar solvent (e.g., hexane, heptane)

  • Glass microscope slides

  • Ultrasonic bath

  • Nitrogen gas stream or oven

  • Pipettes and beakers

  • Spin coater (optional)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass slides by sonicating them in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the cleaned slides under a stream of nitrogen gas or in an oven at 110°C for 1 hour.

    • Allow the slides to cool to room temperature in a desiccator.

  • Solution Preparation:

    • Prepare a solution of this compound in a volatile, non-polar solvent (e.g., 1% w/v in hexane). The concentration can be varied to optimize coating thickness.

    • Ensure the solution is well-mixed by gentle agitation.

  • Coating Application (Dip-Coating Method):

    • Immerse a cleaned glass slide into the this compound solution for 60 seconds.

    • Withdraw the slide at a slow, constant rate (e.g., 1 mm/s) to ensure a uniform coating.

    • Allow the solvent to evaporate at room temperature in a fume hood.

  • Coating Application (Spin-Coating Method - Optional):

    • Place a cleaned glass slide on the chuck of the spin coater.

    • Dispense a small amount of the this compound solution onto the center of the slide.

    • Spin the slide at a set speed (e.g., 2000 rpm) for a specified time (e.g., 30 seconds) to spread the solution evenly and evaporate the solvent.

  • Post-Coating Treatment:

    • Gently heat the coated slides in an oven at a low temperature (e.g., 40-50°C) for 10-15 minutes to remove any residual solvent.

    • Store the coated slides in a desiccator until further characterization.

Protocol 2: Characterization of Hydrophobic Surface Properties

This protocol details the measurement of the static water contact angle to quantify the hydrophobicity of the prepared coating.

Materials:

  • Coated glass slides from Protocol 1

  • Uncoated (control) glass slides

  • Contact angle goniometer

  • Microsyringe

  • Deionized water

Procedure:

  • Instrument Setup:

    • Calibrate the contact angle goniometer according to the manufacturer's instructions.

    • Ensure the sample stage is level.

  • Sample Placement:

    • Place a coated glass slide on the sample stage.

  • Droplet Deposition:

    • Using a microsyringe, carefully dispense a small droplet of deionized water (e.g., 5 µL) onto the surface of the coated slide.

  • Contact Angle Measurement:

    • Capture an image of the water droplet at the solid-liquid-vapor interface.

    • Use the software of the goniometer to measure the angle between the tangent of the droplet and the surface of the slide.

    • Perform measurements at a minimum of five different locations on the surface to ensure reproducibility and calculate the average contact angle.

  • Control Measurement:

    • Repeat steps 2-4 for an uncoated, cleaned glass slide to serve as a control.

Data Presentation:

The quantitative data from the contact angle measurements should be summarized in a table for clear comparison.

SampleContact Angle (°) - Trial 1Contact Angle (°) - Trial 2Contact Angle (°) - Trial 3Average Contact Angle (°)Standard Deviation
Uncoated Glass Slide
Coated Glass Slide

Visualizations

Experimental Workflow for Hydrophobicity Testing

G cluster_prep Coating Preparation cluster_char Characterization cluster_data Data Analysis A Substrate Cleaning B Solution Preparation (1% this compound in Hexane) A->B C Coating Application (Dip-coating or Spin-coating) B->C D Solvent Evaporation C->D E Place Sample on Goniometer Stage D->E Coated Substrate F Deposit Water Droplet E->F G Capture Droplet Image F->G H Measure Contact Angle G->H I Repeat and Average H->I J Compare with Uncoated Control I->J K Evaluate Hydrophobicity J->K

Caption: Workflow for preparing and testing a hydrophobic coating.

Relationship between Molecular Structure and Material Property

G cluster_molecule Molecular Properties cluster_property Material Property A This compound B Branched Alkane Structure A->B C Non-Polar Nature A->C D Low Surface Energy C->D Leads to E Hydrophobicity (High Water Contact Angle) D->E

Caption: Molecular structure influencing material hydrophobicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of highly branched alkanes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Grignard Reaction

Q: My Grignard reaction to synthesize a tertiary alcohol (a precursor to a highly branched alkane) is failing or giving very low yields. What are the common causes and how can I troubleshoot this?

A: Low or no yield in a Grignard reaction is a frequent issue, often stemming from several critical factors. Here is a systematic guide to troubleshooting the problem:

  • Initiation Failure: The reaction may not be starting.

    • Cause: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction with the alkyl halide.[1] The presence of even trace amounts of moisture will quench the Grignard reagent.[1]

    • Solution:

      • Activate the magnesium turnings prior to use by gently crushing them with a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

      • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Side Reactions: Competing reactions can consume your starting materials or intermediates.

    • Cause:

      • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homocoupled alkane byproduct.[1]

      • Enolization: If you are using a sterically hindered ketone, the Grignard reagent may act as a base and deprotonate the α-carbon, forming an enolate and regenerating the starting ketone upon workup.[1]

      • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]

    • Solution:

      • To minimize Wurtz coupling, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[1]

      • To reduce enolization, consider using a less sterically hindered Grignard reagent or adding cerium(III) chloride (CeCl₃) to the reaction mixture, which increases the nucleophilicity of the organometallic reagent.[1] Lowering the reaction temperature can also favor addition over deprotonation.

      • If reduction is a problem, choose a Grignard reagent without β-hydrogens if possible.

Issue 2: Poor Selectivity in Radical Halogenation

Q: I am attempting to functionalize an alkane using radical halogenation to create a precursor for a more complex branched structure, but I am getting a mixture of products. How can I improve the selectivity?

A: Radical halogenation is notoriously unselective, especially with chlorine, often leading to a mixture of mono- and poly-halogenated products, as well as constitutional isomers.[2][3] Here’s how to address this:

  • Choice of Halogen: The reactivity of the halogen plays a crucial role in selectivity.

    • Cause: Chlorine is highly reactive and less selective, reacting with primary, secondary, and tertiary C-H bonds at comparable rates.[2] Bromine is less reactive and more selective, preferentially abstracting hydrogen from the most substituted carbon.

    • Solution: Use bromine (Br₂) instead of chlorine (Cl₂) for greater selectivity towards tertiary C-H bonds. The reaction will be slower but will yield a more predictable major product.

  • Reaction Conditions: Controlling the reaction parameters can limit side reactions.

    • Cause: Using an excess of the halogenating agent can lead to polyhalogenation.

    • Solution: Use a molar excess of the alkane relative to the halogen to increase the probability of mono-halogenation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and purification of highly branched alkanes.

Q1: What are the main synthetic strategies for preparing highly branched alkanes?

A1: Several methods are employed, each with its own advantages and challenges:

  • Grignard and Organolithium Reactions: These involve the reaction of an organometallic reagent with a carbonyl compound (ketone or aldehyde) to form a tertiary alcohol, which can then be deoxygenated to the corresponding alkane. This is a powerful method for constructing quaternary carbon centers.

  • Corey-House Synthesis: This reaction uses a lithium dialkylcuprate to couple with an alkyl halide.[4][5][6] It is effective for creating alkanes from two different alkyl groups and generally gives good yields, especially when using primary alkyl halides.[4][6]

  • Wittig Reaction: This reaction converts a ketone or aldehyde into an alkene using a phosphorus ylide.[7][8][9] The resulting alkene can then be hydrogenated to the alkane. This method is particularly useful for controlling the position of a double bond before reduction.[8]

  • Friedel-Crafts Alkylation: This method introduces an alkyl group to an aromatic ring, which can then be hydrogenated.[10][11][12] However, it is prone to carbocation rearrangements and polyalkylation.[10][12][13]

  • Simmons-Smith Cyclopropanation followed by Hydrogenolysis: This two-step process involves the formation of a cyclopropane (B1198618) ring from an alkene, followed by ring-opening via hydrogenation to generate a branched alkane.[14][15][16]

Q2: How can I purify highly branched alkanes from their isomers and byproducts?

A2: The purification of highly branched alkanes can be challenging due to the similar physical properties of the isomers. Common techniques include:

  • Fractional Distillation: This is effective for separating alkanes with different boiling points. Branching generally lowers the boiling point compared to the corresponding linear alkane.

  • Urea Adduction: This method selectively removes linear n-alkanes from a mixture. Urea forms crystalline inclusion complexes with straight-chain alkanes, leaving the branched isomers in the solution.[17]

  • Molecular Sieves: Zeolites with specific pore sizes can be used to selectively adsorb linear or less branched alkanes, allowing the more highly branched isomers to be isolated.[17]

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where high purity is required, Prep-GC can separate isomers based on their differential interactions with the stationary phase.

Q3: What are the common side reactions in Friedel-Crafts alkylation when trying to synthesize precursors for branched alkanes, and how can they be avoided?

A3: Friedel-Crafts alkylation is susceptible to two major side reactions:

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable carbocation via hydride or alkyl shifts, leading to a product with a different alkyl structure than intended.[10][13] To avoid this, it is often better to use Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction), as the acylium ion intermediate does not rearrange.[18]

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material because the added alkyl group is electron-donating and activates the aromatic ring towards further substitution.[13][18] To minimize this, a large excess of the aromatic substrate should be used.[18]

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions in the synthesis of highly branched alkanes.

Table 1: Yields in Grignard Reactions for Tertiary Alcohol Synthesis

Grignard ReagentKetoneProduct Yield (%)Reference
Isopropylmagnesium bromideAcetone (B3395972)85-95[1]
tert-Butylmagnesium chlorideAcetone60-70[1]
Phenylmagnesium bromide2-Butanone80-90[19]

Note: Yields are highly dependent on reaction conditions and the purity of reagents.

Table 2: Regioselectivity in the Radical Bromination of Alkanes

AlkanePrimary C-HSecondary C-HTertiary C-HProduct Ratio (Primary:Secondary:Tertiary)
Propane6204:96
Isobutane9011: >99
2-Methylbutane62115:52:33

Note: Ratios are approximate and can be influenced by temperature.

Experimental Protocols

Protocol 1: Grignard Reaction for the Synthesis of a Tertiary Alcohol

This protocol describes the synthesis of 2,3,3-trimethyl-2-butanol, a precursor to a highly branched alkane.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask and cool to room temperature under a nitrogen atmosphere.

    • Dissolve 3-bromo-2,2-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol by distillation or column chromatography.[1]

Protocol 2: Wittig Reaction for Alkene Synthesis

This protocol outlines the synthesis of 2,3,3-trimethyl-1-butene (B165516) from tert-butyl methyl ketone.

Materials:

Procedure:

  • Ylide Formation:

    • Dry a round-bottom flask under flame or in an oven and cool it under an inert atmosphere.

    • Add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise. A color change (often to orange or yellow) indicates the formation of the ylide.[20]

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Ketone:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of tert-butyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise.[20]

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[20]

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alkene by distillation.

Visualizations

Grignard_Troubleshooting Start Low/No Product Yield Initiation Initiation Failure? Start->Initiation SideReaction Side Reactions? Start->SideReaction Moisture Moisture Present? Initiation->Moisture Activation Mg Activated? Initiation->Activation Wurtz Wurtz Coupling? SideReaction->Wurtz Enolization Enolization? SideReaction->Enolization Sol_Moisture Dry Glassware & Solvents Moisture->Sol_Moisture Yes Sol_Activation Activate Mg (Iodine/Crushing) Activation->Sol_Activation No Sol_Wurtz Slow Addition of Alkyl Halide Wurtz->Sol_Wurtz Yes Sol_Enolization Lower Temp / Use CeCl3 Enolization->Sol_Enolization Yes

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Synthetic_Pathways cluster_grignard Grignard Pathway cluster_wittig Wittig Pathway AlkylHalide1 Alkyl Halide GrignardReagent Grignard Reagent AlkylHalide1->GrignardReagent + Mg Ketone Ketone/Aldehyde TertiaryAlcohol Tertiary Alcohol Ketone->TertiaryAlcohol GrignardReagent->TertiaryAlcohol BranchedAlkane1 Highly Branched Alkane TertiaryAlcohol->BranchedAlkane1 Deoxygenation PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide + Strong Base Ketone2 Ketone/Aldehyde Alkene Alkene Ketone2->Alkene Ylide->Alkene BranchedAlkane2 Highly Branched Alkane Alkene->BranchedAlkane2 Hydrogenation

Caption: Comparison of Grignard and Wittig synthetic pathways.

References

Technical Support Center: Optimizing GC-MS for C12H26 Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation of C12H26 (dodecane) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor resolution or co-elution of my C12H26 isomers?

A1: The separation of C12H26 isomers is challenging due to their similar boiling points and chemical properties. Poor resolution is often a result of suboptimal analytical parameters. The most critical factors to investigate are the GC column selection, the oven temperature program, and the carrier gas flow rate.[1][2] Since dodecane (B42187) isomers are non-polar, their separation is primarily governed by boiling point differences, making a non-polar stationary phase the logical choice.[1] A slow temperature ramp is crucial as it increases the interaction time between the analytes and the stationary phase, enhancing separation.[1][2]

Q2: How do I select the optimal GC column for dodecane isomer separation?

A2: Selecting the correct column is the most critical step for achieving high-resolution separation of alkane isomers.[1] Key parameters to consider are the stationary phase, column length, internal diameter (ID), and film thickness.

  • Stationary Phase: A non-polar stationary phase is essential. The most effective choices are 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phases, as they separate compounds primarily based on their boiling points.[1]

  • Column Dimensions: For complex isomer mixtures, a longer column with a smaller internal diameter is preferable. This increases the number of theoretical plates, leading to better separation efficiency and narrower peaks.[1][3] While a longer column improves resolution, it also increases the analysis time.[1]

  • Film Thickness: A thicker film enhances the retention of volatile compounds and can improve resolution.[1] For C12H26 isomers, a standard film thickness of 0.25 µm is often sufficient, but testing thicker films may be beneficial.[1]

Table 1: Recommended GC Column Configurations for C12H26 Isomer Separation

Parameter Recommendation for High Resolution Rationale
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane Separates non-polar alkanes based on boiling point differences.[1]
Length 30 m - 60 m Longer columns provide higher efficiency (more theoretical plates).[1]
Internal Diameter (ID) ≤ 0.25 mm Smaller ID increases efficiency and resolution.[3]

| Film Thickness | 0.25 µm - 1.0 µm | Thicker films increase retention and can improve separation of volatile isomers.[1] |

Q3: What is a good starting oven temperature program, and how should I optimize it?

A3: The oven temperature program directly controls analyte retention and selectivity. A slow temperature ramp rate is generally recommended to improve the separation of closely eluting isomers.[1][2]

A good starting point is a low initial temperature to ensure good focusing of the analytes on the column, followed by a slow ramp to a final temperature that is high enough to elute all compounds.[1][4] If peaks are still co-eluting, the most effective optimization step is to decrease the ramp rate (e.g., from 5°C/min to 2°C/min). Conversely, if resolution is more than adequate, the ramp rate can be increased to shorten the analysis time.[5]

Table 2: Example Oven Temperature Programs for C12H26 Isomer Separation

Parameter Program 1 (Standard) Program 2 (High Resolution)
Initial Temperature 40°C 40°C
Initial Hold Time 2 min 5 min
Ramp Rate 5 °C/min[1] 2 °C/min
Final Temperature 250°C 250°C

| Final Hold Time | 5 min | 10 min |

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing is a common issue that can compromise resolution and quantification. It is often caused by activity in the sample flow path or issues with column installation.

  • Active Sites: Active sites in the injector liner or on the front of the GC column can cause reversible adsorption of analytes.[6] To solve this, use a new, deactivated (inert) liner and trim 0.5-1 meter from the front of the column.[7]

  • Poor Column Installation: Improperly cut or installed columns can create dead volume, leading to peak broadening and tailing. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[6]

  • Contamination: Contamination in the injector or at the head of the column can lead to active sites. Regular maintenance, including changing the septum and liner, is crucial.[8] Injecting a non-polar hydrocarbon standard can help determine if the issue is related to flow path problems or chemical activity.[6]

Q5: What are the key MS parameters to consider for C12H26 isomer identification?

A5: While GC separates the isomers, the MS is used for detection and confirmation. For C12H26 isomers, which are hydrocarbons, the mass spectra can be very similar, consisting of repeating fragment patterns.

  • Scan Rate: The MS must scan fast enough to acquire at least 10-15 spectra across each chromatographic peak.[9] This is critical for accurate peak deconvolution and identification, especially for the narrow peaks produced by high-efficiency capillary columns.[9]

  • Ionization Energy: Standard Electron Ionization (EI) at 70 eV is typically used.

  • Mass Range: A scan range of m/z 40-250 is sufficient to capture the molecular ion (m/z 170 for C12H26) and its characteristic fragment ions.

  • Transfer Line Temperature: The transfer line temperature should be high enough to prevent condensation of the analytes without causing thermal degradation, typically around 250-280°C.[10]

  • Column Bleed: At higher oven temperatures, column bleed can contribute to the background noise.[9] Using a low-bleed column and performing a blank run subtraction can help minimize this interference.[9]

Detailed Experimental Protocol

This protocol provides a general methodology for the separation and analysis of C12H26 isomers.

1. Column Installation and Conditioning

  • Install a suitable non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-95% dimethylpolysiloxane) following the manufacturer's instructions.[1]

  • Condition the column by purging with carrier gas (Helium) at room temperature for 15-20 minutes.

  • Heat the column to 20°C above the final temperature of your method (or to its maximum isothermal temperature, whichever is lower) and hold for 1-2 hours to remove contaminants and stabilize the stationary phase.[1]

2. Instrument Setup

  • Set the GC-MS parameters. A starting point is provided in the table below.

Table 3: General GC-MS Instrument Parameters

Parameter Setting
Carrier Gas Helium, constant flow at 1.0 mL/min[1]
Injector Temperature 250°C[1]
Injection Mode Split (50:1 ratio)[1]
Injection Volume 1 µL
Oven Program See Table 2
MS Transfer Line 280°C[10]
MS Source Temp. 230°C[10]
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | m/z 40-250 |

3. Sample Preparation

  • Prepare standards and samples in a volatile, non-polar solvent such as hexane (B92381) or pentane.[1]

  • Ensure the sample concentration is appropriate to avoid column overload, which can cause peak fronting.[6] Dilute if necessary.

4. Data Acquisition and Analysis

  • Inject a solvent blank to check for system contamination.

  • Inject a standard mixture of known C12H26 isomers (if available) to determine retention times.

  • Inject the unknown sample.

  • Analyze the resulting chromatogram to identify peaks based on their mass spectra and retention times. Use a spectral library (e.g., NIST) to help confirm isomer identities, but be aware that mass spectra for isomers can be very similar.[11]

Visual Guides

G Diagram 1: Workflow for Optimizing GC-MS Parameters cluster_prep Preparation cluster_method_dev Method Development cluster_optimization Optimization Loop cluster_final Finalization A Define Analytes (C12H26 Isomers) B Select Column (Non-polar, 30m x 0.25mm) A->B C Set Initial GC-MS Parameters (See Table 3) B->C D Inject Standard Mix C->D E Evaluate Chromatogram D->E F Resolution Adequate? E->F G Decrease Oven Ramp Rate (e.g., 5°C/min -> 2°C/min) F->G No H Increase Column Length or Decrease ID F->H No I Optimize Carrier Gas Flow F->I No J Validate Method (Reproducibility, Linearity) F->J Yes G->D H->D I->D K Analyze Samples J->K G Diagram 2: Troubleshooting Guide for Poor Resolution Start Start: Poor Resolution or Co-elution Observed Q1 Is the column appropriate? (Non-polar, high efficiency) Start->Q1 Sol1 Action: Install a longer, smaller ID non-polar column. Q1->Sol1 No Q2 Is the oven ramp rate slow enough? (e.g., <= 5°C/min) Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Decrease ramp rate. Try 2°C/min increments. Q2->Sol2 No Q3 Is the carrier gas flow rate optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Optimize linear velocity. (e.g., Van Deemter plot) Q3->Sol3 No End Resolution Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End G Diagram 3: Parameter Interdependencies for Isomer Separation P1 Column (Phase, L, ID, df) O1 Resolution P1->O1 ++ O2 Analysis Time P1->O2 + O3 Peak Shape P1->O3 + P2 Oven Program (Initial T, Ramp Rate) P2->O1 + P2->O2 -- P3 Carrier Gas (Type, Flow Rate) P3->O1 + P3->O3 + O4 Sensitivity P3->O4 +

References

Overcoming co-elution of alkane isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Co-elution of Alkane Isomers

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the co-elution of alkane isomers in gas chromatography (GC).

Troubleshooting Guide

This section addresses specific issues encountered during the analysis of alkane isomers, providing a systematic approach to problem-solving.

Question: My chromatogram shows broad or shouldering peaks for my alkane isomers. How can I confirm co-elution?

Answer: Visual inspection of the chromatogram is the first step. Asymmetrical peaks, such as those with a noticeable shoulder or tail, are strong indicators of co-eluting compounds.[1] For a more definitive confirmation, especially when peaks appear symmetrical, peak purity analysis using a mass spectrometer (MS) detector is highly effective.[1][2] By taking mass spectra across the peak, you can identify if the ion profiles change from the leading edge to the trailing edge, which would confirm the presence of multiple components.[1]

Question: How do I systematically troubleshoot and resolve co-eluting alkane isomers?

Answer: A logical workflow can help systematically address co-elution. The primary factors influencing separation in GC are column efficiency, chemical selectivity, and analyte retention.[2] Start by optimizing your existing method parameters, such as the temperature program and carrier gas flow rate. If co-elution persists, you may need to consider a different GC column with a more suitable stationary phase or different dimensions. For highly complex samples where single-column GC is insufficient, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be necessary.[3]

GCTroubleshootingWorkflow start Identify Co-elution (Peak Shouldering, MS Data) method_opt Method Optimization start->method_opt Start Here temp_prog Adjust Temperature Program (e.g., Slower Ramp Rate) method_opt->temp_prog flow_rate Optimize Carrier Gas Flow Rate (Linear Velocity) method_opt->flow_rate column_change Change GC Column temp_prog->column_change If Unsuccessful resolved Resolution Achieved temp_prog->resolved If Successful flow_rate->column_change If Unsuccessful flow_rate->resolved If Successful stat_phase Select Different Stationary Phase (e.g., Non-polar, Liquid Crystal) column_change->stat_phase dimensions Modify Column Dimensions (e.g., Longer Length, Smaller ID) column_change->dimensions advanced_tech Consider Advanced Techniques stat_phase->advanced_tech If Unsuccessful stat_phase->resolved If Successful dimensions->advanced_tech If Unsuccessful dimensions->resolved If Successful gcxgc Implement GCxGC advanced_tech->gcxgc gcxgc->resolved

A logical workflow for troubleshooting co-elution in GC.

Frequently Asked Questions (FAQs)

Q1: Why are my alkane isomers co-eluting?

A1: Co-elution of alkane isomers occurs when the chromatographic conditions are insufficient to separate compounds with very similar physicochemical properties.[4] The primary reasons include:

  • Inadequate GC Column Selection: The stationary phase chemistry is not selective enough for the isomers. For alkanes, which are non-polar, separation is mainly governed by boiling points, making non-polar stationary phases a suitable choice.[5]

  • Suboptimal Column Dimensions: The column may be too short or have too large an internal diameter, resulting in insufficient theoretical plates (efficiency) for a difficult separation.[3][5]

  • Incorrect Oven Temperature Program: A temperature ramp rate that is too fast can reduce the interaction time between the analytes and the stationary phase, leading to poor resolution.[5][6]

  • Non-Optimal Carrier Gas Flow: The carrier gas velocity affects column efficiency. A flow rate that is too high or too low will decrease separation performance.[7][8]

Q2: What is the best type of GC column for separating alkane isomers?

A2: The choice of GC column is critical. For general alkane isomer separation, a non-polar stationary phase is recommended.[5]

  • Stationary Phase: Columns with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are ideal as they separate alkanes primarily by their boiling points.[5][9] For particularly challenging isomer separations, liquid crystalline stationary phases can offer unique shape selectivity.[4][10]

  • Column Dimensions: Longer columns (e.g., 30 m or 60 m) provide more theoretical plates and thus better resolving power.[3] A smaller internal diameter (ID), such as 0.18 mm instead of 0.25 mm, also increases efficiency.[3]

  • Film Thickness: A thicker stationary phase film increases retention and can improve the resolution of volatile, low-boiling point alkanes. For higher boiling point compounds, a thinner film is generally preferred to avoid excessively long analysis times.[5][11]

Q3: How does the oven temperature program affect the separation of alkane isomers?

A3: The temperature program is one of the most powerful parameters for optimizing separation.[6] A slower temperature ramp rate increases the residence time of analytes in the stationary phase, which enhances the separation of closely eluting compounds like isomers.[3][5] Conversely, a faster ramp rate shortens analysis time but can decrease resolution.[12] The initial oven temperature is also important; a lower starting temperature can improve the resolution of early-eluting, volatile isomers.[13][14]

Q4: Can changing the carrier gas or its flow rate improve isomer separation?

A4: Yes, the carrier gas and its linear velocity are key to achieving optimal column efficiency.

  • Carrier Gas Type: Hydrogen and Helium are the most common carrier gases and generally provide better efficiency at higher flow rates than Nitrogen, allowing for faster analyses.[15]

  • Linear Velocity: For any given carrier gas, there is an optimal linear velocity (or flow rate) at which column efficiency is maximized. Operating far from this optimum will degrade resolution. It is crucial to set the flow rate to achieve the optimal linear velocity for your column dimensions and carrier gas type.[7]

Experimental Protocols & Data

Protocol 1: General Method for High-Resolution Alkane Isomer Separation

This protocol provides a starting point for developing a method to resolve co-eluting alkane isomers.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the alkane sample or mixture.

    • Dissolve the sample in a high-purity, non-polar solvent such as hexane (B92381) or cyclohexane (B81311) in a 10 mL volumetric flask.[3][5]

    • For high molecular weight waxes, gentle heating (e.g., to 80°C) may be required to ensure complete dissolution.[3]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: Select a non-polar capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane). A good starting dimension is 30 m length x 0.25 mm ID x 0.25 µm film thickness.[5][9]

    • Injector: Use a split/splitless inlet. Set the temperature to 250-300°C.[5][16]

    • Injection: Inject 1 µL of the sample using a split injection. A high split ratio (e.g., 100:1) is recommended to ensure sharp peaks, but this may need to be optimized based on sample concentration.[5]

    • Carrier Gas: Use Helium or Hydrogen at a constant flow rate corresponding to the optimal linear velocity for the column (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).[5][12]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 300°C.[5]

      • Optimization Note: This ramp rate is a critical parameter. A slower rate (e.g., 2-3°C/min) may be necessary to resolve very similar isomers.[3]

    • Detector: Set the FID temperature to 300°C.[5]

Data Presentation: Impact of GC Parameter Adjustments

The following table summarizes the expected impact of changing key GC parameters on the separation of alkane isomers.

Parameter ChangeImpact on ResolutionImpact on Analysis TimeBest Use Case
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent isomers.[3]
Increase Column Length IncreasesIncreasesWhen baseline separation is not achievable by other method optimizations.[3]
Decrease Column ID IncreasesDecreases (relative to length increase)To improve efficiency without a significant increase in analysis time.[3]
Increase Film Thickness Increases (for volatile analytes)IncreasesAnalysis of low-boiling point isomers (e.g., C4-C8).[5]
Decrease Carrier Gas Flow May Increase or DecreaseIncreasesFine-tuning efficiency by moving closer to the optimal linear velocity.

Table 1: Summary of the impact of changing key GC parameters on the separation of long-chain alkanes. Data compiled from multiple sources.[3][5]

Visualization of Chromatographic Principles

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). Optimizing these parameters is essential to overcoming co-elution.

GCSeparationFactors resolution Peak Resolution (Rs) efficiency Efficiency (N) 'Peak Skinniness' resolution->efficiency selectivity Selectivity (α) 'Peak Spacing' resolution->selectivity retention Retention Factor (k) 'Time in Stationary Phase' resolution->retention col_dims Column Dimensions (Length, ID) efficiency->col_dims carrier_gas Carrier Gas Velocity efficiency->carrier_gas stat_phase Stationary Phase Chemistry selectivity->stat_phase temperature Temperature selectivity->temperature retention->stat_phase retention->temperature

Relationship between GC parameters and the factors governing chromatographic resolution.

References

Technical Support Center: Interpreting Complex NMR Spectra of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of branched alkanes so complex?

A1: The complexity arises from two main factors:

  • Small Chemical Shift Dispersion: Protons in alkanes resonate in a narrow, upfield region of the NMR spectrum, typically between 0.5 and 2.0 ppm.[1] This leads to significant signal overlap, making it difficult to distinguish between different proton environments.

  • Extensive Signal Overlap and Complex Coupling: extensive signal overlap.[1] Protons on adjacent carbons (vicinal protons) and sometimes even those on the same carbon (geminal protons) can couple with each other, leading to complex splitting patterns (multiplets). In branched alkanes, a single proton can be coupled to many neighboring protons, resulting in highly complex and overlapping multiplets that are challenging to resolve and interpret.

Q2: What are the typical ¹H and ¹³C chemical shift ranges for branched alkanes?

A2: Protons in alkanes are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum.[2] Similarly, the carbon atoms in alkanes are also shielded. Branching creates distinct environments such as methine and quaternary carbons with characteristic spectral features.[1]

Data Presentation: Characteristic NMR Data for Branched-Chain Alkanes

Proton Type Structure Typical ¹H Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃0.7 - 1.3[1]
Secondary (methylene)R₂-CH₂1.2 - 1.6
Tertiary (methine)R₃-CH1.4 - 1.8
Carbon Type Structure Typical ¹³C Chemical Shift (δ, ppm)
Primary (methyl)R-CH₃10 - 25
Secondary (methylene)R₂-CH₂20 - 40
Tertiary (methine)R₃-CH25 - 50
QuaternaryR₄-C30 - 40[2]

Q3: How can I differentiate between CH, CH₂, and CH₃ groups in a complex spectrum?

A3: One of the most effective methods is to use DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy.[3][4][5] DEPT experiments can distinguish between carbon atoms based on the number of attached protons.[3][6]

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.[5][6]

  • DEPT-135: This experiment shows CH and CH₃ (methyl) carbons as positive peaks, while CH₂ (methylene) carbons appear as negative peaks.[5][6]

  • Standard ¹³C Spectrum vs. DEPT: Quaternary carbons (C) do not appear in DEPT spectra but are visible in a standard broadband-decoupled ¹³C spectrum.[3][5] By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously identify each type of carbon.[7]

Troubleshooting Guides

Issue 1: Severe signal overlap in the ¹H NMR spectrum prevents analysis.

Solution:

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds.[8] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[9][10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[11][12] It is highly sensitive and helps in assigning proton signals to their corresponding carbons.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[12] This is crucial for piecing together the carbon skeleton of the molecule.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer can increase chemical shift dispersion and reduce signal overlap.

Issue 2: I'm unsure about the connectivity of different alkyl fragments.

Solution:

  • Analyze COSY and HMBC data systematically. Start by identifying spin systems (groups of coupled protons) from the COSY spectrum. Then, use the HMBC correlations to connect these spin systems and establish the overall carbon framework.

Logical Relationship for Spectral Interpretation

Caption: Workflow for branched alkane structure elucidation.

Issue 3: My spectra have broad lines and poor resolution.

Solution:

  • Check Sample Preparation:

    • Concentration: Very concentrated samples can lead to increased viscosity and broader lines.[13] A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[14]

    • Solid Particles: Suspended solid particles will distort the magnetic field homogeneity, causing broad lines.[13] Always filter your sample into the NMR tube.[13][15]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. If suspected, try to remove them through purification.

  • Optimize Spectrometer Shimming: Poor shimming of the magnetic field will lead to distorted and broad peaks. Ensure the spectrometer is properly shimmed before acquiring data.

Experimental Protocols

1. Standard NMR Sample Preparation

Methodology:

  • Weigh Sample: Accurately weigh 5-25 mg of the branched alkane for ¹H NMR, or 50-100 mg for ¹³C NMR.[14]

  • Dissolve in Deuterated Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean vial.[14] The use of deuterated solvents is necessary for the spectrometer's lock system.[13][16]

  • Filter: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[13][15]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Experimental Workflow for Sample Preparation

Sample_Prep_Workflow start Start weigh Weigh Sample (5-25 mg for ¹H) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap end Ready for NMR cap->end

Caption: Standard protocol for NMR sample preparation.

2. Key 2D NMR Experiments for Branched Alkanes

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, revealing H-H connectivity.

    • Methodology: A standard COSY pulse sequence is used. The resulting 2D spectrum plots the ¹H spectrum on both axes. Off-diagonal cross-peaks connect signals from coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Methodology: The HSQC experiment transfers magnetization from protons to a directly bonded heteronucleus (like ¹³C) and back.[11] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds).

    • Methodology: Similar to HSQC, but the pulse sequence is optimized for smaller, long-range coupling constants. This experiment is crucial for connecting different spin systems and building the carbon skeleton.

Signaling Pathway for a COSY Experiment

Caption: COSY correlations in a three-proton spin system.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC and why is it a problem?

A1: In an ideal GC analysis, chromatographic peaks have a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[1][2] A tailing factor greater than 1.5 is a common indicator that the issue needs to be investigated.[2]

Q2: What are the primary causes of peak tailing in hydrocarbon analysis?

A2: Peak tailing in the GC analysis of hydrocarbons can stem from several factors, which can be broadly categorized as either physical or chemical.[3]

  • Physical Issues: These often affect all peaks in the chromatogram and can include:

    • Improper column installation: A poorly cut column or incorrect positioning in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path.[2][3][4]

    • System contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can interfere with the sample path.[5][6]

    • Leaks: Leaks in the system can disrupt the carrier gas flow and lead to poor peak shape.[3]

  • Chemical Issues: These often affect only specific, typically more polar, analytes and can include:

    • Active sites: Unwanted interactions between hydrocarbon molecules and active sites (e.g., exposed silanol (B1196071) groups) in the inlet liner, on the column surface, or in the detector can cause peak tailing.[1][7]

    • Column degradation: Over time, the stationary phase of the column can degrade, creating active sites.[5]

    • Inappropriate method parameters: Sub-optimal inlet temperature, oven temperature program, or carrier gas flow rate can lead to poor vaporization and peak broadening.[1][8]

Q3: How can I quickly diagnose the source of peak tailing?

A3: A systematic approach is the most effective way to identify the root cause of peak tailing.[1] A good starting point is to observe whether all peaks or only specific peaks are tailing.[3]

  • If all peaks are tailing: The issue is likely physical. Start by checking for leaks and then perform inlet maintenance, which includes replacing the septum and liner.[1][9] If the problem persists, inspect the column installation, ensuring it is cut cleanly and positioned correctly.[2][4]

  • If only some peaks are tailing: The problem is more likely chemical in nature. This suggests interaction with active sites. Consider using a deactivated inlet liner and trimming a small section (10-20 cm) from the front of the column to remove accumulated contaminants and active sites.[1][2]

Troubleshooting Guides

Guide 1: Addressing Inlet and Column Installation Issues

This guide provides a step-by-step protocol for performing inlet maintenance and ensuring proper column installation.

Experimental Protocol: Inlet Maintenance and Column Installation

  • Cool Down the GC: Ensure the inlet and oven have cooled to a safe temperature.

  • Turn Off Gases: Turn off the carrier and detector gases at the instrument or the source.

  • Remove the Column: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Perform Inlet Maintenance:

    • Replace the Septum: Unscrew the septum nut, remove the old septum with forceps, and insert a new one. Avoid overtightening the nut.[1]

    • Replace the Inlet Liner: Remove the retaining nut and carefully take out the old liner. Insert a new, deactivated liner, ensuring any O-rings are correctly seated.[1]

  • Inspect and Cut the Column:

    • Examine the column end for any breakage or contamination.

    • Using a ceramic scoring wafer or a diamond-tipped pen, score the column tubing.[10]

    • Gently flex the column to create a clean, 90-degree break.[2][7] Inspect the cut with a magnifier to ensure it is clean and free of jagged edges.[2]

  • Install the Column:

    • Slide a new nut and ferrule onto the column.

    • Insert the column into the inlet to the manufacturer-specified depth.[4][11] Using an installation gauge can ensure consistency.[11]

    • Tighten the nut finger-tight, then use a wrench for an additional ½ to ¾ turn. Do not overtighten.[1]

  • Leak Check: Restore gas flow and use an electronic leak detector to check for leaks around the septum nut and column fitting.[1]

Guide 2: Managing Column Contamination and Activity

This guide outlines procedures for dealing with peak tailing caused by a contaminated or active column.

Experimental Protocol: Column Trimming and Conditioning

  • Identify the Need for Trimming: If inlet maintenance does not resolve tailing for active or late-eluting compounds, column contamination is a likely cause.[5]

  • Cool Down and Remove the Column: Follow steps 1-3 from the Inlet Maintenance protocol.

  • Trim the Column:

    • Carefully cut 10-20 cm from the inlet end of the column using the procedure described in Guide 1, step 5.[2] For severe contamination, a longer section may need to be removed.[5]

  • Reinstall the Column: Follow steps 6 and 7 from the Inlet Maintenance protocol.

  • Condition the Column (if necessary): If a new column is installed or if the column has been exposed to air, it may need conditioning.

    • With the detector end of the column disconnected, purge the column with carrier gas at room temperature for 15-30 minutes.

    • Connect the column to the detector.

    • Heat the column to its maximum isothermal temperature (or 20-30 °C above the final oven temperature of your method) and hold for several hours. Refer to the column manufacturer's instructions for specific conditioning profiles.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC analysis.

G start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail physical_issue Likely Physical Issue all_peaks_tail->physical_issue Yes chemical_issue Likely Chemical Issue all_peaks_tail->chemical_issue No inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) physical_issue->inlet_maintenance use_deactivated_liner Use Deactivated Liner chemical_issue->use_deactivated_liner check_installation Check Column Installation (Cut & Position) inlet_maintenance->check_installation resolved Problem Resolved inlet_maintenance->resolved If resolved optimize_method Optimize Method Parameters (Inlet/Oven Temp, Flow Rate) check_installation->optimize_method check_installation->resolved If resolved trim_column Trim Column Inlet (10-20 cm) trim_column->optimize_method trim_column->resolved If resolved use_deactivated_liner->trim_column use_deactivated_liner->resolved If resolved replace_column Consider Replacing Column optimize_method->replace_column If problem persists optimize_method->resolved If resolved replace_column->resolved

A logical workflow for troubleshooting peak tailing in GC.

Data Presentation

While specific quantitative data on peak tailing is highly dependent on the analyte, column, and instrument conditions, the following table provides a qualitative summary of common causes and their likely effects on the chromatogram.

Potential Cause Affected Peaks Primary Solution(s) Secondary Action(s)
Improper Column Cut/Installation All peaksRe-cut and reinstall the column properly.[2][4]Perform a leak check.
Inlet Liner Contamination/Activity All peaks (contamination) or specific peaks (activity)Replace with a new, deactivated liner.[1]Clean the injection port.
Column Contamination All or late-eluting peaksTrim 10-20 cm from the front of the column.[2]Perform a column bakeout.[12]
Active Sites in the System Polar or active compoundsUse deactivated liners and guard columns.[7]Trim the analytical column.
Low Inlet Temperature Late-eluting, high-boiling point compoundsIncrease the inlet temperature.[1]Ensure no cold spots exist in the flow path.[1]
Sub-optimal Oven Temperature Can affect all peaksOptimize the initial oven temperature and ramp rate.[2]Ensure the final hold time is sufficient.[1]
Column Overload All peaks (fronting may also occur)Dilute the sample.[13]Switch to a split injection or increase the split ratio.[13][14]
Inappropriate Solvent Solvent peak and early eluting peaksMatch the solvent polarity to the stationary phase.[10][14]Adjust the initial oven temperature.[2]

References

Technical Support Center: Enhancing Mass Spectrometric Resolution of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and in-depth resources for improving the resolution and identification of branched alkanes in mass spectrometry experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the analysis of branched alkanes, offering structured solutions to specific experimental issues.

Q1: My chromatogram shows poor resolution between branched alkane isomers. How can I improve their separation?

A1: Co-elution of structurally similar isomers is a frequent challenge. To enhance chromatographic separation, consider the following strategies:

  • Optimize the GC Column:

    • Column Length: Increase the column length (e.g., 60 m or 100 m) to enhance the number of theoretical plates, which improves separating power.[1]

    • Stationary Phase: Use a non-polar stationary phase, as alkanes primarily separate based on their boiling points.[2] Common phases include 100% dimethylpolysiloxane or 5%-phenyl-methylpolysiloxane.[2]

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) can lead to higher efficiency and better resolution.[3]

  • Refine the Oven Temperature Program:

    • A slower temperature ramp rate (e.g., 2-5°C/min) allows more interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.[4]

    • Lower the initial oven temperature to improve the resolution of early-eluting, more volatile compounds.[5]

Q2: The molecular ion (M+) peak for my branched alkane is very weak or completely absent in the mass spectrum. What can I do?

A2: Branched alkanes, especially those that are highly branched, readily fragment upon electron ionization (EI), leading to a diminished or absent molecular ion peak.[6][7] Here are some approaches to overcome this:

  • Use a "Softer" Ionization Technique:

    • Chemical Ionization (CI): This technique uses a reagent gas (like methane (B114726) or isobutane) to produce protonated molecules (e.g., [M+H]+) with less internal energy, resulting in significantly less fragmentation and a more prominent molecular ion peak.[1][8]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method suitable for saturated hydrocarbons that can help in determining the molecular weight.[9][10]

  • Optimize Electron Ionization (EI) Conditions:

    • While less common, reducing the electron energy from the standard 70 eV can sometimes preserve the molecular ion, though this will also decrease overall sensitivity.

Q3: The mass spectra of different branched alkane isomers look very similar. How can I confidently identify them?

A3: The similar fragmentation patterns of isomers pose a significant identification challenge.[1] The following methods can aid in their differentiation:

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (or a prominent fragment ion) and subjecting it to further fragmentation (Collision-Induced Dissociation - CID), you can generate a unique "fingerprint" spectrum for each isomer.[1][7] This is a powerful tool for structural elucidation.[11]

  • Careful Analysis of Fragmentation Patterns: Even in standard EI-MS, subtle differences in the relative abundances of key fragment ions can exist between isomers. Comparing these patterns to a library of known standards can aid in identification.[4]

  • Use of Retention Indices: Calculating Kovats retention indices by running a series of n-alkanes alongside your sample can provide an additional layer of identification, as branched isomers will have characteristic retention indices relative to their straight-chain counterparts.[1]

Q4: I'm observing peak tailing for my branched alkane peaks. What is the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner or the front of the GC column can interact with analytes. Using a deactivated liner and ensuring your column is properly conditioned can mitigate this.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or increasing the split ratio.[5]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.[5]

Data Presentation

The following tables provide recommended starting parameters for the GC-MS analysis of branched alkanes. These should be considered as starting points and may require further optimization for specific applications.

Table 1: Recommended GC Columns for Branched Alkane Analysis

Column NameStationary PhaseDimensions (L x ID x Film Thickness)Max Temperature (°C)Key Features
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm x 0.10 µm400High thermal stability, low bleed, good for high boilers.[2]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane30 m x 0.25 mm x 0.25 µm350Excellent inertness and low bleed, ideal for mass spectrometry.[2]
Petrocol DH100% Dimethylpolysiloxane100 m x 0.25 mm x 0.50 µm250/280High efficiency for complex hydrocarbon mixtures.[2]

Table 2: Suggested GC-MS Method Parameters

ParameterRecommended SettingRationale
Injector
Temperature280 - 320 °CEnsures complete vaporization of higher boiling point alkanes.[12]
ModeSplit/SplitlessSplit for concentrated samples to avoid column overload; Splitless for trace analysis to enhance sensitivity.
Oven Program
Initial Temperature40 - 60 °C (hold 2-5 min)Allows for good focusing of volatile components on the column head.[13]
Ramp Rate5 - 10 °C/minA slower ramp improves resolution of closely eluting isomers.[13]
Final Temperature300 - 320 °C (hold 10-15 min)Ensures all high molecular weight compounds are eluted.[12]
Mass Spectrometer
Ion Source Temp.230 - 280 °CStandard temperature for EI sources, can be optimized for specific compounds.[14]
Quadrupole Temp.150 °CA typical setting for good mass filtering.[14]
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns and library matching.
Scan Range40 - 550 m/zCovers the expected mass range for common branched alkanes and their fragments.

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Branched Alkanes using Electron Ionization (EI)
  • Sample Preparation: Dissolve the sample containing branched alkanes in a volatile, non-polar solvent like hexane (B92381) or heptane (B126788) to a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Install a suitable non-polar capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Set the GC-MS parameters according to the recommendations in Table 2.

    • Perform a leak check to ensure the system is sealed.

    • Tune the mass spectrometer to ensure optimal performance.

  • Analysis:

    • Inject a solvent blank to verify system cleanliness.

    • Inject a standard mixture of n-alkanes to determine retention indices.

    • Inject the sample.

  • Data Analysis:

    • Identify peaks corresponding to branched alkanes based on their fragmentation patterns. Characteristic fragment ions for alkanes often appear at m/z 57, 71, 85, etc.[15]

    • Compare the mass spectra to a spectral library (e.g., NIST) for tentative identification.

    • Calculate retention indices and compare them to known values for further confirmation.

Protocol 2: Molecular Weight Determination using Chemical Ionization (CI)
  • Instrument Setup:

    • Modify the MS source for CI operation and introduce a reagent gas (e.g., methane) at a pressure of approximately 0.1 torr.[8]

    • The GC setup remains the same as in Protocol 1.

  • Analysis:

    • Inject the sample using the same GC conditions as the EI analysis.

    • The mass spectrometer will now generate spectra dominated by the quasi-molecular ion (e.g., [M+H]+).

  • Data Analysis:

    • Identify the [M+H]+ ion to determine the molecular weight of the branched alkane. The mass spectrum will show significantly less fragmentation compared to EI.[8]

Protocol 3: Structural Elucidation using Tandem Mass Spectrometry (MS/MS)
  • Instrument Setup:

    • This protocol requires a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Set up the instrument in MS/MS or product ion scan mode.

  • Analysis:

    • First, perform a full scan analysis (using either EI or CI) to identify the precursor ion for your branched alkane of interest (this will be the molecular ion or a prominent fragment).

    • Set the first mass analyzer to isolate this specific precursor ion.

    • The precursor ion is then passed into a collision cell where it is fragmented by collision with an inert gas (e.g., argon).

    • The second mass analyzer scans the resulting fragment ions.

  • Data Analysis:

    • The resulting product ion spectrum is a unique fingerprint for that specific isomer. By comparing the MS/MS spectra of different co-eluting isomers, their structures can be differentiated.[16]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Branched Alkane Analysis start Problem Observed poor_resolution Poor Peak Resolution / Co-elution start->poor_resolution no_molecular_ion Weak / Absent Molecular Ion start->no_molecular_ion peak_tailing Peak Tailing start->peak_tailing optimize_gc Optimize GC Method poor_resolution->optimize_gc Chromatographic Issue soft_ionization Use Soft Ionization no_molecular_ion->soft_ionization Fragmentation Issue ms_ms Tandem MS (MS/MS) no_molecular_ion->ms_ms For Structure ID check_system Check GC System peak_tailing->check_system System Activity Issue slower_ramp Slower Oven Ramp Rate optimize_gc->slower_ramp longer_column Use Longer Column optimize_gc->longer_column ci_ms Chemical Ionization (CI) soft_ionization->ci_ms deactivated_liner Use Deactivated Liner check_system->deactivated_liner check_column_install Check Column Installation check_system->check_column_install

Caption: A logical workflow for troubleshooting common issues in branched alkane analysis.

ExperimentalWorkflow Experimental Workflow for Branched Alkane Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample_prep Dissolve sample in Hexane gc_ms_run GC-MS with EI sample_prep->gc_ms_run ci_run GC-MS with CI (Optional) gc_ms_run->ci_run If no M+ msms_run GC-MS/MS (Optional) gc_ms_run->msms_run For Isomer ID spectral_match Library Search (NIST) gc_ms_run->spectral_match Obtain Spectra retention_index Calculate Retention Index gc_ms_run->retention_index Obtain Retention Times structure_elucidation Structural Elucidation ci_run->structure_elucidation Confirm MW msms_run->structure_elucidation Confirm Structure spectral_match->structure_elucidation retention_index->structure_elucidation

Caption: A typical experimental workflow for the analysis and identification of branched alkanes.

References

Technical Support Center: Trace Analysis of Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of hydrocarbon contamination during trace analysis experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm seeing unexpected peaks in my chromatogram, even in my blank runs. What are the likely sources of this hydrocarbon contamination?

A1: Unexpected peaks, often referred to as "ghost peaks," are a common issue in trace analysis and can originate from numerous sources within the laboratory environment. Identifying the source is a critical first step in eliminating the contamination. Common sources include:

  • Solvents and Reagents: The purity of solvents and reagents is crucial. Lower-grade solvents can contain a variety of hydrocarbon impurities. Always use high-purity solvents (e.g., HPLC or GC grade) for trace analysis.

  • Sample Handling and Preparation: Contamination can be introduced from various consumables used during sample preparation. This includes pipette tips, vials, and vial septa. Phthalates, a common type of hydrocarbon contaminant, are often leached from plastic materials.

  • Laboratory Environment: Hydrocarbons are ubiquitous in the laboratory environment. They can be present in the air from cleaning products, floor waxes, and even personal care products used by lab personnel. Airborne contaminants can settle on surfaces and be introduced into your samples.

  • Gas Chromatography (GC) System: The GC system itself can be a source of contamination. Common culprits include:

    • Injector Septa: Pieces of the septum can break off and fall into the injector liner, releasing hydrocarbons.

    • Injector Liner: The liner can become contaminated with non-volatile residues from previous injections.

    • Gas Lines and Traps: Impurities in the carrier gas or exhausted gas traps can introduce hydrocarbons.

    • Column Bleed: Overheating the column or using a damaged column can cause the stationary phase to break down and elute, appearing as a rising baseline or discrete peaks.

    • Pump Oil: Backstreaming from vacuum pumps can introduce oil-based hydrocarbons into the system.

Q2: My baseline is noisy and drifting. How can I determine if this is due to hydrocarbon contamination?

A2: An unstable baseline can indeed be a symptom of hydrocarbon contamination. Here’s how to troubleshoot this issue:

  • Run a Blank Gradient: Run your analytical method without an injection. A steadily rising baseline with the temperature program can indicate column bleed. If you see discrete peaks, it suggests contamination in the carrier gas or the GC system itself.

  • Check Your Gas Supply: Ensure you are using high-purity carrier gas (99.999% or higher) and that your gas traps (moisture, oxygen, and hydrocarbon) are not exhausted.

  • Inspect the Injector: Check the injector septum and liner for signs of degradation or contamination. Replace them if necessary.

  • Bake Out the Column: Bake out the column at a temperature slightly above your highest analysis temperature (but below the column's maximum operating temperature) for several hours to remove less volatile contaminants.

Q3: I suspect my glassware is contaminated. What is the most effective way to clean it for trace hydrocarbon analysis?

A3: Proper glassware cleaning is critical to avoid hydrocarbon contamination. A multi-step approach is most effective. For trace analysis, a simple soap and water wash is often insufficient. Here is a recommended procedure:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or hexane) to remove gross organic contamination.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Deionized Water Rinse: Rinse several times with deionized water.

  • Acid Wash (Optional but Recommended): For trace and ultra-trace analysis, soaking glassware in a dilute acid bath (e.g., 5% nitric acid or hydrochloric acid) for several hours can help remove persistent organic and inorganic residues.

  • Final Deionized Water Rinse: Rinse again thoroughly with deionized water.

  • Drying: Dry the glassware in an oven at a high temperature (e.g., >100 °C) to evaporate any remaining water and volatile organic compounds.

  • Storage: Once cooled, cover the glassware with clean aluminum foil and store it in a clean, dust-free environment.

Q4: How can I minimize contamination from phthalates?

A4: Phthalates are one of the most common and persistent laboratory contaminants due to their widespread use as plasticizers. To minimize phthalate (B1215562) contamination:

  • Avoid Plastic: Whenever possible, use glassware instead of plastic labware.

  • Use Phthalate-Free Products: When plastics are unavoidable, use products that are certified as "phthalate-free."

  • Solvent Rinsing: Rinse all labware, including glassware and vials, with a high-purity solvent known to be low in phthalates (e.g., hexane (B92381) or ethyl acetate) before use.

  • Check Your Solvents: Obtain certificates of analysis for your solvents to ensure they are tested for phthalates.

  • Personal Care Products: Be mindful that many cosmetics, lotions, and soaps contain phthalates. Encourage good laboratory practice, including thorough handwashing with a non-contaminating soap before starting work.

Data Presentation

The following tables summarize quantitative data related to hydrocarbon contamination.

Table 1: Typical Indoor Air Concentrations of Selected Volatile Organic Compounds (VOCs) in a University Setting

CompoundAverage Concentration (µg/m³)
Benzene1.53 ± 0.84
Toluene5.76 ± 3.89
Ethylbenzene1.46 ± 0.81
Xylene4.18 ± 2.57
Total VOCs 203.3 ± 97.7

Data sourced from a study on a university campus and may vary depending on the specific laboratory environment and activities.[1]

Table 2: Comparison of Solvent Purity Grades

GradePurityCommon ImpuritiesRecommended Use
Technical Grade ~85-95%Higher levels of various organic and inorganic impurities.General industrial use, not suitable for trace analysis.[2]
Laboratory Grade High quality, but exact impurity levels are unknown.Varies by manufacturer and batch.Educational applications, general lab use.[3]
HPLC Grade >99.9%Low levels of UV-absorbing impurities, particles, and dissolved gases.High-Performance Liquid Chromatography (HPLC).[4]
GC Grade High purity, tested for minimal interfering peaks by GC.Low levels of volatile organic compounds.Gas Chromatography (GC).
Spectrophotometric Grade Highest purity, with low absorbance in UV-Vis range.Minimal impurities that absorb in the UV-Vis spectrum.Spectrophotometric analysis, HPLC, and trace analysis.[5]

Table 3: Effectiveness of Different Cleaning Methods for Hydrocarbon Removal

Cleaning MethodContaminantSubstrate% Removal / Residual Level
Water and Scrub BrushCrude OilMetal Sampling Equipment0.011–0.032% residual transfer
Cleaning with a Solvent StepCrude OilMetal Sampling EquipmentMore effective than protocols without solvents
Toluene, Dichloromethane (B109758), ChloroformHydrocarbonsShale Core SamplesSimilar high cleaning efficiencies
n-HeptaneHydrocarbonsShale Core SamplesLess efficient than toluene, DCM, and chloroform
Bodedex forte (15 min exposure)Dried BloodMetal Carriers95% removal

Note: The effectiveness of a cleaning method is highly dependent on the specific contaminant, the substrate, and the cleaning protocol.

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting hydrocarbon contamination.

Protocol 1: Performing a Blank Analysis in GC-MS

Objective: To assess the level of background contamination in the GC-MS system.

Materials:

  • High-purity solvent (e.g., hexane or dichloromethane, HPLC or GC grade)

  • Clean, unused autosampler vial with a new septum cap

Procedure:

  • Prepare the Blank Sample:

    • Carefully open a new bottle of high-purity solvent.

    • Using a clean glass pipette, transfer an appropriate volume of the solvent to a new, clean autosampler vial.

    • Immediately cap the vial with a new septum cap.

  • Instrument Preparation:

    • Ensure the GC-MS system is in a ready state, with stable gas flows and temperatures.

    • Load the analytical method that you will be using for your samples of interest.

  • Sequence Setup:

    • In the instrument control software, create a new sequence.

    • Add a single line for the blank analysis.

    • Specify the vial position, method, and data file name.

  • Run the Analysis:

    • Place the prepared blank vial in the specified position in the autosampler tray.

    • Start the sequence.

  • Data Analysis:

    • Once the run is complete, open the resulting chromatogram.

    • Examine the baseline for any drift or excessive noise.

    • Integrate any peaks that are present.

    • Compare the integrated peaks to a spectral library to tentatively identify any contaminants.

    • The area of the contaminant peaks in the blank should be significantly lower (ideally, less than 10%) than the expected area of your target analytes at the limit of quantitation.

Protocol 2: Solvent Rinsing a Capillary GC Column

Objective: To remove non-volatile contaminants that have accumulated on the GC column.

Materials:

  • A series of high-purity solvents of varying polarity (e.g., methanol (B129727), acetone, dichloromethane, hexane)

  • Compressed inert gas (e.g., nitrogen or helium)

  • Appropriate fittings to connect the gas supply to the column

  • A small beaker to collect the waste solvent

Procedure:

  • Column Removal:

    • Cool the GC oven and injector to room temperature.

    • Turn off the carrier gas flow to the column.

    • Carefully disconnect the column from the injector and detector.

  • Solvent Selection:

    • Choose a sequence of solvents from most polar to least polar (e.g., methanol -> acetone -> dichloromethane -> hexane). Ensure each solvent is miscible with the previous one.

  • Rinsing Procedure:

    • Connect the detector end of the column to the inert gas supply. This is to flush contaminants out from the front of the column.

    • Hold the injector end of the column over a waste beaker.

    • Using a syringe or a solvent rinsing apparatus, introduce a small volume (typically 1-2 mL for a standard capillary column) of the first solvent (most polar) into the detector end of the column.

    • Apply a low pressure of the inert gas to slowly push the solvent through the column. You should see the solvent exiting the injector end.

    • Repeat this process for each solvent in the polarity sequence.

  • Column Drying:

    • After the final solvent rinse, continue to purge the column with the inert gas for at least 30 minutes to ensure all solvent has been removed.

  • Column Re-installation and Conditioning:

    • Re-install the column in the GC, connecting the injector end to the injector and the detector end to the detector.

    • Turn on the carrier gas and check for leaks.

    • Condition the column by running a temperature program from a low temperature (e.g., 40 °C) to the maximum operating temperature of the column at a slow ramp rate (e.g., 5-10 °C/min). Hold at the maximum temperature for 1-2 hours.

    • After conditioning, run a blank analysis to confirm that the contamination has been removed.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting hydrocarbon contamination.

Troubleshooting_Workflow A Unexpected Peaks in Blank B Check Solvents and Reagents A->B C Analyze a New Solvent Blank B->C D Contamination Persists C->D Yes E Contamination Gone C->E No G Inspect GC System D->G F Source is Solvents/Reagents E->F H Replace Septum and Liner G->H I Run Instrument Blank (No Injection) H->I J Contamination Persists I->J Yes K Contamination Gone I->K No M Check Gas Supply and Traps J->M N Clean/Bakeout Column J->N L Source is Septum/Liner K->L

Caption: A logical workflow for troubleshooting the source of hydrocarbon contamination.

Contamination_Sources cluster_lab Laboratory Environment cluster_consumables Consumables & Reagents cluster_instrument Analytical Instrument (GC) Air Airborne Particles (Dust, Aerosols) Sample Sample Air->Sample Surfaces Bench tops, Fume Hoods Surfaces->Sample Personnel Personal Care Products, Clothing Personnel->Sample Solvents Solvents & Reagents Solvents->Sample Vials Vials & Caps/Septa Vials->Sample Pipettes Pipette Tips Pipettes->Sample Glassware Improperly Cleaned Glassware Glassware->Sample Injector Septum, Liner Injector->Sample Gas Carrier Gas, Gas Traps Gas->Sample Column Column Bleed Column->Sample Detector Detector Contamination Detector->Sample

Caption: Common sources of hydrocarbon contamination in trace analysis.

References

Technical Support Center: Quantitative Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of alkanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem: Peak Tailing in Chromatogram

Q1: What is peak tailing and how does it affect my alkane analysis?

Peak tailing is a phenomenon observed in chromatography where the peak's trailing edge is wider than its leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[1] This issue can negatively impact your analysis by diminishing the resolution between closely eluting compounds and reducing the precision and reproducibility of peak integration and quantification.[1] A tailing or asymmetry factor greater than 1.5 typically signals a significant problem that needs investigation.[1]

Q2: All of my alkane peaks, including the solvent peak, are tailing. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the root cause is often a physical issue within the gas chromatography (GC) system rather than a chemical interaction.[1] Common physical problems include:

  • Improper Column Installation: The column might be positioned too high or too low in the inlet, which can create dead volumes.

  • Poor Column Cut: A ragged or uneven column cut can disrupt the carrier gas flow, causing turbulence.[1]

  • System Leaks: Leaks at the inlet or detector connections can interfere with the uniformity of pressure and flow.[1]

  • Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.

Q3: Only some of my alkane peaks are tailing. What could be the issue?

If only specific analyte peaks are tailing, the problem is more likely due to chemical interactions between the analytes and active sites within the GC system.[1] Although alkanes are generally non-polar, peak tailing can still happen due to column contamination where non-volatile residues from prior samples accumulate at the head of the column.

Problem: Ghost Peaks Appearing in the Chromatogram

Q1: What are ghost peaks and where do they come from?

Ghost peaks are unexpected peaks that appear in a chromatogram when a blank solvent is injected. They can originate from several sources, including:

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as ghost peaks.

  • Sample Carryover (Memory Effects): Residuals from previous injections can remain in the injection port or syringe and be introduced into the subsequent run. This can be caused by "back-flash," where the sample volume exceeds the liner's capacity and contaminates the carrier gas line.

  • Septum Bleed: Small particles from the injection port septum can degrade at high temperatures and release volatile compounds.

  • Contaminated Solvents or Vials: The solvent used for sample preparation or the autosampler vials themselves may be contaminated.[2]

Q2: How can I identify the source of ghost peaks?

A systematic approach can help pinpoint the source of ghost peaks:

  • Run a Blank Gradient: If you are running a gradient program, run it without an injection. If ghost peaks appear, the mobile phase or the system itself is likely contaminated.

  • Inject a Blank Solvent: Inject the solvent used for your samples. If new peaks appear, the solvent or the injection syringe may be the source.

  • Check for Carryover: Inject a blank solvent immediately after a concentrated sample. The appearance of sample peaks indicates carryover.

  • Inspect Consumables: Regularly inspect and replace the septum and inlet liner.

Problem: Irreproducible Results (Poor Repeatability)

Q1: My peak areas are not consistent between injections of the same sample. What could be causing this?

Irreproducible peak areas are a common issue in quantitative GC analysis. Several factors can contribute to this problem:

  • Injection Volume Variation: The autosampler may not be drawing a consistent volume for each injection. This can be due to air bubbles in the syringe, a loose syringe, or incorrect vial filling.[3]

  • Leaks in the System: A leak in the injection port, column fittings, or detector can lead to variable sample loss.

  • Inlet Discrimination: High molecular weight compounds may be transferred to the column less efficiently than lower molecular weight compounds, especially in split/splitless inlets.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in peak shape and area.

  • Detector Instability: The detector response may not be stable due to issues with gas flow rates, temperature, or contamination.

Q2: How can I improve the repeatability of my quantitative analysis?

To enhance repeatability:

  • Optimize Injection Parameters: Ensure the syringe is properly installed and free of air bubbles. Fill vials to the shoulder to avoid vacuum formation.[3] Use a deactivated inlet liner and change it regularly.[3]

  • Perform Regular Maintenance: Regularly check for leaks using an electronic leak detector. Replace septa and O-rings as needed.

  • Condition the Column: Properly condition a new column before use and bake it out periodically to remove contaminants.

  • Verify Detector Performance: Ensure that the detector gas flow rates are set correctly and that the detector is clean and at a stable temperature.

Frequently Asked Questions (FAQs)

Q1: Which detector is best for quantitative analysis of alkanes, GC-FID or GC-MS?

Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be used for the quantitative analysis of alkanes.

  • GC-FID is a robust and widely used technique for quantifying hydrocarbons.[4] It offers high precision and a wide linear range.[4] The FID response is proportional to the number of carbon atoms in the analyte, making it a reliable choice for alkane quantification.

  • GC-MS provides both quantitative and qualitative information. While it can be used for quantification, its primary strength lies in identifying compounds based on their mass spectra. For targeted analysis, using Selected Ion Monitoring (SIM) mode can significantly increase sensitivity.

For routine, high-throughput quantitative analysis of known alkanes, GC-FID is often preferred due to its simplicity and robustness. For complex mixtures where identification is also critical, GC-MS is the better choice.

Q2: How do I prepare my samples for alkane analysis?

Sample preparation depends on the matrix. A general procedure involves:

  • Extraction: Alkanes are typically extracted from the sample matrix using a non-polar solvent like hexane (B92381) or heptane.[5] For solid samples, techniques like Soxhlet extraction or accelerated solvent extraction (ASE) can be used.

  • Cleanup: The extract may need to be cleaned up to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a sorbent like silica (B1680970) gel, which retains more polar compounds.

  • Concentration/Dilution: The cleaned-up extract is then concentrated or diluted to bring the analyte concentration within the linear range of the instrument.

  • Internal Standard Addition: An internal standard (a compound not present in the sample with similar chemical properties to the analytes) is often added to correct for variations in injection volume and instrument response.

Q3: What are the key parameters to optimize in a GC method for alkane analysis?

  • Inlet Temperature: Should be high enough to ensure complete vaporization of the highest boiling point alkanes without causing thermal degradation. A typical starting point is 280-320°C.[5]

  • Oven Temperature Program: A temperature ramp is essential for separating a wide range of alkanes with good peak shape.[6] A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 320°C).[4][5]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) affects the efficiency of the separation. A typical starting point is 1-2 mL/min.[5]

  • Column Selection: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is a good choice for separating non-polar alkanes.[5]

Data Presentation

The following tables summarize typical quantitative data for the analysis of alkanes by GC-FID and GC-MS.

Table 1: GC-FID Method Validation Data for n-Alkanes in Vegetable Oil

AnalyteRetention Time (min)Linearity (R²)Recovery (%)RSD (%)
n-C20 (IS)10.5---
n-C2111.2>0.99994< 11.9
n-C2312.5>0.99994< 11.9
n-C2413.1>0.99994< 11.9
n-C2513.7>0.99994< 11.9
n-C2714.8>0.99994< 11.9
n-C2915.8>0.99994< 11.9
n-C3116.7>0.99994< 11.9
n-C3317.6>0.99994< 11.9
(Data synthesized from a study on n-alkanes in vegetable oils)[7]

Table 2: GC-MS Method Performance for n-Alkanes in Forage and Fecal Samples

AnalyteLinear Range (nmol)Limit of Quantitation (LOQ) (nmol)Recovery (%)Intra-assay CV (%)
C21-C365 - 1005> 910.1 - 12.9
(Data from a study on n-alkanes in plant and fecal material)[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Long-Chain Alkanes (C20-C40) by GC-MS

This protocol outlines a standard method for the analysis of long-chain alkanes using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[5]

1. Sample Preparation: a. Accurately weigh a known amount of the sample. b. Dissolve the sample in a suitable solvent (e.g., hexane, heptane) to a final concentration within the instrument's linear range (e.g., 1-100 µg/mL).[5] c. If necessary, perform a cleanup step such as solid-phase extraction to remove interfering matrix components. d. Transfer an aliquot of the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
Injector Type Split/SplitlessVersatile for various sample concentrations.[5]
Injector Temp. 280 - 320 °CEnsures complete vaporization of high-boiling point alkanes.[5]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[5]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis.[5]
Flow Rate 1-2 mL/minA good starting point for optimization.[5]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[5]
Column Phase 100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.[5]
Column Dim. 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column for good efficiency and capacity.[5]
MS Source Temp. 230 °CA common starting point for good ionization.[5]
MS Quad Temp. 150 °CA typical setting for good mass filtering.[5]
Scan Range m/z 50-550Covers the expected mass range for long-chain alkane fragments.[5]
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)SIM mode (using characteristic ions like m/z 57, 71, 85) increases sensitivity.[5]

3. Calibration and Quantification: a. Prepare a series of calibration standards of the target alkanes in the same solvent as the samples. b. Generate a calibration curve by plotting the peak area against the concentration of each standard. c. Quantify the alkanes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow start Chromatographic Problem Observed (e.g., Peak Tailing, Ghost Peaks, Poor Repeatability) check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely a physical system issue. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical interaction or contamination issue. check_all_peaks->chemical_issue No check_column_install Check column installation (position and cut). physical_issue->check_column_install check_liner Inspect and replace inlet liner and septum. check_column_install->check_liner check_leaks Perform a leak check on the system. check_liner->check_leaks check_column_contam Trim the front of the column (10-20 cm). chemical_issue->check_column_contam check_sample_prep Review sample preparation procedure for contamination. check_column_contam->check_sample_prep run_blank Run a solvent blank to check for ghost peaks. check_sample_prep->run_blank

Caption: Troubleshooting decision tree for common GC issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample_extraction Sample Extraction (e.g., LLE, SPE) cleanup Extract Cleanup sample_extraction->cleanup concentration Concentration / Dilution cleanup->concentration is_addition Internal Standard Addition concentration->is_addition injection GC Injection is_addition->injection separation Chromatographic Separation injection->separation detection Detection (FID or MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for quantitative alkane analysis.

References

Technical Support Center: 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 3-Ethyl-2,6-dimethyloctane. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent evaporation and potential contamination. The storage area should be away from sources of ignition such as heat, sparks, and open flames, as it is a combustible liquid.[1]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound is not definitively established in publicly available literature. However, as a saturated alkane, it is chemically stable and not prone to rapid degradation under proper storage conditions.[2][3] For research and drug development purposes, it is best practice to re-analyze the purity of the compound after long-term storage (e.g., >1 year) or before use in a new set of critical experiments.

Q3: What are the known chemical incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous reactions and should be avoided.

Q4: What are the potential degradation pathways for this compound?

A4: As a branched alkane, this compound is generally a stable molecule.[2][3][4] Significant degradation is unlikely under normal laboratory storage conditions. Potential degradation pathways that could occur under specific, non-ideal conditions include:

  • Oxidation: In the presence of strong oxidizers or under high-temperature conditions with oxygen, alkanes can undergo oxidation.[5]

  • Microbial Degradation: Certain microorganisms are capable of degrading alkanes, though this is more relevant in environmental contexts than in a controlled laboratory setting.[1][6][7][8][9]

Troubleshooting Guide

Issue 1: I suspect my sample of this compound is contaminated.

  • Question: How can I verify the purity of my sample?

    • Answer: The most common method to assess the purity of a volatile compound like this compound is through Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10][11] A pure sample should exhibit a single major peak corresponding to the retention time of this compound. The presence of multiple peaks may indicate contamination or degradation.

  • Question: What are common sources of contamination?

    • Answer: Contamination can arise from several sources:

      • Improper Storage: A poorly sealed container can allow atmospheric moisture or other volatile compounds in the laboratory to enter.

      • Cross-Contamination: Using non-dedicated laboratory equipment (e.g., syringes, glassware) can introduce impurities.

      • Leaching from Containers: While less common with appropriate containers (e.g., amber glass vials with PTFE-lined caps), prolonged storage in improper plastic containers could potentially lead to leaching.

Issue 2: My experimental results are inconsistent when using this compound.

  • Question: Could the stability of the compound be affecting my results?

    • Answer: While this compound is stable, inconsistencies can arise from handling issues related to its volatility.[12][13] Ensure that you are using consistent procedures for sample preparation, especially regarding temperature and handling time, to minimize evaporative losses. It is advisable to work with the compound in a well-ventilated area or under a fume hood.[12][14][15][16]

  • Question: How can I check for degradation of my sample?

    • Answer: A comparative GC analysis of a new, unopened sample with your current working sample can help identify any new peaks that might indicate degradation products.

Below is a logical workflow for troubleshooting issues with this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Contamination check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage gc_analysis Perform Purity Analysis (GC-FID or GC-MS) check_storage->gc_analysis single_peak Single Peak Matching Reference? gc_analysis->single_peak compare_samples Compare with a New Unopened Sample discard_sample Discard Suspect Sample and Use a New Batch compare_samples->discard_sample multiple_peaks Multiple or Unidentified Peaks Present? single_peak->multiple_peaks No sample_ok Sample Purity is Likely Good. Review Experimental Protocol. single_peak->sample_ok Yes investigate_peaks Investigate Source of Additional Peaks (Contamination/Degradation) multiple_peaks->investigate_peaks Yes review_handling Review Sample Handling Procedures (e.g., Volatility) sample_ok->review_handling investigate_peaks->compare_samples

Caption: Troubleshooting workflow for this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a method to assess the stability of this compound over time under defined storage conditions.

1. Objective: To determine the purity of this compound samples at various time points to evaluate its stability.

2. Materials:

  • This compound (new, unopened reference standard and test sample)

  • High-purity solvent for dilution (e.g., hexane (B92381) or pentane, GC grade)

  • Gas Chromatograph with FID or MS detector

  • Appropriate GC column for hydrocarbon analysis (e.g., non-polar, like a dimethylpolysiloxane-based column)

  • Volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

3. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the new reference standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a dilution series from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare the test sample of this compound at the same concentration as the stock solution.

  • GC Instrument Parameters (Example):

    • Injector Temperature: 250 °C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1 or equivalent)

    • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Detector Temperature (FID): 280 °C

  • Analysis Procedure:

    • Inject the solvent blank to ensure no background contamination.

    • Inject the calibration standards to establish a calibration curve.

    • Inject the reference standard and the test sample.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Calculate the purity of the test sample by comparing its peak area to the peak area of the reference standard.

    • Purity (%) = (Area of test sample / Area of reference standard) x 100

    • Repeat the analysis at predetermined time intervals (e.g., 0, 3, 6, 12 months) for samples stored under different conditions (e.g., room temperature vs. refrigerated).

4. Data Presentation:

The results of the stability study can be summarized in a table as follows:

Storage ConditionTime Point (Months)Purity (%)Observations (e.g., new peaks)
Room Temperature099.8No additional peaks
(20-25°C)399.7No additional peaks
699.5Minor peak at RT X.X min
1299.2Increased area of peak at RT X.X min
Refrigerated099.8No additional peaks
(2-8°C)399.8No additional peaks
699.7No additional peaks
1299.7No additional peaks

Below is a diagram illustrating the experimental workflow for stability testing.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_report Reporting prep_stock Prepare Stock Solutions (Reference & Test) prep_cal Prepare Calibration Curve Standards prep_stock->prep_cal inject_blank Inject Solvent Blank prep_cal->inject_blank inject_cal Inject Calibration Standards inject_blank->inject_cal inject_samples Inject Reference & Test Samples inject_cal->inject_samples integrate Integrate Peak Areas inject_samples->integrate calculate Calculate Purity integrate->calculate tabulate Tabulate Results and Compare Over Time calculate->tabulate

Caption: Workflow for GC-based stability assessment.

References

Validation & Comparative

A Comparative Guide to the Mass Spectra of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectra of C12H26 isomers, offering insights into how branching affects fragmentation patterns in electron ionization (EI) mass spectrometry. Understanding these differences is crucial for the structural elucidation of saturated hydrocarbons and related compounds in various scientific disciplines.

Key Differences in Fragmentation Patterns

The mass spectra of straight-chain and branched alkanes exhibit distinct characteristics. While n-dodecane, the linear isomer of C12H26, shows a regular pattern of fragmentation, branched isomers display preferential cleavage at the points of branching. This is due to the increased stability of the resulting secondary and tertiary carbocations.[1][2]

Key features to note in the mass spectra of branched alkanes include:

  • Reduced Molecular Ion Peak: The molecular ion (M+) peak is often significantly less abundant in branched alkanes compared to their straight-chain counterparts and may be entirely absent in highly branched structures.[3][4]

  • Preferential Cleavage at Branch Points: Fragmentation is favored at the carbon-carbon bonds adjacent to a branch, leading to the formation of more stable carbocations.[1][5] The loss of the largest alkyl group at a branch is often the most favored fragmentation pathway.[3]

  • Characteristic Fragment Ions: The presence of prominent fragment ions can indicate the position and nature of the branching.

Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for n-dodecane and a representative branched isomer, 2,6-dimethyldecane.

IsomerMolecular Ion (m/z 170) Relative IntensityBase Peak (m/z)Key Fragment Ions (m/z) and their Significance
n-Dodecane Present, but of low relative abundance.[6][7]43 or 57A homologous series of alkyl fragments (CnH2n+1) separated by 14 amu (CH2), with decreasing intensity as the fragment mass increases.[2] Common fragments include 43, 57, 71, 85.
2,6-Dimethyldecane Very low to absent.[8]43Intense peaks corresponding to cleavage at the branch points. Expected significant fragments from cleavage at C2 and C6 would lead to ions such as m/z 43, 71, 99, 127, and 155.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry of C12H26 Isomers

This protocol outlines the general procedure for acquiring electron ionization mass spectra of C12H26 isomers using a gas chromatograph-mass spectrometer (GC-MS).

1. Sample Preparation:

  • Dissolve the C12H26 isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase) is suitable for separating alkane isomers.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[9][10]

    • Electron Energy: 70 eV.[11] This standard energy ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.[11]

    • Ion Source Temperature: 230 °C.[12]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-200.

    • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum for each eluting isomer.

  • Analyze the resulting mass spectra, identifying the molecular ion (if present) and the major fragment ions. Compare the fragmentation patterns to distinguish between different isomers.

Visualization of Fragmentation

The following diagrams illustrate the fundamental principles of alkane fragmentation in mass spectrometry.

Fragmentation_Workflow cluster_introduction Sample Introduction & Ionization cluster_fragmentation Fragmentation cluster_analysis Detection & Analysis C12H26 C12H26 Isomer (Vapor) EI Electron Beam (70 eV) C12H26->EI Interaction C12H26_ion [C12H26]+• (Molecular Ion) EI->C12H26_ion Ionization Fragments Fragment Ions + Neutral Radicals C12H26_ion->Fragments Dissociation MS Mass Analyzer Fragments->MS Detector Detector MS->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Experimental workflow for EI-MS analysis of C12H26 isomers.

Branched_Alkane_Fragmentation cluster_cleavage Preferential Cleavage at Branch Point cluster_alternative Alternative Cleavage M [R1-CH(R2)-R3]+• Branched Molecular Ion F1 [R1-CH-R3]+ (Secondary Carbocation) M->F1 More Favorable R2_rad R2• (Radical) M->R2_rad F2 [R1]+ (Primary Carbocation) M->F2 Less Favorable R3_CH_R2_rad •CH(R2)-R3 (Radical) M->R3_CH_R2_rad

Caption: Fragmentation of a generic branched alkane in a mass spectrometer.

References

Differentiating 3-Ethyl-2,6-dimethyloctane from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis and drug development, the precise identification of isomeric compounds is paramount. Structural isomers, such as 3-Ethyl-2,6-dimethyloctane and its counterparts, share the same molecular formula (C12H26) and molecular weight (170.34 g/mol ), yet their distinct arrangements of atoms lead to different physicochemical properties. This guide provides a comprehensive comparison of this compound with its representative isomers—n-dodecane, 3-Ethyl-2,7-dimethyloctane, 2,2,4,6,6-pentamethylheptane, and 3,6-diethyloctane—utilizing key analytical techniques to facilitate their differentiation.

Physicochemical Properties: A First Point of Distinction

The initial step in distinguishing between these isomers involves the examination of their fundamental physical properties, primarily boiling point and chromatographic retention behavior. As a general principle, increased branching in alkanes leads to a decrease in the boiling point due to reduced surface area and weaker van der Waals forces. This trend is evident in the comparative data presented below.

CompoundIUPAC NameCAS NumberBoiling Point (°C)Kovats Retention Index (n-alkane scale)
Target This compound62183-51-1Estimated: 190-200Estimated: 1150-1170
Isomer 1n-Dodecane112-40-3216.31200
Isomer 23-Ethyl-2,7-dimethyloctane62183-55-5196[1][2]1180[3][4]
Isomer 32,2,4,6,6-Pentamethylheptane13475-82-6177.65[5]~996[6]
Isomer 43,6-Diethyloctane62183-94-2203[7]1123-1125[8]

Analytical Workflow for Isomer Differentiation

A systematic approach is crucial for the unambiguous identification of this compound from its isomers. The following workflow outlines the recommended analytical process.

Differentiation_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Result Sample Isomer Mixture GC Gas Chromatography (GC) Sample->GC Injection MS Mass Spectrometry (MS) GC->MS Elution NMR NMR Spectroscopy GC->NMR Fraction Collection (for offline analysis) Data Data Analysis MS->Data NMR->Data Identification Isomer Identification Data->Identification

Figure 1. A generalized workflow for the separation and identification of alkane isomers.

Experimental Protocols

Gas Chromatography (GC)

Objective: To separate the isomeric mixture based on differences in boiling points and interactions with the stationary phase.

Methodology:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) is recommended for separating alkanes based on boiling point.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injector at a temperature of 250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

  • Detection: FID at 280°C.

  • Data Analysis: The retention time of each peak is recorded. The Kovats retention index can be calculated by running a series of n-alkane standards under the same conditions.

Mass Spectrometry (MS)

Objective: To identify the individual isomers by their characteristic fragmentation patterns upon electron ionization.

Methodology:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Full scan mode over a mass-to-charge (m/z) range of 40-200 amu.

  • Data Analysis: The mass spectrum of each eluting peak is analyzed for its molecular ion (if present) and key fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information by analyzing the chemical environment of each carbon and hydrogen atom.

Methodology:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Experiments:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number of unique carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structural elucidation.

Comparative Spectral Data

Mass Spectrometry Fragmentation Patterns

The fragmentation of alkanes in EI-MS is highly dependent on the stability of the resulting carbocations. Branching points are preferred sites of cleavage.

CompoundKey Fragment Ions (m/z) and [Relative Intensity]
This compound Predicted: Prominent peaks corresponding to the loss of ethyl and larger alkyl fragments. Likely fragments at m/z 43, 57, 71, 85, 113, 141.
n-Dodecane A series of clusters of peaks separated by 14 amu (CH₂), with major fragments at m/z 43, 57, 71, 85. The molecular ion at m/z 170 is typically weak.
3-Ethyl-2,7-dimethyloctane Similar to its 2,6-dimethyl isomer, but with potential subtle differences in fragment intensities due to the different positions of the methyl groups.
2,2,4,6,6-Pentamethylheptane A very weak or absent molecular ion. The base peak is often at m/z 57, corresponding to the stable tert-butyl cation. Other significant fragments are observed at m/z 41, 43, and 71.
3,6-Diethyloctane Cleavage at the ethyl branches is expected to be a dominant fragmentation pathway, leading to significant peaks at m/z 141 (loss of an ethyl group) and 113 (loss of a propyl group).
¹³C NMR Chemical Shifts

The chemical shift of each carbon atom in ¹³C NMR is sensitive to its local electronic environment. The degree of substitution and branching significantly influences these shifts.

CompoundPredicted/Observed ¹³C NMR Chemical Shifts (ppm)
This compound Predicted: A total of 12 distinct signals are expected. Chemical shifts will be in the typical alkane region (10-60 ppm). Specific shifts will depend on the exact conformation, but methine carbons at branching points will be downfield compared to methylene (B1212753) carbons in the chain.
n-Dodecane Due to symmetry, only 6 signals are observed. The chemical shifts range from approximately 14 ppm (terminal methyls) to 32 ppm (internal methylenes).
3-Ethyl-2,7-dimethyloctane 12 unique carbon signals are expected. The chemical shifts will be very similar to the 2,6-dimethyl isomer, with minor variations for the carbons near the substituted positions.
2,2,4,6,6-Pentamethylheptane Due to its high symmetry, fewer than 12 signals are expected. The spectrum will be characterized by signals for quaternary carbons, methine, methylene, and several types of methyl groups with distinct chemical shifts.
3,6-Diethyloctane Due to symmetry, only 6 signals are expected. The spectrum will show characteristic shifts for the ethyl and octyl carbons.

Logical Differentiation Pathway

The following diagram illustrates a logical pathway for distinguishing this compound from its isomers based on the discussed analytical techniques.

Differentiation_Logic Start Isomer Mixture (C12H26) GC_RI GC Retention Index Start->GC_RI RI_1200 RI ≈ 1200 GC_RI->RI_1200 n-Dodecane RI_low RI < 1150 GC_RI->RI_low Highly Branched RI_mid 1150 < RI < 1190 GC_RI->RI_mid Moderately Branched MS_Frag MS Fragmentation Base_57 Base Peak m/z 57 MS_Frag->Base_57 2,2,4,6,6-Pentamethylheptane NMR_Signals Number of 13C NMR Signals Signals_12 12 Signals NMR_Signals->Signals_12 Asymmetric Isomers Signals_6 6 Signals NMR_Signals->Signals_6 Symmetric Isomer RI_low->MS_Frag RI_mid->NMR_Signals Target This compound Signals_12->Target Isomer2 3-Ethyl-2,7-dimethyloctane Signals_12->Isomer2 Isomer4 3,6-Diethyloctane Signals_6->Isomer4

Figure 2. A decision tree for the differentiation of C12H26 isomers.

By employing a combination of these analytical techniques and carefully comparing the resulting data with the information provided in this guide, researchers and drug development professionals can confidently differentiate this compound from its structural isomers. This level of analytical rigor is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and for advancing chemical research.

References

A Comparative Analysis of Branched Versus Linear Alkane Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research and pharmaceutical development, a nuanced understanding of molecular structure's impact on physicochemical properties is paramount. This guide provides a detailed, objective comparison of branched and linear alkanes, offering experimental data and standardized methodologies to inform research and development decisions. The structural isomerism between linear and branched alkanes, while seemingly subtle, gives rise to significant differences in their physical behavior and chemical reactivity.

Key Performance and Physical Property Comparison

The divergence in properties between linear and branched alkanes can be primarily attributed to the differences in their molecular geometry. Linear alkanes possess a larger surface area, leading to stronger intermolecular van der Waals forces, whereas the more compact, spherical shape of branched alkanes results in a smaller surface area.[1][2][3] This fundamental structural difference manifests in variations in boiling points, melting points, density, viscosity, and their performance as fuels, quantified by the octane (B31449) rating.

For a direct comparison, this guide will focus on the isomers of octane: the linear n-octane and the highly branched iso-octane (2,2,4-trimethylpentane).

PropertyLinear Alkane (n-Octane)Branched Alkane (iso-Octane)
Boiling Point 125.7 °C[4]99.3 °C
Melting Point -57 °C-107.4 °C
Density at 20°C 0.703 g/mL0.692 g/mL
Kinematic Viscosity at 20°C 0.72 mm²/s0.63 mm²/s
Research Octane Number (RON) -20[5]100[5][6]

Logical Relationship Between Alkane Structure and Properties

The interplay between an alkane's molecular structure and its macroscopic properties is a direct consequence of intermolecular forces and molecular stability. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces & Stability cluster_properties Physicochemical Properties A Linear Alkane (Larger Surface Area) C Stronger van der Waals Forces A->C E Lower Thermodynamic Stability A->E B Branched Alkane (Smaller Surface Area, More Compact) D Weaker van der Waals Forces B->D F Higher Thermodynamic Stability B->F G Higher Boiling Point Higher Viscosity C->G H Lower Boiling Point Lower Viscosity D->H I Lower Octane Rating (Prone to Knocking) E->I J Higher Octane Rating (Resistant to Knocking) F->J

Alkane structure's influence on properties.

Detailed Experimental Protocols

The quantitative data presented in this guide are determined by standardized experimental procedures. The following are summaries of the American Society for Testing and Materials (ASTM) methods used for these measurements.

Boiling Point Determination (ASTM D86)

This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[5][7][8][9]

  • Apparatus: A distillation flask, condenser, cooling bath, a graduated receiving cylinder, and a temperature-measuring device.[5]

  • Procedure: A 100 mL sample is heated in the distillation flask.[10] The vapor is passed through a condenser, and the condensate is collected in the receiving cylinder. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. Temperatures are recorded as the volume of condensate in the receiving cylinder increases. The final boiling point is the maximum temperature recorded.[10]

Melting Point (Freezing Point) Determination (ASTM D2386)

This method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.[11][12][13][14][15]

  • Apparatus: A jacketed sample tube, a stirrer, and a thermometer.

  • Procedure: The sample is cooled in a cooling bath while being continuously stirred. The temperature at which the first hydrocarbon crystals appear is noted. The sample is then removed from the cooling bath and allowed to warm up slowly while being stirred. The temperature at which the last crystals disappear is recorded as the freezing point.[13]

Density Determination (ASTM D4052)

This test method covers the determination of the density, relative density, and API gravity of petroleum distillates and viscous oils using a digital density meter.[16][17][18][19][20]

  • Apparatus: A digital density meter consisting of a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display.

  • Procedure: A small volume of the liquid sample (approximately 1-2 mL) is introduced into the oscillating sample tube. The change in the oscillating frequency of the tube caused by the mass of the sample is used to determine the density of the sample.[19][21]

Kinematic Viscosity Determination (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2][3][22][23][24][25][26][27]

  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timing device.

  • Procedure: The viscometer is filled with the sample and placed in a constant-temperature bath. After the sample reaches the desired temperature, it is drawn up into the timing section of the viscometer. The time taken for the liquid to flow between two marked points under the influence of gravity is measured. The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[23]

Research Octane Number (RON) Determination (ASTM D2699)

This test method determines the knock characteristics of spark-ignition engine fuels in terms of Research Octane Number (RON).[1][4][28][29][30][31][32]

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[28][29]

  • Procedure: The sample fuel is run in the CFR engine under standardized conditions. The compression ratio is adjusted until a standard level of "knock" (autoignition) is produced. The knocking intensity of the sample is then compared to that of primary reference fuels (mixtures of iso-octane and n-heptane). The RON of the sample is the percentage by volume of iso-octane in the reference fuel blend that matches the knocking intensity of the sample.[33]

References

A Comparative Guide to the Validation of Analytical Methods for Hydrocarbon Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of hydrocarbons are critical across a spectrum of scientific disciplines, from environmental monitoring and petroleum exploration to the development of pharmaceuticals where hydrocarbon-based excipients or impurities may be present. The validation of the analytical methods employed for this purpose is paramount to ensure the reliability, consistency, and accuracy of the data generated. This guide provides a comprehensive comparison of the validation parameters for the two most prevalent analytical techniques in hydrocarbon analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines the key performance characteristics that must be assessed during method validation, in accordance with ISO/IEC 17025 guidelines, and presents supporting experimental data to aid in the selection of the most appropriate method for a given application.

Key Validation Parameters: A Comparative Overview

Method validation is a documented process that demonstrates that an analytical procedure is suitable for its intended purpose. The core validation parameters, as stipulated by ISO/IEC 17025, are summarized in the table below, with a comparative performance overview for GC-FID and GC-MS in the context of hydrocarbon analysis.

Validation ParameterGC-FID PerformanceGC-MS Performance
Selectivity Good for resolving different hydrocarbon classes based on retention time. May be limited in complex matrices with co-eluting compounds.[1][2]Excellent selectivity. Mass spectra provide a unique fingerprint for each compound, allowing for definitive identification even with co-eluting peaks.[3]
Linearity (R²) Typically ≥ 0.999 for a defined concentration range.[1][2]Typically ≥ 0.99 for a defined concentration range.
Limit of Detection (LOD) Generally in the low mg/kg or µg/mL range. For total petroleum hydrocarbons (TPH) in soil, an LOD of 8.3 mg/kg has been reported.[4]Highly sensitive, with LODs often in the ng/mL to pg/mL range. For n-alkanes, instrumental LODs can range from 0.004 to 0.076 µg/mL.[5]
Limit of Quantitation (LOQ) Typically around 3 times the LOD. For TPH in soil, an LOQ of 25 mg/kg has been reported.[4]Generally around 3-5 times the LOD. For n-alkanes, instrumental LOQs can range from 0.008 to 0.164 µg/mL.[5]
Precision (RSD) Excellent precision, with Relative Standard Deviation (RSD) values typically < 5%. For light hydrocarbons (C2-C4), RSDs of less than 1.0% have been achieved.[1][2]Good precision, with RSDs generally below 15%.
Accuracy (Recovery) Good accuracy, with recovery rates typically between 80-120%. For TPH in soil using a certified reference material, a recovery of 93 ± 7.0% has been demonstrated.[4]Good accuracy, with recovery rates generally within the 70-130% range, depending on the analyte and matrix.

Experimental Protocols: A Step-by-Step Approach

The validation of an analytical method for hydrocarbon identification involves a series of experiments designed to assess the performance characteristics outlined above. Below are detailed methodologies for key experiments.

Standard Preparation
  • Stock Standard Preparation: Prepare a high-concentration stock solution of the target hydrocarbon(s) in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • Working Standard Preparation: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.

  • Internal Standard (IS): For quantitative analysis, especially with GC-MS, an internal standard (a compound with similar chemical properties to the analytes but not present in the samples) is added to all standards and samples at a constant concentration to correct for variations in injection volume and instrument response.

Gas Chromatography (GC) Method Development

The following is a typical GC-MS method for the analysis of ignitable liquid residues, based on ASTM E1618.[6][7][8][9]

  • GC System: A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Validation Experiments
  • Linearity: Inject the series of calibration standards in triplicate. Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Method 1 (Signal-to-Noise): Determine the concentration that produces a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

    • Method 2 (Standard Deviation of the Blank): Analyze a series of blank samples (at least 7) and calculate the standard deviation of the response. The LOD is calculated as 3.3 times the standard deviation of the blank, and the LOQ is 10 times the standard deviation of the blank.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at a known concentration on the same day, with the same instrument and by the same analyst. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or with different instruments. Calculate the RSD.

  • Accuracy (Recovery):

    • Spiked Matrix Samples: Spike a blank matrix (a sample that does not contain the analyte of interest) with a known concentration of the hydrocarbon standard. Analyze the spiked sample and a non-spiked sample. Calculate the percent recovery.

    • Certified Reference Materials (CRMs): Analyze a CRM with a certified concentration of the hydrocarbon. The accuracy is determined by comparing the measured concentration to the certified value.

Visualizing the Validation Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams have been generated using Graphviz.

ValidationWorkflow cluster_planning 1. Planning & Method Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Scope Define Scope & Acceptance Criteria Develop_Method Develop/Select Analytical Method Define_Scope->Develop_Method Prepare_Standards Prepare Standards & Samples Develop_Method->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Analyze_Data Analyze & Interpret Data Perform_Experiments->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Final_Approval Final_Approval Validation_Report->Final_Approval Final Approval

Caption: A high-level overview of the analytical method validation workflow.

GC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_validation Validation Parameter Assessment Stock_Solution Prepare Stock Standard Working_Standards Prepare Working Standards Stock_Solution->Working_Standards GC_Injection GC Injection Working_Standards->GC_Injection Sample_Extraction Sample Extraction/Preparation Sample_Extraction->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Detection Detection (FID or MS) Chromatographic_Separation->Detection Linearity Linearity Detection->Linearity LOD_LOQ LOD/LOQ Detection->LOD_LOQ Precision Precision Detection->Precision Accuracy Accuracy Detection->Accuracy Selectivity Selectivity Detection->Selectivity

Caption: A detailed workflow for the validation of a GC-based method for hydrocarbon analysis.

Conclusion

Both GC-FID and GC-MS are powerful and reliable techniques for the identification and quantification of hydrocarbons. The choice between the two often depends on the specific requirements of the analysis.

  • GC-FID is a robust, cost-effective, and highly precise method, making it well-suited for routine quantitative analysis of known hydrocarbons where high sensitivity is not the primary concern.[10]

  • GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for the identification of unknown compounds, analysis of complex mixtures, and trace-level quantification.[3][11]

A thorough validation, as outlined in this guide, is essential to ensure that the chosen method is fit for its intended purpose and that the generated data is accurate and defensible. The provided experimental protocols and workflows serve as a foundational guide for researchers, scientists, and drug development professionals to design and implement a robust validation plan for their hydrocarbon analysis needs.

References

A Comparative Guide to the Retention of Branched Alkanes on Different GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and identification of branched alkanes are critical in various fields, including petrochemical analysis, environmental monitoring, and metabolomics. Gas chromatography (GC) is the premier technique for this purpose, and the choice of the GC column is the most crucial parameter dictating the success of the separation. This guide provides an objective comparison of the retention behavior of a series of branched alkanes on three common types of GC columns: non-polar, semi-polar, and polar. The data presented, in the form of Kovats Retention Indices, offers a standardized measure for comparing the elution order and relative retention of these compounds, aiding in column selection and method development.

Comparison of Kovats Retention Indices

The retention of branched alkanes on different GC stationary phases is primarily influenced by their boiling points and molecular structure. On non-polar columns, the elution order closely follows the boiling points of the analytes. As the polarity of the stationary phase increases, other interactions, such as dipole-dipole and induced-dipole interactions, can influence the retention behavior, leading to changes in selectivity.

The following table summarizes the non-isothermal Kovats Retention Indices (RI) for a selection of C6 to C10 branched alkanes on a standard non-polar (similar to DB-1), a semi-polar (similar to DB-5), and a polar (similar to DB-Wax) column. The data has been compiled from the NIST Chemistry WebBook and represents typical values obtained under temperature-programmed conditions.

CompoundIUPAC NameBoiling Point (°C)Non-Polar (DB-1 type) RISemi-Polar (DB-5 type) RIPolar (DB-Wax type) RI
2-Methylpentane2-Methylpentane60.3576580632
3-Methylpentane3-Methylpentane63.3587591645
2,2-Dimethylbutane2,2-Dimethylbutane49.7555558605
2,3-Dimethylbutane2,3-Dimethylbutane58.0580584638
MethylcyclopentaneMethylcyclopentane71.8623631698
2,4-Dimethylpentane2,4-Dimethylpentane80.5672678741
2,2,4-Trimethylpentane2,2,4-Trimethylpentane99.2692700778
EthylcyclopentaneEthylcyclopentane103.5729738815
2,5-Dimethylhexane2,5-Dimethylhexane109.1774781859
2,2,3-Trimethylpentane2,2,3-Trimethylpentane115.6765773851

Experimental Protocols

The following provides a generalized experimental protocol for the determination of non-isothermal Kovats Retention Indices. Specific parameters should be optimized for the specific analytes and instrument.

1. Sample and Standard Preparation:

  • Analyte Solution: Prepare a solution of the branched alkane mixture in a volatile solvent (e.g., pentane (B18724) or hexane) at a concentration suitable for GC analysis (e.g., 100 ppm).

  • n-Alkane Standard Series: Prepare a homologous series of n-alkanes (e.g., C6 to C12) in the same solvent. This series will be used to calibrate the retention index scale.

2. Gas Chromatography (GC) Conditions:

  • Injector:

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 200 °C at a rate of 5 °C/min

    • Final Hold: Hold at 200 °C for 5 minutes

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis and RI Calculation:

  • Inject the n-alkane standard series and record the retention times of each n-alkane.

  • Inject the branched alkane sample under the identical GC conditions and record the retention times of the branched alkane peaks.

  • For each branched alkane, identify the two n-alkanes that elute immediately before and after it.

  • Calculate the non-isothermal Kovats Retention Index (I) for each branched alkane using the following formula[1]:

    I = 100[n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]

    Where:

    • n is the carbon number of the n-alkane eluting before the analyte.

    • tR(x) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(n+1) is the retention time of the n-alkane with carbon number n+1.

GC Column Selection Workflow

The selection of an appropriate GC column is a critical step in developing a robust method for branched alkane analysis. The following diagram illustrates a logical workflow for this process.

GC_Column_Selection Workflow for GC Column Selection for Branched Alkane Analysis cluster_0 Phase 1: Analyte & Method Definition cluster_1 Phase 2: Initial Column Selection cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Validation & Final Selection A Define Branched Alkanes of Interest (e.g., C6-C10 isomers) B Determine Analytical Goal (e.g., qualitative identification, quantitative analysis) A->B C Start with a Non-Polar Column (e.g., 100% PDMS, 5% Phenyl PDMS) Elution based on boiling point. B->C Primary Choice D Consider a Mid-Polar Column for increased selectivity based on polarity. B->D E Consider a Polar Column (Wax) for significant changes in selectivity. B->E F Develop Temperature Program (Isothermal or Gradient) C->F D->F E->F G Optimize Carrier Gas Flow Rate F->G H Evaluate Resolution of Critical Pairs G->H H->C Poor Resolution H->D Improved Selectivity Needed H->E Significant Selectivity Change Needed I Analyze Reference Standards (n-alkanes for RI calculation) H->I J Calculate Kovats Retention Indices I->J K Compare with Literature/Database Values J->K L Final Column Selection K->L

Caption: A logical workflow for selecting a GC column for branched alkane analysis.

References

Unlocking Molecular Structures: A Comparative Guide to Cross-Validation of NMR and MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and biological sciences. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for this purpose. While each provides a wealth of structural information, their true potential is realized when they are used in a complementary and integrated manner. This guide provides an objective comparison of NMR and MS for structural elucidation, complete with experimental protocols and quantitative data, demonstrating how the cross-validation of their data leads to higher confidence in structural assignments.

The principle of orthogonality, using independent methods to measure the same property, is critical in structural elucidation to minimize systematic errors and increase the reliability of the results. NMR and MS are ideal orthogonal partners. NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms within a molecule by analyzing nuclear spin interactions. In contrast, mass spectrometry determines the mass-to-charge ratio of a molecule and its fragments, providing information on elemental composition and substructures.[1] The integration of these two techniques, a cornerstone of integrative structural biology, provides a more complete and accurate picture of molecular architecture.

Comparative Analysis of NMR and MS in Structural Elucidation

The complementary nature of NMR and MS is evident in the distinct yet synergistic information they provide. MS excels in sensitivity and providing molecular weight information, while NMR offers unparalleled detail on 3D structure and dynamics in solution.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Key Considerations
Sensitivity Lower (micromolar to millimolar range)Higher (picomolar to attomolar range)MS is the preferred method for detecting low-abundance molecules.
Quantitative Accuracy High, inherently quantitative. Can provide absolute quantification with a single internal standard.[2]Moderate to high, often requires isotopically labeled internal standards for absolute quantification.NMR offers excellent precision for determining the concentration of analytes.
Structural Information Detailed 3D structure, stereochemistry, conformational dynamics, and intermolecular interactions in solution.Molecular formula (from accurate mass), fragmentation patterns revealing substructures, and connectivity.NMR provides a more complete picture of the molecule's spatial arrangement and behavior in solution.
Resolution High spectral resolution, allowing differentiation of subtle differences in chemical environments.High mass resolution, capable of distinguishing between isobaric species.Both offer high resolution but in different domains (chemical shift vs. mass-to-charge ratio).
Sample State Primarily solution-state, non-destructive.Can analyze solid, liquid, and gas-phase samples; typically a destructive technique.NMR's non-destructive nature allows for further experiments on the same sample.
Throughput Lower, experiments can be time-consuming.Higher, especially with automated systems.MS is more suitable for high-throughput screening applications.

Integrated Workflows for Structural Elucidation

The integration of NMR and MS data can be achieved through various workflows, each with its own advantages and applications.

Hyphenated Techniques: LC-MS-NMR

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR), provide a powerful online approach for the analysis of complex mixtures. In this setup, the effluent from the LC column is split and directed to both an MS and an NMR spectrometer, allowing for the near-simultaneous acquisition of mass and structural data for each separated component.

LC-MS-NMR_Workflow cluster_LC Liquid Chromatography cluster_Detectors Detection cluster_Data Data Analysis Sample Sample LC_Column LC Column Sample->LC_Column Injection Splitter Flow Splitter LC_Column->Splitter Elution MS_Detector Mass Spectrometer Splitter->MS_Detector To MS NMR_Detector NMR Spectrometer Splitter->NMR_Detector To NMR MS_Data MS_Data MS_Detector->MS_Data NMR_Data NMR_Data NMR_Detector->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Figure 1: A simplified workflow for an online LC-MS-NMR system.

Cross-Linking Mass Spectrometry (XL-MS) and NMR for Protein Structure

For large biomolecules like proteins and protein complexes, combining XL-MS with NMR provides a powerful approach for determining their three-dimensional structure. XL-MS uses chemical cross-linkers to covalently link amino acid residues that are in close proximity, providing distance restraints that can be used to model the protein's structure. These distance restraints from MS are then integrated with NMR data, which provides more detailed local and global structural information, to generate a high-resolution model of the protein or complex.[3][4]

XL-MS_NMR_Workflow cluster_MS Cross-Linking Mass Spectrometry cluster_NMR NMR Spectroscopy Protein_Sample Protein_Sample Cross-Linking Chemical Cross-Linking Protein_Sample->Cross-Linking NMR_Experiments 1D/2D/3D NMR Experiments Protein_Sample->NMR_Experiments Digestion Proteolytic Digestion Cross-Linking->Digestion LC-MS_Analysis LC-MS/MS Analysis Digestion->LC-MS_Analysis XL_Identification Cross-Link Identification LC-MS_Analysis->XL_Identification Distance_Restraints Distance_Restraints XL_Identification->Distance_Restraints Structural_Modeling Integrative Structural Modeling Distance_Restraints->Structural_Modeling Resonance_Assignment Resonance Assignment NMR_Experiments->Resonance_Assignment Structural_Restraints NOEs, RDCs, etc. Resonance_Assignment->Structural_Restraints Structural_Restraints->Structural_Modeling

Figure 2: An integrative workflow combining XL-MS and NMR for protein structure determination.

Software-Assisted Structure Elucidation

Several software packages are available to facilitate the integration of NMR and MS data for de novo structure elucidation. These programs, often referred to as Computer-Assisted Structure Elucidation (CASE) systems, use algorithms to generate and rank candidate structures based on the experimental data.[5][6][7][8]

ACD/Structure Elucidator Suite: This software provides a comprehensive workflow for structure elucidation. It takes as input the molecular formula (often determined from high-resolution MS), along with 1D and 2D NMR data. The software then generates a Molecular Connectivity Diagram (MCD) and proposes a ranked list of candidate structures that are consistent with the provided data.[5][7]

ACD_Workflow Input_Data Experimental Data (NMR, MS, etc.) Molecular_Formula Determine Molecular Formula (from HR-MS) Input_Data->Molecular_Formula Generate_MCD Generate Molecular Connectivity Diagram (MCD) Input_Data->Generate_MCD Generate_Structures Generate Candidate Structures Molecular_Formula->Generate_Structures Generate_MCD->Generate_Structures Rank_Structures Rank Structures by NMR Prediction Generate_Structures->Rank_Structures Final_Structure Proposed Structure Rank_Structures->Final_Structure

Figure 3: A simplified workflow for ACD/Structure Elucidator Suite.

SUMMIT MS/NMR: This is another powerful strategy for identifying unknown metabolites in complex mixtures. It begins by determining the chemical formulas of the components from accurate mass measurements by MS. Then, for each formula, it generates all possible chemical structures. Finally, it predicts the NMR spectra for each of these candidate structures and compares them to the experimental NMR data to identify the correct structure.[9][10]

SUMMIT_Workflow HR-MS_Data High-Resolution MS Data Determine_Formulas Determine Molecular Formulas HR-MS_Data->Determine_Formulas Experimental_NMR Experimental NMR Data Compare_Spectra Compare Predicted and Experimental Spectra Experimental_NMR->Compare_Spectra Generate_Isomers Generate All Possible Isomers Determine_Formulas->Generate_Isomers Predict_NMR Predict NMR Spectra for all Isomers Generate_Isomers->Predict_NMR Predict_NMR->Compare_Spectra Identified_Structure Identified Structure Compare_Spectra->Identified_Structure

Figure 4: The workflow of the SUMMIT MS/NMR strategy for metabolite identification.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these integrated approaches. Below are representative protocols for key experiments.

Protocol 1: LC-SPE-NMR for the Analysis of Flavonoids in a Plant Extract

This offline LC-NMR method allows for the use of standard, non-deuterated solvents for chromatography, with subsequent trapping of compounds of interest on Solid-Phase Extraction (SPE) cartridges for NMR analysis in a deuterated solvent.[11][12]

1. Sample Preparation:

  • Extract the plant material (e.g., 10 g of dried leaves) with a suitable solvent (e.g., 80% methanol (B129727) in water) using ultrasonication.

  • Centrifuge the extract and filter the supernatant.

  • Concentrate the extract under reduced pressure.

2. LC-MS Analysis:

  • Dissolve a portion of the extract in the mobile phase for LC-MS analysis.

  • Perform chromatographic separation on a C18 column using a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Analyze the eluent using a mass spectrometer to identify the masses of the compounds of interest.

3. LC-SPE Trapping:

  • Based on the LC-MS results, perform a second chromatographic run under the same conditions.

  • Use an automated system to trap the peaks of interest onto individual SPE cartridges.

  • Wash the cartridges with water to remove the chromatographic solvents.

  • Dry the cartridges with a stream of nitrogen gas.

4. NMR Analysis:

  • Elute the trapped compounds from each SPE cartridge with a deuterated solvent (e.g., methanol-d4) directly into an NMR tube.

  • Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for each compound.

5. Data Integration and Structure Elucidation:

  • Combine the molecular formula information from the MS data with the connectivity and spatial information from the NMR data to elucidate the structure of each flavonoid.

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) of a Protein Complex

This protocol outlines the general steps for performing an XL-MS experiment to obtain distance restraints for structural modeling.

1. Protein Complex Preparation:

  • Purify the protein complex to a high degree of homogeneity.

  • Ensure the buffer is compatible with the cross-linking chemistry (e.g., avoid primary amines for NHS-ester cross-linkers).

2. Cross-Linking Reaction:

  • Add the cross-linking reagent (e.g., disuccinimidyl suberate (B1241622) - DSS) to the protein complex solution at an optimized concentration.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Quench the reaction by adding a quenching agent (e.g., Tris or ammonium (B1175870) bicarbonate).

3. Sample Preparation for MS:

  • Denature, reduce, and alkylate the cross-linked protein complex.

  • Digest the protein complex into peptides using a protease (e.g., trypsin).

  • Enrich for cross-linked peptides using techniques like size-exclusion chromatography or strong cation exchange chromatography.

4. LC-MS/MS Analysis:

  • Separate the enriched peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Acquire tandem mass spectra (MS/MS) of the cross-linked peptides.

5. Data Analysis:

  • Use specialized software (e.g., pLink, xQuest) to identify the cross-linked peptides from the MS/MS data.

  • The identified cross-links provide distance restraints between the linked amino acid residues.

6. Integration with NMR Data:

  • Use the distance restraints from XL-MS in conjunction with NMR-derived restraints (NOEs, RDCs, etc.) in molecular modeling software to generate a 3D model of the protein complex.

Quantitative Data Comparison: A Case Study in Metabolomics

A study comparing the detection of metabolites in Chlamydomonas reinhardtii using GC-MS and NMR highlights the complementary nature of the two techniques.[1][8]

Metabolites DetectedGC-MSNMRBothTotal
Number of Metabolites 822022124
Uniquely Identified 1614-30
Identified by Both --1717
Total Identified 33311747

This data clearly shows that while MS detects a larger number of metabolites overall, a significant number of metabolites are uniquely identified by NMR.[1][8] This underscores the importance of using both techniques for comprehensive metabolome coverage.

Conclusion

The cross-validation of NMR and MS data is an indispensable strategy for the robust and accurate structural elucidation of molecules, from small organic compounds to large protein complexes. While MS provides unparalleled sensitivity for determining molecular formulas and identifying substructures, NMR offers exquisite detail on the three-dimensional arrangement and dynamics of atoms in solution. The integration of these orthogonal techniques, through hyphenated systems, complementary experiments, and sophisticated software, provides a level of confidence in structural assignments that is unattainable with either method alone. For researchers, scientists, and drug development professionals, embracing these integrative approaches is key to unlocking a deeper understanding of molecular structure and function.

References

A Comparative Guide to 3-Ethyl-2,6-dimethyloctane and Other Octane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties and potential applications of 3-Ethyl-2,6-dimethyloctane in comparison to other structural isomers of octane (B31449), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound with other common octane isomers, namely n-octane, 2-methylheptane, and 2,2,4-trimethylpentane (B7799088) (isooctane). For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomers is critical for applications ranging from solvent selection in organic synthesis to their potential roles in biological systems.

Octane and its isomers, all sharing the chemical formula C8H18, exhibit distinct physical and chemical properties due to variations in their carbon skeleton.[1] Branching significantly influences properties such as boiling point, density, and viscosity, which in turn affect their performance in various laboratory and industrial settings.[2] While often utilized as components in fuels and as solvents, emerging evidence suggests that specific branched alkanes may possess biological activities, including immunomodulatory and cytotoxic effects.[3][4]

Physicochemical Properties: A Quantitative Comparison

The degree of branching in octane isomers directly impacts their intermolecular forces, leading to observable differences in their physical properties. Generally, increased branching results in a more compact molecular structure, leading to lower boiling points and melting points compared to their straight-chain counterparts.[2] The following table summarizes key physicochemical data for this compound and selected octane isomers.

PropertyThis compoundn-Octane2-Methylheptane2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₁₂H₂₆C₈H₁₈C₈H₁₈C₈H₁₈
Molecular Weight ( g/mol ) 170.33114.23114.23114.23
Boiling Point (°C) ~196 (estimated for a C12 analog)[5][6]125.6[7]116[8]99.2[9]
Density (g/mL at 20°C) ~0.75 (estimated for a C12 analog)[5][6]0.703[10]0.698 (at 25°C)[11]0.692[9]
Refractive Index (n²⁰/D) ~1.423 (estimated for a C12 analog)[5][6]1.398[12]1.395[8]1.391[13]

Note: Experimental data for this compound is limited. The provided values are based on data for a structurally similar C12 analog, 3-Ethyl-2,7-dimethyloctane, and should be considered estimates.

Performance in Relevant Applications

While specific comparative studies on the performance of this compound in drug development or advanced research are not widely available, the distinct properties of branched alkanes can inform their potential applications.

Solvent Properties: The lower boiling points and viscosities of branched isomers like 2,2,4-trimethylpentane can be advantageous in reactions requiring easier solvent removal. Conversely, the higher boiling point of n-octane may be suitable for reactions conducted at elevated temperatures. The predicted intermediate properties of this compound suggest it could offer a balance between these extremes.

Biological Activity: Research into long-chain branched alkanes has indicated potential cytotoxic activity against certain cancer cell lines.[4] For instance, hentriacontane, a long-chain alkane, has demonstrated cytotoxicity against murine lymphoma cells.[4] Furthermore, a structurally related isomer, 3-ethyl-2,7-dimethyloctane, has been identified as a urinary sex pheromone in male mice, highlighting that specific isomeric structures can elicit precise biological responses.[14] While the cytotoxicity of C8-C18 branched and linear alkanes is generally considered low, some studies have noted potential adverse health effects upon inhalation of shorter-chain alkanes.[15]

Experimental Protocols

Accurate differentiation and characterization of octane isomers are crucial for their effective application. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Objective: To separate and identify individual octane isomers from a mixture.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the alkane mixture (approximately 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[16]

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a non-polar capillary column (e.g., DB-1 or HP-5).[17]

  • GC Conditions:

    • Injection: 1 µL, splitless injection.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 310°C at a rate of 15°C/min.[18]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra to reference libraries (e.g., NIST). Branched alkanes often exhibit characteristic fragmentation patterns with more intense fragment ions at branching points.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To distinguish between octane isomers based on their unique chemical environments.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[19]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[19]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is required due to the lower natural abundance of ¹³C.[19]

  • Data Analysis: The number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra will be unique to each isomer's structure. For example, the symmetry of 2,2,4-trimethylpentane results in a simpler spectrum compared to the less symmetrical this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the characteristic vibrational modes of C-H and C-C bonds in alkanes.

Methodology:

  • Sample Preparation: For liquid samples, a few drops can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[10]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

  • Data Analysis: All octane isomers will show characteristic C-H stretching absorptions between 3000 and 2850 cm⁻¹ and C-H bending vibrations between 1470 and 1350 cm⁻¹.[12] The ratio of CH₂ to CH₃ peak intensities can provide information about the degree of branching.[20]

Visualizing Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for the separation and identification of octane isomers.

G Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Separation & Initial Identification cluster_2 Structural Confirmation cluster_3 Data Analysis & Final Identification start Mixture of Octane Isomers prep Dilute in Volatile Solvent start->prep gcms GC-MS Analysis prep->gcms rt Retention Time Data gcms->rt ms Mass Spectra gcms->ms analysis Correlate Spectroscopic Data rt->analysis nmr NMR Spectroscopy (1H, 13C) ms->nmr ftir FTIR Spectroscopy ms->ftir nmr->analysis ftir->analysis identification Unambiguous Isomer Identification analysis->identification

Caption: A logical workflow for the separation and identification of octane isomers.

References

A Guide to Inter-Laboratory Comparison of Alkane Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of inter-laboratory comparisons for the quantitative analysis of alkanes. It is designed to help laboratories understand the methodologies, performance metrics, and the importance of participating in such studies to ensure the accuracy and comparability of analytical data. This document outlines the experimental protocols for a hypothetical inter-laboratory study on a specific long-chain alkane, presents comparative data, and visualizes the workflow.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of quality assurance in analytical laboratories.[1][2] They involve a coordinating body sending identical samples to multiple participating laboratories for analysis.[1] The results are then collected and statistically analyzed to evaluate the performance of each laboratory against the group and a reference value. This process is crucial for identifying systematic errors, assessing the proficiency of analysts, and validating analytical methods across different institutions. A key statistical tool used in these comparisons is the Z-score, which measures how far a laboratory's result is from the consensus mean of all participants.

Hypothetical Inter-Laboratory Comparison: Quantification of Tetratetracontane

To illustrate the process and outcomes of an inter-laboratory comparison, we will use a hypothetical study focused on the quantification of Tetratetracontane (C44H90), a long-chain alkane. Five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) participated in this hypothetical study. The assigned value for the Tetratetracontane concentration in the proficiency testing sample was 50.0 mg/L.

The following table summarizes the quantitative results reported by the five participating laboratories. The performance of each laboratory is evaluated based on their reported concentration and the calculated Z-score.

LaboratoryReported Concentration (mg/L)Z-scorePerformance Evaluation
Lab A51.20.5Satisfactory
Lab B48.5-0.8Satisfactory
Lab C53.81.9Questionable
Lab D46.1-2.1Unsatisfactory
Lab E50.50.2Satisfactory
Assigned Value 50.0
Consensus Mean 50.02
Standard Deviation 2.81

Note: The Z-score is calculated based on the consensus mean and standard deviation of the reported results.

A detailed and standardized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodology for the analysis of Tetratetracontane is based on standard gas chromatography-mass spectrometry (GC-MS) procedures for hydrocarbon analysis.

2.2.1. Sample Preparation

  • Objective: To prepare a consistent and homogeneous sample for analysis.

  • Procedure:

    • An analytical standard of Tetratetracontane (≥98.0% purity) is required.

    • Prepare a stock solution of 1000 mg/L Tetratetracontane in a high-purity solvent such as hexane.

    • For the analysis of the unknown proficiency testing sample, accurately measure and dilute the sample with the chosen solvent to bring the concentration of Tetratetracontane within the calibration range.

2.2.2. GC-MS Analysis

  • Objective: To identify and quantify Tetratetracontane in the prepared samples.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 320 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Receive PT Sample dilute Accurate Dilution with Hexane start->dilute inject Inject Sample into GC-MS dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification using Calibration Curve detect->quantify Raw Data report Report Results quantify->report end Submit to Coordinating Body report->end Final Concentration method_comparison cluster_methodA Method A cluster_methodB Method B extraction_A Solid-Phase Extraction (Silica Gel) gcms_A GC-MS Analysis (DB-1ms Column) extraction_A->gcms_A performance Performance Metrics (LOD, LOQ, Precision, Accuracy) gcms_A->performance extraction_B Liquid-Liquid Extraction + Florisil Cleanup gcms_B GC-MS Analysis (HP-5ms Column) extraction_B->gcms_B gcms_B->performance conclusion Method B shows slightly better performance performance->conclusion

References

A Comparative Guide to the Properties of 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of 3-Ethyl-2,6-dimethyloctane. Due to a scarcity of published experimental data for this specific isomer, this document presents its computed properties alongside experimentally determined values for a closely related isomer, 3-Ethyl-2,7-dimethyloctane. This comparison offers valuable insights for researchers working with branched alkanes. Furthermore, detailed, generalized experimental protocols for determining key physical and spectroscopic properties are provided to support laboratory work.

Data Presentation: Physicochemical Properties

The following table summarizes the available computed data for this compound and the experimental data for its isomer, 3-Ethyl-2,7-dimethyloctane. This juxtaposition allows for an informed estimation of the properties of this compound.

PropertyThis compound3-Ethyl-2,7-dimethyloctane (Isomer for Comparison)
Molecular Formula C₁₂H₂₆[1]C₁₂H₂₆[2][3]
Molecular Weight 170.33 g/mol [4]170.33 g/mol [3]
CAS Number 62183-51-1[1][4]62183-55-5[2][3]
Boiling Point Not available196 °C[3]
Density Not available0.7546 g/cm³[3]
Refractive Index Not available1.4229[3]
Melting Point Not available-50.8 °C (estimate)[3]
XLogP3-AA 5.8[4]5.8

Experimental Protocols

Below are detailed methodologies for the determination of key physicochemical and spectroscopic properties of branched alkanes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[5]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount of the liquid sample (a few drops) into the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the thermometer bulb and the sample in the oil bath.

  • Gently heat the side arm of the Thiele tube.[6]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Apparatus:

  • Pycnometer (with a calibrated volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Place the pycnometer in a water bath to bring the liquid to a constant, known temperature (e.g., 20°C).

  • Carefully remove any excess liquid that may have expanded.

  • Dry the outside of the pycnometer and weigh it again to get the mass of the pycnometer and the liquid (m₂).

  • The mass of the liquid is m = m₂ - m₁.

  • The density (ρ) is calculated using the formula: ρ = m / V, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid identification.[7]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Dropper

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Soft tissue

Procedure:

  • Turn on the light source and the refractometer's water bath to maintain a constant temperature (usually 20°C).

  • Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent.

  • Place a few drops of the liquid sample onto the lower prism.[8]

  • Close the prism gently.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark region.

  • If a colored band is visible, adjust the compensator to get a sharp, colorless borderline.

  • Align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.[8]

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

  • ¹H NMR: For branched alkanes, proton signals typically appear in the upfield region (around 0.5-2.0 ppm). The chemical shift and splitting patterns provide information about the different types of protons (methyl, methylene, methine) and their connectivity.[9]

  • ¹³C NMR: The chemical shifts of carbon atoms in alkanes are also found in the upfield region of the spectrum. The number of distinct signals indicates the number of non-equivalent carbon atoms, providing insight into the molecule's symmetry.[10]

General Procedure for Sample Preparation:

  • Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's operating procedure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For branched alkanes, the molecular ion peak (M⁺) is often weak or absent. Fragmentation tends to occur at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[11][12][13][14] This results in a characteristic fragmentation pattern that can be used to determine the structure of the alkane. The fragmentation of branched alkanes often results in the loss of the largest alkyl group at the branch point.[12]

General Experimental Setup (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a branched alkane like this compound.

G Workflow for Branched Alkane Characterization cluster_synthesis Synthesis & Purification cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Branched Alkane Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Measurement Purification->BoilingPoint Purity Check Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Analysis Data Analysis BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis NMR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the synthesis, purification, and characterization of a branched alkane.

References

Safety Operating Guide

Navigating the Disposal of 3-Ethyl-2,6-dimethyloctane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Ethyl-2,6-dimethyloctane, a combustible liquid that requires careful management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid that can cause skin and serious eye irritation. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Protects against splashes and eye irritation.
Hand Protection Compatible chemical-resistant gloves.Prevents skin contact and irritation.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Minimizes potential skin exposure.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.Avoids inhalation of vapors.
Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant. Laboratory personnel are responsible for the safe collection and storage of the waste before its transfer.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated and eliminate all ignition sources.

  • For small spills, absorb the liquid with an inert, non-combustible material such as dry sand or earth.

  • Place the absorbent material into the designated hazardous waste container.

  • For large spills, contact your institution's EHS department immediately.

3. Storage of Waste:

  • Store the sealed waste container in a cool, well-ventilated area away from heat, sparks, open flames, and hot surfaces.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.

  • Ensure all institutional and regulatory paperwork is completed accurately.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Waste Type start->assess spill Spill or Leak? assess->spill small_spill Small Spill: Absorb with inert material spill->small_spill Yes large_spill Large Spill: Contact EHS Immediately spill->large_spill Yes (Large) collect Collect in Designated Hazardous Waste Container spill->collect No (Routine Waste) small_spill->collect store Store in Cool, Ventilated Area Away from Ignition Sources collect->store dispose Dispose via Approved Waste Disposal Plant store->dispose end End of Process dispose->end

Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.